N-Acetylpsychosine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSOLRPKRHPEE-JDJMUKKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35823-61-1 | |
| Record name | N-Acetylpsychosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Introduction: The Pathophysiology of Krabbe Disease and the Central Role of Psychosine
An In-Depth Technical Guide on the Cellular Role of Psychosine and the Analytical Utility of N-Acetylpsychosine
For Researchers, Scientists, and Drug Development Professionals
Krabbe disease, or globoid cell leukodystrophy (GLD), is a rare, autosomal recessive neurodegenerative disorder resulting from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This enzymatic defect disrupts the normal catabolism of specific galactolipids, leading to the accumulation of a cytotoxic glycosphingolipid, galactosylsphingosine, commonly known as psychosine.[1][3][4] The progressive buildup of psychosine is particularly detrimental to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively. This toxicity triggers widespread demyelination, neuroinflammation characterized by the infiltration of "globoid cells" (multinucleated macrophages), and severe neurological decline. While psychosine is the primary pathogenic molecule, its acetylated derivative, this compound, serves as a crucial analytical tool for its quantification in research and diagnostic settings. This guide delineates the cellular functions of psychosine and the technical application of this compound.
Cellular and Molecular Functions of Psychosine
The toxicity of psychosine is pleiotropic, affecting multiple cellular compartments and signaling pathways. Its amphipathic nature allows it to intercalate into cellular membranes, leading to a cascade of disruptive events.
Membrane Perturbation and Lipid Raft Disruption
Psychosine exerts a significant portion of its toxicity through direct, non-enantioselective interactions with cellular membranes. Studies using a synthesized enantiomer of psychosine (ent-psy) have shown it to be equally or more toxic than the natural form, suggesting that its effects are primarily due to biophysical perturbation rather than specific protein-ligand interactions. Psychosine preferentially localizes to lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids. This localization disrupts the architecture and function of these rafts, which are critical hubs for cellular signaling. One key consequence is the inhibition of Protein Kinase C (PKC) translocation to the plasma membrane, a crucial step in many signaling cascades.
Induction of Oxidative Stress and Peroxisomal Dysfunction
Psychosine accumulation is strongly linked to the induction of oxidative stress. In glial cells, treatment with psychosine leads to an increase in reactive oxygen species (ROS) and a corresponding decrease in the levels of the antioxidant glutathione and cellular ATP. This is coupled with significant impairment of peroxisomal function. Key findings include:
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Inhibition of Peroxisomal β-oxidation: Psychosine significantly inhibits the breakdown of very-long-chain fatty acids (VLCFAs) in peroxisomes.
-
Reduced Plasmalogen Content: It decreases the levels of plasmalogens, a class of ether phospholipids vital for membrane integrity and protection against oxidative stress.
-
Downregulation of Alkyl-DHAP Synthase: The expression of this key enzyme in plasmalogen biosynthesis is reduced.
These effects have been observed in both cell culture models and the brain tissue of the twitcher mouse, an animal model for Krabbe disease. The antioxidant N-acetylcysteine (NAC) has been shown to mitigate psychosine-mediated loss of peroxisomal function and ROS production, highlighting the therapeutic potential of antioxidant strategies.
Apoptosis Induction in Oligodendrocytes
The primary mechanism of oligodendrocyte death in Krabbe disease is apoptosis induced by psychosine. This process is redox-sensitive and involves direct effects on mitochondria. Psychosine triggers the intrinsic apoptotic pathway, evidenced by the activation of caspase-9, but not the extrinsic pathway initiator, caspase-8. Key signaling events include:
-
Mitochondrial Membrane Potential Collapse: Psychosine causes a drop in the mitochondrial membrane potential (ΔΨm), a critical early event in apoptosis.
-
Activation of the JNK/c-jun Pathway: It upregulates the pro-apoptotic c-jun N-terminal kinase (JNK) pathway, leading to the induction of the transcription factor AP-1.
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Downregulation of the NF-κB Pathway: Concurrently, psychosine suppresses the anti-apoptotic NF-κB signaling pathway.
This dual action—activating a pro-apoptotic pathway while inhibiting an anti-apoptotic one—robustly drives oligodendrocytes toward programmed cell death.
This compound: An Analytical Derivatize
There is no substantive evidence to suggest that this compound is a native, functional molecule within cells. Instead, its significance lies in its role as a stable, chemically derivatized form of psychosine used for analytical purposes. In early studies, psychosine was isolated from the cerebral cortex in Krabbe disease by first derivatizing it to its N-acetyl form, which facilitates extraction and quantification. This chemical modification improves the chromatographic properties and detection sensitivity of the molecule during mass spectrometry analysis.
Quantitative Data: Psychosine Levels in Krabbe Disease
Psychosine concentration is a critical biomarker for Krabbe disease diagnosis, prognosis, and monitoring treatment efficacy. Its levels are dramatically elevated in affected individuals compared to healthy controls.
| Parameter | Condition | Psychosine Concentration | Source |
| Concentration in Brain White Matter | Krabbe Disease | 6-10 nmol/g tissue (at least 100-fold higher than normal) | |
| Concentration in Brain Cortex | Krabbe Disease | 1 nmol/g tissue | |
| Dried Blood Spot (DBS) Concentration | Early-Infantile Krabbe Disease (EIKD) | > 3 nmol/L | |
| Dried Blood Spot (DBS) Concentration | Normal / Carrier Range | < 0.71 nmol/L | |
| Dried Blood Spot (DBS) Concentration | Intermediate Range (KD patients, carriers, asymptomatic infants) | 0.71–3 nmol/L | |
| Dried Blood Spot (DBS) at Birth | Patient with Late Infancy Onset | 1.2 nmol/L | |
| Dried Blood Spot (DBS) at 2 weeks | Patient with Late Infancy Onset | 2.6 nmol/L (below 3 nmol/L cutoff) |
Experimental Protocols
Protocol for Assessing Psychosine-Induced Cytotoxicity
This protocol is based on methodologies used for studying psychosine toxicity in oligodendrocytic cell lines.
Objective: To determine the effect of psychosine on the viability of an oligodendrocytic cell line (e.g., MO3.13).
Materials:
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MO3.13 cell line
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Serum-free DMEM
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Psychosine (β-galactosylsphingosine)
-
Dimethyl sulfoxide (DMSO, as vehicle)
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Cell viability assay kit (e.g., MTT, PrestoBlue)
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96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Plate MO3.13 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM with 10% FBS. Allow cells to adhere for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with serum-free DMEM and incubate for an additional 24 hours to synchronize the cells.
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Psychosine Treatment: Prepare stock solutions of psychosine in DMSO. Dilute the stock solution in serum-free DMEM to achieve final concentrations. A typical range includes a sublethal dose (e.g., 5 µM) and a lethal dose (e.g., 20 µM). Include a vehicle-only control (DMSO).
-
Incubation: Add the psychosine solutions and vehicle control to the appropriate wells. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: After the 24-hour treatment, assess cell viability using a standard MTT or other metabolic assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol for Extraction and Quantification of Psychosine from Tissue
This protocol describes a general workflow for psychosine quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which may involve derivatization or the use of a derivatized internal standard.
Objective: To measure the concentration of psychosine in a biological sample.
Materials:
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Tissue sample (e.g., brain homogenate)
-
Internal Standard: N,N-dimethylpsychosine or a stable isotope-labeled psychosine
-
Methanol (MeOH)
-
Chloroform
-
Water
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LC-MS/MS system (e.g., AB SCIEX 4000QTRAP)
Methodology:
-
Sample Preparation: Homogenize a known weight of tissue in a suitable buffer. Take a defined volume or weight of the homogenate for extraction.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 20 μl of 250 ng/ml N,N-dimethylpsychosine) to the sample.
-
Lipid Extraction (Folch Method): a. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. b. Vortex vigorously for 2 minutes. c. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. d. Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers. e. Carefully collect the lower organic phase, which contains the lipids.
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Alternative Methanol Extraction: a. Add 200 μl of methanol to the sample. b. Vortex and centrifuge. Collect the supernatant. c. Repeat the extraction on the remaining pellet and pool the supernatants.
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Sample Concentration: Evaporate the solvent from the collected organic phase/supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of a suitable solvent compatible with the LC mobile phase (e.g., methanol).
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LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a suitable column (e.g., C18) and gradient elution to separate psychosine from other lipids. c. Detect and quantify psychosine and the internal standard using tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
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Data Analysis: Calculate the concentration of psychosine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations: Pathways and Workflows
References
- 1. Krabbe Disease – nddprofiles [nddprofiles.univ-grenoble-alpes.fr]
- 2. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Enigmatic Pathway of N-Acetylpsychosine Biosynthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the biosynthesis of N-Acetylpsychosine, a derivative of the cytotoxic sphingolipid, psychosine. This document is intended for researchers, scientists, and drug development professionals investigating sphingolipid metabolism and its implications in neurodegenerative disorders such as Krabbe disease. While the complete biosynthetic pathway of this compound remains an area of active investigation, this guide synthesizes the established knowledge of its precursor's formation and degradation, offering a foundational framework for future research.
Introduction: The Significance of Psychosine and its Derivatives
Psychosine, or galactosylsphingosine, is a lysosomal sphingolipid that plays a critical and cytotoxic role in the pathogenesis of Krabbe disease, a devastating demyelinating disorder.[1][2] Krabbe disease is caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC), which is responsible for the degradation of psychosine.[3][4] The accumulation of psychosine in the nervous system leads to widespread apoptosis of oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1] this compound is an acetylated derivative of psychosine. While its precise biological function and the full details of its biosynthesis are not yet completely elucidated, understanding its formation is crucial for a complete picture of sphingolipid metabolism and its dysregulation in disease.
The Known Pathway: Biosynthesis of the Precursor, Psychosine
The direct precursor to this compound is psychosine. The biosynthesis of psychosine is understood to occur via the transfer of a galactose moiety from UDP-galactose to sphingosine.
Key Enzyme: UDP-Galactose:Sphingosine Galactosyltransferase
The central enzyme in psychosine biosynthesis is UDP-galactose:sphingosine galactosyltransferase. This enzyme catalyzes the following reaction:
UDP-galactose + Sphingosine → Psychosine + UDP
Studies in a murine model of Krabbe disease (the twitcher mouse) have shown a direct correlation between the activity of this galactosyltransferase and the accumulation of psychosine in tissues. The highest levels of this enzyme's activity are found in the brainstem and spinal cord, which aligns with the significant neurological pathology observed in Krabbe disease.
Visualization of Psychosine Biosynthesis
The following diagram illustrates the enzymatic synthesis of psychosine from sphingosine and UDP-galactose.
The Hypothesized Next Step: N-Acetylation of Psychosine
The conversion of psychosine to this compound involves the addition of an acetyl group to the primary amine of the sphingosine backbone. While the specific enzyme responsible for this N-acetylation has not been definitively identified in the literature, it is hypothesized to be catalyzed by an N-acetyltransferase.
Potential Candidate Enzymes: N-Acetyltransferases (NATs)
N-acetyltransferases are a large family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a variety of substrates. Given the structure of psychosine, an N-acetyltransferase that can utilize sphingolipids as substrates is the most likely candidate for the synthesis of this compound. The reaction would proceed as follows:
Psychosine + Acetyl-CoA → this compound + CoA
Further research is required to identify and characterize the specific N-acetyltransferase involved in this reaction.
Proposed Biosynthetic Pathway of this compound
The following diagram outlines the proposed two-step biosynthesis of this compound from sphingosine.
Quantitative Analysis of Psychosine
Accurate quantification of psychosine is critical for diagnosing and monitoring Krabbe disease and for research into the metabolism of its derivatives. Several sensitive methods have been developed for this purpose.
| Analyte | Sample Matrix | Method | Limit of Detection | Normal Range | Pathological Range (Krabbe Disease) | Reference |
| Psychosine | Brain Tissue | Cation-exchange chromatography, TLC, fluorescent densitometry | 5-10 ng/100 mg | - | Elevated | |
| Psychosine | Dried Blood Spots (DBS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | < 8 nmol/L | 8 - 112 nmol/L | |
| Psychosine | Dried Blood Spots (DBS) | - | - | < 0.71 nmol/L | > 3 nmol/L (Infantile Krabbe) | |
| Psychosine | Dried Blood Spots (DBS) | - | - | < 2 nmol/L | Elevated |
Experimental Protocols
Extraction and Quantification of Psychosine from Brain Tissue
This protocol is adapted from the method described by Igisu and Suzuki.
1. Lipid Extraction: a. Homogenize brain tissue in 19 volumes of chloroform:methanol (2:1, v/v). b. Filter the homogenate and wash the residue with chloroform:methanol (2:1). c. Combine the filtrates and perform a Folch partition by adding 0.2 volumes of 0.9% KCl. d. Collect the lower organic phase and wash it three times with the theoretical upper phase. e. Dry the lipid extract under a stream of nitrogen.
2. Cation-Exchange Chromatography: a. Resuspend the dried lipid extract in chloroform:methanol (2:1). b. Apply the sample to an AG-50W cation-exchange column. c. Wash the column extensively with chloroform:methanol (2:1) to elute neutral lipids and acidic phospholipids. d. Elute psychosine with methanolic ammonia.
3. Silicic Acid Chromatography: a. Further purify the psychosine-containing fraction on a silicic acid column to remove any remaining galactosylceramide.
4. Dansylation and Quantification: a. Dansylate the purified psychosine. b. Separate the dansylated psychosine by thin-layer chromatography (TLC). c. Quantify using fluorescent densitometry.
Measurement of Psychosine in Dried Blood Spots (DBS) by LC-MS/MS
This protocol is based on the method described by Turgeon et al.
1. Sample Preparation: a. Punch a 3.2 mm disc from the dried blood spot. b. Place the disc in a 96-well plate. c. Add a methanol-based extraction solution containing an internal standard (e.g., N,N-dimethyl-D-erythro-sphingosine). d. Elute psychosine from the DBS by shaking.
2. LC-MS/MS Analysis: a. Inject the supernatant into an LC-MS/MS system. b. Perform chromatographic separation using a hydrophilic interaction liquid chromatography (HILIC) column to separate psychosine from its structural isomers. c. Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify psychosine and the internal standard.
Workflow for Psychosine Analysis
Future Directions
The complete elucidation of the this compound biosynthetic pathway is a critical next step in understanding the full scope of sphingolipid metabolism. Key areas for future research include:
-
Identification and Characterization of the Psychosine N-acetyltransferase: This will involve screening candidate N-acetyltransferases for their ability to acetylate psychosine and characterizing the kinetics and substrate specificity of the identified enzyme.
-
Quantification of this compound in Health and Disease: Developing sensitive analytical methods to measure this compound levels in biological samples will be essential to determine its physiological and pathological concentrations.
-
Functional Role of this compound: Investigating the biological activity of this compound will reveal whether it shares the cytotoxic properties of psychosine or has a distinct function, potentially as a detoxification product.
Conclusion
While the biosynthesis of psychosine is well-established, the pathway leading to this compound is not yet fully understood. This guide provides a summary of the current knowledge and a framework for the research needed to fill the existing gaps. A deeper understanding of this pathway holds the potential to uncover new therapeutic targets for Krabbe disease and other disorders of sphingolipid metabolism.
References
- 1. Krabbe Disease – nddprofiles [nddprofiles.univ-grenoble-alpes.fr]
- 2. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactosylceramidase - Wikipedia [en.wikipedia.org]
N-Acetylpsychosine: A Technical Guide for Researchers
Introduction
N-Acetylpsychosine, chemically known as N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide, is a synthetic derivative of psychosine (galactosylsphingosine). Psychosine is a cytotoxic glycosphingolipid that accumulates to pathogenic levels in globoid cell leukodystrophy (GLD), also known as Krabbe disease. Krabbe disease is a devastating, autosomal recessive neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2][3] The accumulation of psychosine is central to the "psychosine hypothesis," which posits that this lipid is the primary driver of oligodendrocyte apoptosis, demyelination, and severe neurological damage characteristic of the disease.[2][4]
Unlike its precursor, this compound is considered biologically inert in the context of Krabbe disease pathogenesis. Its importance lies not in its biological activity, but in its lack thereof. The addition of an acetyl group to the primary amine of the sphingosine base dramatically alters its physicochemical properties, rendering it unable to participate in the cytotoxic signaling pathways initiated by psychosine. This makes this compound an indispensable tool in experimental biology, serving as a high-fidelity negative control to elucidate the specific pathogenic mechanisms of psychosine. This technical guide provides an in-depth overview of this compound, focusing on its discovery context, synthesis, experimental applications, and the key data that underscore its utility for researchers in lysosomal storage diseases, neurodegeneration, and drug development.
Discovery and History: The Psychosine Hypothesis Context
The history of this compound is intrinsically linked to the decades of research aimed at understanding the molecular basis of Krabbe disease. There is no singular "discovery" of this compound; rather, it emerged as a necessary chemical tool following the formulation of the psychosine hypothesis.
-
1970s - The "Psychosine Hypothesis": Researchers identified the accumulation of a cytotoxic lipid, galactosylsphingosine (psychosine), in the brains of patients with Krabbe disease and in the authentic twitcher mouse model. This led to the formulation of the psychosine hypothesis, which proposed that this accumulation, rather than the storage of the primary GALC substrate (galactosylceramide), was the main culprit behind the widespread demyelination and neurological decline.
-
Elucidating Psychosine's Cytotoxicity: Subsequent research focused on how psychosine exerts its toxic effects. Studies revealed its ability to disrupt cell membranes, inhibit key enzymes like protein kinase C (PKC), and induce apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system.
-
The Need for a Control: To prove that these effects were specific to the unique chemical structure of psychosine (with its free primary amine), researchers required a closely related molecule that was predicted to be non-toxic. N-Acetylation is a common biological modification that neutralizes the positive charge of an amine group. By acetylating psychosine to create this compound, scientists could create the ideal negative control.
-
Validation of Specificity: A key example of its use is in studying psychosine-specific receptor interactions. Research identified the G protein-coupled receptor TDAG8 as a specific receptor for psychosine. Experiments demonstrated that while psychosine and related lysolipids could activate this receptor, this compound could not, confirming that the free amine is crucial for this biological interaction.
Thus, the "discovery" of this compound was not a discovery of a new biological player, but the rational chemical synthesis of a tool to rigorously test the specificity of the pathogenic actions of its precursor.
Physicochemical Properties and Data
This compound is commercially available as a research-grade lipid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide | |
| Synonyms | N-Acetyl-Psychosine, N-acetyl-galactosylsphingosine | |
| CAS Number | 35823-61-1 | |
| Molecular Formula | C₂₆H₄₉NO₈ | |
| Molecular Weight | 503.67 g/mol | |
| Physical State | Solid | |
| Purity (Typical) | >99% |
Metabolic and Synthetic Pathways
The metabolic pathway leading to psychosine accumulation in Krabbe disease is now understood to be a catabolic process. This compound is not a natural metabolite but is produced through chemical synthesis.
Caption: Metabolic context of this compound.
Proposed Protocol for Chemical Synthesis of this compound
This protocol is a proposed method based on standard N-acetylation procedures for sphingolipids.
Objective: To synthesize this compound from a psychosine precursor.
Materials:
-
Psychosine (Galactosylsphingosine)
-
Anhydrous Methanol
-
Acetic Anhydride
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Chloroform
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica)
-
Solvents for chromatography (e.g., Chloroform/Methanol/Water mixtures)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 10 mg of psychosine in 2 mL of anhydrous methanol in a round-bottom flask.
-
Reaction Setup: Place the flask in an ice bath to cool to 0°C.
-
Base Addition: Add a slight molar excess (e.g., 1.2 equivalents) of a mild base like triethylamine to the solution. This will act as a scavenger for the acetic acid byproduct.
-
Acetylation: While stirring, slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes and then let it warm to room temperature. Let it stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC. The product, this compound, will be less polar than the starting material, psychosine. A suitable TLC mobile phase could be chloroform:methanol (85:15, v/v).
-
Quenching: Once the reaction is complete (disappearance of the psychosine spot on TLC), quench the reaction by adding a small amount of water.
-
Extraction: Transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch extraction) to separate the lipid product into the organic phase.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of chloroform and methanol to isolate the pure this compound.
-
Verification: Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight (503.67 g/mol ) and NMR spectroscopy to confirm the structure.
Biological Activity and Signaling Pathways
The primary utility of this compound in research stems from its lack of biological activity in pathways where psychosine is a potent effector.
Interaction with TDAG8 Receptor
Psychosine is a known ligand for the orphan G protein-coupled receptor, T-cell death-associated gene 8 (TDAG8). Activation of this receptor is implicated in the morphological changes seen in microglial cells (globoid cell formation), a hallmark of Krabbe disease. Crucially, studies have shown that this compound does not activate the TDAG8 receptor, indicating that the free amine on the sphingosine backbone is essential for receptor binding and subsequent signaling.
Caption: Differential interaction with the TDAG8 receptor.
Comparative Quantitative Data: Psychosine Levels
No quantitative data for this compound in biological systems exists, as it is not a natural metabolite. However, the levels of its precursor, psychosine, are well-documented in Krabbe disease and serve as a critical biomarker. These values provide context for the pathogenic concentrations that this compound is used to control for in experiments.
| Condition / Model | Tissue / Fluid | Psychosine Concentration | Reference |
| Human Infantile Krabbe | Dried Blood Spot | > 3 nmol/L | |
| Human Carrier/Normal | Dried Blood Spot | < 0.71 nmol/L | |
| Twitcher Mouse (P31) | Brain | ~120 µM | |
| AAV1-GALC Treated Mouse | Brain (Forebrain) | Normalized to near-wildtype levels | |
| AAV1-GALC Treated Mouse | Brain (Hindbrain) | Reduced by ~77% |
Proposed Experimental Protocols
Protocol for Extraction and Quantification from Biological Samples
This protocol is a proposed method for the analysis of this compound, should it be used in a cell culture or animal model experiment.
Objective: To extract, identify, and quantify this compound from brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Brain tissue homogenizer
-
Chloroform, Methanol, Water (HPLC or MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar lipid (e.g., C17-base N-acetyl-sphingolipid).
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reverse-phase HPLC column suitable for lipid analysis.
Procedure:
-
Homogenization: Homogenize a known weight of brain tissue (e.g., 50 mg) in a methanol/water solution.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Lipid Extraction (Folch Method):
-
Add chloroform and methanol to the homogenate to achieve a final ratio of 2:1:0.8 (Chloroform:Methanol:Water, v/v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a known volume of the initial mobile phase (e.g., 100 µL of Methanol).
-
LC-MS Analysis:
-
Chromatography: Inject the reconstituted sample onto the C18 column. Elute with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode (ESI+).
-
Detection (MRM): Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be its [M+H]⁺ ion (m/z 504.7). A characteristic product ion resulting from fragmentation (e.g., loss of the galactose headgroup) would be monitored for quantification. A second product ion would be used for confirmation.
-
-
Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Caption: Workflow for this compound quantification.
Conclusion
This compound is a critically important, yet often overlooked, molecule in the study of Krabbe disease. While it possesses no known pathogenic activity, its value as a research tool is immense. As a chemically stable and biologically inert analog of the cytotoxic lipid psychosine, it allows for rigorously controlled experiments to dissect the specific molecular mechanisms of psychosine-induced neurotoxicity. Its use has been pivotal in confirming the specificity of psychosine-receptor interactions and will continue to be essential for validating new therapeutic strategies aimed at mitigating psychosine's devastating effects. This guide provides the foundational knowledge, data, and experimental frameworks necessary for researchers to effectively utilize this compound in advancing our understanding of globoid cell leukodystrophy and related neurodegenerative disorders.
References
- 1. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of N-Acetylpsychosine: An In-depth Analysis Based on its Precursor, Psychosine
Researchers, scientists, and drug development professionals investigating the molecular underpinnings of Krabbe disease have long focused on the cytotoxic lipid, psychosine. Its N-acetylated counterpart, N-Acetylpsychosine (NAcPsy), however, remains a largely uncharacterized molecule. This technical guide synthesizes the current understanding of the mechanism of action of psychosine and explores the potential modulatory effects of N-acetylation, providing a foundational framework for future research into NAcPsy.
Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound. No dedicated studies outlining its direct biological effects, signaling pathways, or quantitative data such as IC50 or EC50 values are publicly available. Therefore, this guide will provide a comprehensive overview of the well-documented mechanism of its parent compound, psychosine, and infer potential alterations to this mechanism conferred by N-acetylation, drawing parallels from studies on other N-acetylated molecules.
Psychosine: The Cytotoxic Precursor in Krabbe Disease
Krabbe disease, a devastating demyelinating disorder, is caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This deficiency leads to the accumulation of psychosine (galactosylsphingosine), a highly cytotoxic sphingolipid, particularly in myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system).[1][2][3] The accumulation of psychosine is considered the primary driver of the pathology observed in Krabbe disease.[1][4]
Core Mechanism of Psychosine-Induced Toxicity
The cytotoxic effects of psychosine are multifaceted, primarily revolving around membrane disruption, induction of apoptosis, and initiation of inflammatory responses.
-
Membrane Perturbation and Lipid Raft Disruption: As an amphipathic molecule, psychosine readily inserts into cellular membranes. This insertion is believed to alter membrane architecture and fluidity. Studies on psychosine's enantiomer suggest that its toxicity is primarily mediated through non-enantioselective interactions with the lipid bilayer rather than specific protein binding. Psychosine has been shown to accumulate in lipid rafts, specialized membrane microdomains crucial for cellular signaling, leading to the disruption of their architecture and function.
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes. This programmed cell death is a key contributor to the demyelination seen in Krabbe disease. The apoptotic cascade initiated by psychosine involves:
-
Mitochondrial Dysfunction: Psychosine has a potent inhibitory effect on cytochrome c oxidase, a key component of the mitochondrial respiratory chain. This inhibition is thought to be due to the perturbation of the mitochondrial membrane environment. Psychosine also leads to changes in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: Psychosine-induced apoptosis proceeds through the activation of caspases. Specifically, it activates caspase-9, an initiator caspase in the mitochondrial pathway, but not caspase-8, which is involved in the death receptor pathway.
-
-
Modulation of Signaling Pathways: Psychosine significantly alters intracellular signaling cascades, promoting pro-apoptotic and pro-inflammatory pathways while inhibiting anti-apoptotic signals.
-
Upregulation of Pro-Apoptotic Pathways: Psychosine upregulates the c-jun N-terminal kinase (JNK) pathway, leading to the activation of the transcription factor AP-1, which is involved in promoting apoptosis.
-
Downregulation of Anti-Apoptotic Pathways: It has been shown to down-regulate the lipopolysaccharide-induced transactivation of NF-κB, a key transcription factor for promoting cell survival and inflammatory responses.
-
Inflammatory Signaling: Psychosine can potentiate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in astrocytes. It also induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO) and peroxynitrite, which contribute to cellular damage.
-
The Potential Impact of N-Acetylation on Psychosine's Mechanism of Action
While direct evidence is lacking, the N-acetylation of psychosine to form this compound can be hypothesized to alter its biological activity in several ways, based on the known effects of N-acetylation on other bioactive molecules.
-
Altered Membrane Interaction: N-acetylation introduces an acetyl group to the primary amine of the sphingosine backbone. This modification would neutralize the positive charge of the amine group, making NAcPsy a more neutral and potentially more lipophilic molecule than psychosine. This change in physicochemical properties could significantly alter its interaction with and insertion into cell membranes, potentially affecting its ability to disrupt lipid rafts and overall membrane integrity.
-
Reduced Cytotoxicity: The free amino group of psychosine is suggested to be important for its cytotoxic effects. N-acetylation would block this functional group, which could lead to a reduction in its toxicity.
-
Modified Receptor/Enzyme Interaction: While psychosine's toxicity is thought to be primarily non-receptor-mediated, the N-acetylation could alter its interaction with any potential protein binding partners or enzymes. For instance, it is plausible that NAcPsy is not a substrate for the same enzymes that metabolize psychosine, potentially altering its cellular fate and accumulation.
-
Anti-inflammatory and Antioxidant Properties: N-acetylcysteine (NAC), a well-known antioxidant, has been shown to mitigate some of the oxidative stress-induced toxic effects of psychosine. This suggests that the N-acetyl group in NAcPsy might confer antioxidant properties, potentially counteracting the reactive oxygen species (ROS) production induced by the parent molecule. The effect of N-acetylation on the inflammatory properties of molecules is complex and can be context-dependent.
Experimental Protocols for Investigating Psychosine's Mechanism of Action
The following are generalized methodologies for key experiments cited in the study of psychosine's effects. These protocols would need to be adapted and optimized for the specific investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: Oligodendrocytic cell lines (e.g., MO3.13) are commonly used to model the effects of psychosine on myelinating cells. Primary oligodendrocyte cultures can also be utilized for more physiologically relevant studies.
-
Treatment: Cells are typically treated with varying concentrations of psychosine (or in future studies, this compound) dissolved in a suitable solvent (e.g., DMSO) for different time points (e.g., 24, 48 hours).
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Caspase Activity Assays: The activity of specific caspases (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric substrate cleavage assays.
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes such as JC-1 or TMRE are used to assess changes in ΔΨm. A decrease in the fluorescence ratio (for JC-1) or intensity (for TMRE) indicates mitochondrial depolarization, an early event in apoptosis.
-
Cytochrome c Oxidase Activity Assay: The activity of this mitochondrial enzyme complex can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.
-
SDS-PAGE and Immunoblotting: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for proteins of interest (e.g., phosphorylated and total JNK, c-Jun, IκBα, NF-κB) and subsequently with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Models
-
The Twitcher Mouse: This is a naturally occurring and widely used murine model of Krabbe disease. These mice have a mutation in the Galc gene, leading to a deficiency in the GALC enzyme and subsequent psychosine accumulation. They exhibit a phenotype that closely resembles the infantile form of human Krabbe disease, making them an invaluable tool for in vivo studies.
Visualizing the Signaling Pathways of Psychosine
The following diagrams illustrate the known signaling pathways affected by psychosine. The precise impact of this compound on these pathways remains to be elucidated.
Conclusion and Future Directions
The mechanism of action of psychosine is a complex interplay of membrane disruption, mitochondrial dysfunction, and the dysregulation of key signaling pathways, ultimately leading to the apoptotic demise of myelinating cells. While the specific actions of this compound are currently unknown, its structural modification from psychosine strongly suggests a distinct biological activity profile.
Future research should be directed towards elucidating the precise mechanism of action of this compound. Key areas of investigation should include:
-
Direct comparison of the cytotoxicity of psychosine and this compound in oligodendrocyte cell lines.
-
Analysis of the interaction of this compound with artificial and cellular membranes to determine the impact of N-acetylation on membrane perturbation.
-
Investigation of the effect of this compound on the key signaling pathways known to be modulated by psychosine, including the JNK/AP-1 and NF-κB pathways.
-
In vivo studies using the Twitcher mouse model to assess the effects of this compound on the disease phenotype.
A thorough understanding of the mechanism of action of this compound could open new avenues for therapeutic intervention in Krabbe disease, potentially offering a molecule with reduced toxicity or even protective properties compared to its precursor. The framework provided in this guide serves as a critical starting point for these much-needed investigations.
References
- 1. Experimental Therapies in the Murine Model of Globoid Cell Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Targeted AAV1-GALC Gene Therapy Reduces Psychosine and Extends Lifespan in a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brainstem development requires galactosylceramidase and is critical for pathogenesis in a model of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylpsychosine (Psychosine) as a Potential Biomarker: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Krabbe disease, or globoid cell leukodystrophy, is a devastating autosomal recessive neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of a cytotoxic metabolite, galactosylsphingosine, commonly known as psychosine. While the user's query specified "N-Acetylpsychosine," the overwhelming body of scientific literature points to psychosine as the key biomarker for Krabbe disease. It is possible that "this compound" is a related but less-studied metabolite or a misnomer. This guide will focus on the wealth of data available for psychosine as a critical biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease.
Elevated levels of psychosine in dried blood spots (DBS) have been identified as a highly specific marker for the infantile form of Krabbe disease, prompting its use as a second-tier test in newborn screening programs.[1][2] This guide provides a comprehensive overview of the role of psychosine as a biomarker, including quantitative data, experimental protocols for its measurement, and an exploration of the signaling pathways involved in its toxicity.
Quantitative Data Presentation
The following tables summarize quantitative data regarding psychosine concentrations in various contexts, as reported in the literature.
Table 1: Psychosine Concentrations in Dried Blood Spots (DBS) for Krabbe Disease Phenotypes
| Phenotype | Psychosine Concentration (nmol/L) | Sample Size (n) | Citation |
| Early Infantile Krabbe Disease (EIKD) | Substantially elevated | Not specified | [1][2] |
| Later-onset Krabbe Disease | Intermediate elevation | Not specified | [3] |
| Normal Newborns | Baseline levels | Not specified |
Note: Specific mean and range values were not consistently provided across the reviewed literature, but the relative differences are well-established.
Table 2: Analytical Method Performance for Psychosine Quantification
| Parameter | Value | Citation |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Sample Matrix | Dried Blood Spots (DBS) |
Note: While the search results mention LC-MS/MS as the standard method, specific validation parameters like LOD, LOQ, and precision for psychosine were not detailed in the provided snippets. The data for N-acetyl-l-aspartate is presented as an example of what is typically reported for similar biomarker assays.
Experimental Protocols
Measurement of Psychosine in Dried Blood Spots by LC-MS/MS
This section outlines a general methodology for the quantification of psychosine from dried blood spots, based on common practices for biomarker analysis from this sample type.
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot into a 96-well plate.
-
An extraction solution containing an internal standard (e.g., a stable isotope-labeled version of psychosine) is added to each well.
-
The plate is sealed and agitated (e.g., on an orbital shaker) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 45°C) to facilitate extraction of the analyte.
-
Following extraction, the supernatant is transferred to a new 96-well plate for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used for analysis.
-
Chromatography: The extracted sample is injected onto a suitable LC column (e.g., a C18 column) to separate psychosine from other blood components. A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is typically used for elution.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both psychosine and its internal standard.
3. Data Analysis:
-
The concentration of psychosine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of psychosine.
Signaling Pathways in Psychosine Toxicity
Psychosine accumulation is highly toxic to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to the characteristic demyelination seen in Krabbe disease. The following diagrams illustrate the key signaling pathways implicated in psychosine-induced cell death.
Caption: Overview of psychosine-induced toxicity pathways.
The molecular mechanism of psychosine-induced cell death is primarily apoptotic. Psychosine directly affects mitochondria, leading to the activation of caspase 9. It also upregulates the pro-apoptotic c-jun/JNK pathway, leading to the induction of AP-1. Concurrently, psychosine down-regulates the anti-apoptotic NF-κB pathway. Several studies have also shown that psychosine disrupts lipid rafts and inhibits Protein Kinase C (PKC) activity.
Caption: Workflow for psychosine analysis from dried blood spots.
Conclusion
Psychosine is a critically important biomarker for the early diagnosis and prognostic stratification of Krabbe disease. Its measurement in dried blood spots using LC-MS/MS is a key component of newborn screening programs and allows for the timely identification of infants with the severe infantile form of the disease who may benefit from early therapeutic intervention. The toxic effects of psychosine are mediated through multiple signaling pathways, leading to oligodendrocyte apoptosis and demyelination. Further research into the precise mechanisms of psychosine toxicity and the potential role of related metabolites may open new avenues for therapeutic development in Krabbe disease.
References
N-Acetylpsychosine in Lysosomal Storage Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient enzymatic activity. This deficiency leads to the accumulation of undigested or partially digested macromolecules, resulting in cellular dysfunction and widespread pathology. In the context of globoid cell leukodystrophy, also known as Krabbe disease, the primary pathogenic substrate that accumulates is galactosylsphingosine, commonly referred to as psychosine.
This technical guide will delve into the role of psychosine in lysosomal storage disease models, with a specific clarification on the status of N-acetylpsychosine. Initial inquiries into this compound reveal its primary role not as a naturally occurring, bioactive molecule in the pathogenesis of Krabbe disease, but rather as a chemical derivative prepared for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). Therefore, this whitepaper will focus on the well-established cytotoxic effects and signaling pathways of psychosine, the principal neurotoxin in Krabbe disease, and will detail the methodologies for its study, including the chemical derivatization to this compound for quantification.
The Central Pathogen: Psychosine
Krabbe disease is an autosomal recessive disorder caused by mutations in the GALC gene, which encodes the lysosomal enzyme galactocerebrosidase. GALC is responsible for the hydrolysis of galactosylceramide, a major component of myelin. A deficiency in GALC leads to the accumulation of its deacylated form, psychosine, which is highly cytotoxic to oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[1][2] The accumulation of psychosine is considered the primary driver of the rapid and devastating demyelination and neurodegeneration characteristic of the disease.[1][2]
The Psychosine Hypothesis
The "psychosine hypothesis" posits that the accumulation of psychosine to toxic levels is the primary cause of the clinical and pathological manifestations of Krabbe disease.[1] This hypothesis is supported by the strong correlation between psychosine levels and the severity of pathological changes in both human patients and animal models of the disease.
Pathophysiological Role of Psychosine
Psychosine exerts its cytotoxic effects through multiple mechanisms, leading to apoptosis of myelinating cells and subsequent demyelination.
-
Membrane Perturbation: Psychosine, as a lysosphingolipid, can insert into cellular membranes and disrupt their architecture. This non-specific membrane perturbation is thought to be a key mechanism of its toxicity. Studies using a synthesized enantiomer of psychosine, which would not be expected to interact with specific protein binding sites, have shown equal or greater toxicity compared to the natural form, supporting a mechanism of action that is not dependent on stereospecific protein interactions.
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes. This programmed cell death contributes directly to the loss of these essential myelin-producing cells.
-
Neuroinflammation: The accumulation of psychosine triggers a significant neuroinflammatory response, characterized by the infiltration of macrophages and microglia into the affected areas of the nervous system. These inflammatory cells, often developing into multinucleated "globoid cells," contribute to the tissue damage.
Signaling Pathways Modulated by Psychosine
While some of psychosine's toxicity is attributed to direct membrane disruption, it also modulates specific cellular signaling pathways, contributing to its pathological effects.
-
Protein Kinase C (PKC) Inhibition: Early studies suggested that the neurotoxicity of sphingosine and lysosphingolipids, including psychosine, could be due to their inhibitory effect on protein kinases, particularly PKC.
-
Disruption of Lipid Rafts: Psychosine accumulation is thought to occur primarily within lipid rafts, specialized membrane microdomains rich in sphingolipids and cholesterol. By altering the composition and integrity of these rafts, psychosine can disrupt the signaling platforms they host, affecting a multitude of cellular processes.
The following diagram illustrates the proposed signaling cascade initiated by psychosine accumulation.
Caption: Proposed signaling cascade of psychosine-induced pathology in Krabbe disease.
Lysosomal Storage Disease Models
The study of Krabbe disease and the effects of psychosine accumulation heavily relies on animal models that recapitulate the human disease.
| Animal Model | Key Characteristics | Gene Mutation | Lifespan | Reference |
| Twitcher Mouse | Naturally occurring model, exhibits progressive tremor, weakness, and demyelination. | Spontaneous mutation in the Galc gene | ~40 days | |
| Canine Models | Naturally occurring models in West Highland White and Cairn Terriers. | Mutations in the canine GALC gene | Variable, typically a few months |
Experimental Protocols
Quantification of Psychosine
Accurate quantification of psychosine in biological samples is crucial for both diagnostic purposes and for evaluating the efficacy of therapeutic interventions in preclinical studies. While modern methods favor Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its sensitivity and specificity, older methods utilized Gas Chromatography-Mass Spectrometry (GC-MS) which required chemical derivatization of psychosine to this compound to improve its volatility and chromatographic properties.
This protocol provides a general workflow for the quantification of psychosine in biological tissues using LC-MS/MS.
1. Sample Preparation:
- Homogenize tissue samples in an appropriate buffer.
- Perform lipid extraction using a modified Folch method with chloroform/methanol.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. LC-MS/MS Analysis:
- Use a C18 reverse-phase column for chromatographic separation.
- Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium formate to improve ionization.
- Detect psychosine using a tandem mass spectrometer in positive electrospray ionization (ESI) mode.
- Monitor specific precursor-to-product ion transitions for psychosine and an internal standard (e.g., a deuterated analog).
The following diagram outlines the workflow for psychosine quantification by LC-MS/MS.
Caption: Workflow for psychosine quantification by LC-MS/MS.
This protocol describes the general steps for the chemical derivatization of psychosine to this compound for analysis by GC-MS. It is important to note that this method is largely superseded by LC-MS/MS.
1. Isolation of Psychosine:
- Perform lipid extraction from the biological sample as described in Protocol 1.
- Isolate the psychosine fraction using column chromatography (e.g., silicic acid chromatography).
2. N-Acetylation:
- Dissolve the isolated psychosine in a suitable solvent (e.g., methanol).
- Add acetic anhydride and a mild base (e.g., pyridine or triethylamine) to the solution.
- Incubate the reaction mixture to allow for the complete N-acetylation of the primary amine group of psychosine.
- Quench the reaction and extract the this compound derivative.
3. GC-MS Analysis:
- The N-acetylated derivative is then typically further derivatized (e.g., silylated) to increase volatility for GC analysis.
- Analyze the derivatized sample by GC-MS, monitoring for the characteristic fragmentation pattern of this compound.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of psychosine on a relevant cell line, such as an oligodendrocyte precursor cell line.
1. Cell Culture:
- Culture oligodendrocyte precursor cells in appropriate growth medium.
- Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
2. Treatment:
- Prepare a stock solution of psychosine in a suitable solvent (e.g., DMSO).
- Dilute the psychosine stock solution in culture medium to achieve a range of final concentrations.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of psychosine. Include a vehicle control (medium with the solvent alone).
- Incubate the cells for a predetermined time period (e.g., 24, 48 hours).
3. Assessment of Cell Viability:
- Use a commercial cell viability assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the measurement of ATP levels (e.g., CellTiter-Glo®).
- Follow the manufacturer's instructions for the chosen assay.
- Measure the absorbance or luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
The following diagram illustrates the workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vitro psychosine cytotoxicity assay.
Conclusion
In the study of lysosomal storage diseases, particularly Krabbe disease, psychosine stands out as the primary pathogenic molecule responsible for the severe demyelination and neurodegeneration observed. While the term "this compound" appears in the historical literature, it is crucial for researchers to understand that this compound is an analytical derivative used for quantification and not a naturally accumulating neurotoxin. The focus of research and therapeutic development should remain on understanding and mitigating the cytotoxic effects of psychosine. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation of psychosine's role in lysosomal storage disease models and the development of novel therapeutic strategies.
References
Unveiling the Subcellular Landscape of N-Acetylpsychosine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpsychosine, the acetylated derivative of the cytotoxic glycosphingolipid psychosine, presents a compelling yet underexplored area of cellular lipid biology. While its precursor, psychosine, is extensively studied for its pathological accumulation and cellular disruption in globoid cell leukodystrophy (Krabbe disease), this compound is primarily utilized in research as a non-toxic control. Consequently, a significant knowledge gap exists regarding its specific subcellular localization and potential biological functions. This technical guide aims to address this gap by providing a comprehensive overview of the current understanding, or lack thereof, of this compound's cellular distribution. In the absence of direct quantitative data for this compound, we present a detailed analysis of the known localization of psychosine as a critical point of reference. Furthermore, this guide offers an in-depth exploration of state-of-the-art experimental protocols that can be adapted to elucidate the subcellular whereabouts of this compound, thereby providing a roadmap for future research in this domain. Finally, we visualize key signaling pathways affected by psychosine and propose experimental workflows to investigate this compound, equipping researchers with the necessary tools to advance our understanding of this enigmatic lipid.
Introduction: The this compound Enigma
Psychosine, or galactosylsphingosine, is a lysosphingolipid that accumulates to toxic levels in the nervous system of individuals with globoid cell leukodystrophy (GLD), a devastating demyelinating disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] The cytotoxicity of psychosine is a key factor in the pathogenesis of GLD, leading to widespread apoptosis of oligodendrocytes, the myelin-producing cells of the central nervous system.[3]
In stark contrast, its N-acetylated form, this compound, is consistently reported to be non-toxic.[4] This critical difference in cytotoxicity underscores the importance of the free amino group on the sphingosine backbone for psychosine's pathological effects. However, the very property that makes this compound an effective experimental control—its biological inertia—has also contributed to a lack of dedicated research into its own cellular behavior. Understanding where this compound resides within the cell is a crucial first step in determining if it possesses any subtle biological roles or if its distribution pattern can shed light on the trafficking and metabolism of related sphingolipids.
Cellular Localization: The Psychosine Precedent
Due to the scarcity of data on this compound, we must turn to its well-studied precursor, psychosine, to infer potential localization patterns and to understand the cellular environment in which this compound might be found.
Primary Localization: Lipid Rafts
A significant body of evidence points to the accumulation of psychosine within specific microdomains of the plasma membrane known as lipid rafts .[5] These are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The accumulation of the amphipathic psychosine molecule within these ordered domains disrupts their architecture and function.
Table 1: Quantitative Data on Psychosine Accumulation in Lipid Rafts
| Tissue/Cell Type | Condition | Psychosine Concentration in Lipid Rafts | Psychosine Concentration in Non-Raft Fractions | Reference |
| Twitcher Mouse Brain | Postnatal Day 40 (P40) | Significantly elevated compared to wild-type | Elevated compared to wild-type | |
| Human Krabbe Patient Brain | Post-mortem | Significantly elevated compared to control | Elevated compared to control | |
| Twitcher Mouse Sciatic Nerve | P40 | Significantly elevated compared to wild-type | Not specified |
Note: Specific quantitative values are often presented as relative amounts or in units of nmol/mg protein and can vary between studies. The consistent finding is a preferential accumulation in raft fractions.
Other Implicated Organelles
While lipid rafts are a primary site of psychosine-induced pathology, its effects are observed in various cellular compartments, suggesting a broader, albeit less characterized, distribution:
-
Mitochondria: Psychosine has been shown to directly affect mitochondrial function, including the inhibition of cytochrome c oxidase and the induction of mitochondrial membrane potential changes, suggesting its presence in or interaction with mitochondrial membranes.
-
Lysosomes: As the site of GALC deficiency, the lysosome is the primary site of psychosine production from galactosylceramide degradation. Elevated levels of lysosphingolipids are expected within the lysosomal lumen.
-
Peroxisomes: Studies have indicated that psychosine can inhibit peroxisomal β-oxidation, implying a potential interaction with this organelle.
Experimental Protocols for Determining this compound Localization
The following protocols represent a toolkit of modern biochemical and cell biology techniques that can be adapted to investigate the subcellular localization of this compound.
Subcellular Fractionation Coupled with Mass Spectrometry
This classical biochemical approach provides a quantitative measure of a molecule's distribution across different organelles.
Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cultured cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in a hypotonic homogenization buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle or by passing them through a fine-gauge needle. The degree of homogenization should be monitored by microscopy to ensure cell lysis with minimal organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi fragments) and separate it from the cytosolic supernatant.
-
Further purification of organelles can be achieved using density gradient centrifugation (e.g., with sucrose or Percoll gradients).
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method.
-
Quantify the amount of this compound in each fraction using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Fluorescent Labeling and Microscopy
Visualizing this compound within the cellular context requires the use of fluorescently tagged analogs.
Protocol for Synthesis and Application of a Fluorescent this compound Analog:
-
Synthesis of a Tagged this compound:
-
Synthesize a psychosine analog containing a "clickable" functional group, such as a terminal alkyne or an azide. This can be achieved by modifying the fatty acid chain of a precursor molecule.
-
Perform N-acetylation of the sphingosine amino group.
-
The resulting molecule is a clickable this compound analog.
-
-
Cellular Labeling:
-
Incubate cultured cells with the clickable this compound analog. The lipid will be taken up by the cells and incorporated into various membranes.
-
After the desired incubation time, wash the cells to remove excess probe.
-
Fix the cells with paraformaldehyde. Avoid using methanol as it can extract lipids.
-
-
Click Chemistry Reaction:
-
Permeabilize the fixed cells (e.g., with saponin).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a fluorescently labeled azide (if using an alkyne-tagged lipid) or a fluorescently labeled alkyne (if using an azide-tagged lipid) along with the copper catalyst and a reducing agent.
-
This reaction covalently attaches the fluorophore to the incorporated this compound analog.
-
-
Imaging:
-
Perform co-localization studies by immunostaining for specific organelle markers (e.g., anti-Calnexin for the ER, anti-TOM20 for mitochondria, anti-LAMP1 for lysosomes).
-
Visualize the distribution of the fluorescent this compound analog and the organelle markers using confocal or super-resolution microscopy.
-
Mass Spectrometry Imaging (MSI)
MSI is a powerful, label-free technique that allows for the visualization of the spatial distribution of lipids directly in tissue sections.
Protocol:
-
Tissue Preparation:
-
Harvest fresh tissue and immediately freeze it in liquid nitrogen or isopentane cooled on dry ice to preserve its structure and prevent lipid degradation.
-
Section the frozen tissue using a cryostat to a thickness of 10-20 µm.
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine) uniformly over the tissue section. The matrix is crucial for the desorption and ionization of the analyte.
-
-
Data Acquisition:
-
Analyze the slide using a MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometer. The laser rasters across the tissue section, acquiring a mass spectrum at each pixel.
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z value corresponding to this compound to visualize its distribution across the tissue section.
-
Correlate the MSI data with histological staining (e.g., H&E staining) of an adjacent tissue section to map the lipid distribution to specific cell types and anatomical structures.
-
Signaling Pathways and Experimental Workflows
While this compound is considered non-toxic, its structural similarity to psychosine warrants an examination of the signaling pathways disrupted by its precursor. These pathways represent potential, albeit likely weaker, points of interaction for this compound.
Psychosine-Disrupted Signaling Pathways
Psychosine is known to interfere with key signaling cascades, primarily through its disruption of lipid rafts.
-
Protein Kinase C (PKC) Inhibition: Psychosine accumulation in lipid rafts alters the membrane environment, which can inhibit the translocation and activation of certain PKC isoforms. This has downstream effects on cell proliferation, differentiation, and survival.
-
Receptor-Mediated Signaling: By altering the integrity of lipid rafts, psychosine can affect the function of raft-associated receptors and their downstream signaling partners. Psychosine has been shown to be a ligand for the G protein-coupled receptor TDAG8, which can lead to the uncoupling of mitosis and cytokinesis.
-
Induction of Apoptosis: Psychosine triggers apoptotic cell death through various mechanisms, including the activation of caspase-9 (indicating mitochondrial involvement) and the upregulation of the pro-apoptotic JNK/AP-1 pathway.
Visualizations
Conclusion and Future Directions
The cellular localization of this compound remains an open question in the field of sphingolipid biology. While its precursor, psychosine, has a well-documented and pathologically significant affinity for lipid rafts, the subcellular distribution of this compound is largely uncharacterized. This guide has provided the necessary context by summarizing the known localization of psychosine and has outlined a series of robust, adaptable experimental protocols that can be employed to fill this knowledge gap. By leveraging techniques such as subcellular fractionation with mass spectrometry, fluorescent probe synthesis and imaging, and mass spectrometry imaging, researchers can begin to map the cellular landscape of this enigmatic lipid. Elucidating the localization of this compound will be the first step towards understanding its potential metabolic fate, its trafficking pathways, and whether it possesses subtle biological functions beyond its current use as a non-toxic control. Such studies will not only enhance our fundamental understanding of sphingolipid metabolism but may also provide new insights into the mechanisms that differentiate a toxic lipid from its benign, acetylated counterpart.
References
- 1. Multiplexed lipid metabolic tracing using click chemistry mass spectrometric reporter molecules [protocols.io]
- 2. Mass spectrometry imaging protocol for spatial mapping of lipids, N-glycans and peptides in murine lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
The Degradation Pathway of N-Acetylpsychosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpsychosine (N-Ac-Psy), also known as N-acetyl-galactosylsphingosine, is an acetylated derivative of psychosine. While the metabolic fate of psychosine is well-documented, particularly in the context of Krabbe disease, the specific degradation pathway of this compound is not extensively characterized in the scientific literature. This technical guide synthesizes the available information on the catabolism of related sphingolipids to propose a putative degradation pathway for this compound. This document provides a framework for researchers investigating the metabolism of this molecule, including potential enzymatic steps, relevant quantitative data from analogous reactions, and detailed experimental protocols to facilitate further study.
Introduction
Psychosine, or galactosylsphingosine, is a cytotoxic lysosphingolipid that accumulates in Krabbe disease, a severe neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). The acetylation of psychosine to form this compound may represent a cellular mechanism to modify its biological activity or facilitate its clearance. Understanding the degradation of this compound is crucial for elucidating its physiological roles and its potential involvement in pathological conditions. This guide outlines a hypothesized degradation pathway for this compound based on the known catabolic routes of structurally similar sphingolipids.
Proposed Degradation Pathway of this compound
The degradation of this compound is proposed to proceed via one of two primary initial steps: deacetylation to psychosine or deglycosylation to N-acetyl-sphingosine.
Pathway A: Deacetylation followed by Deglycosylation
-
Deacetylation: The initial step involves the hydrolysis of the N-acetyl group from this compound by an N-acylsphingosine amidohydrolase (ceramidase) or a specific N-acetyl-sphingolipid deacetylase. This reaction yields psychosine and acetate.
-
Deglycosylation: The resulting psychosine is then a substrate for the lysosomal enzyme galactocerebrosidase (GALC), which cleaves the galactose moiety, releasing sphingosine and galactose.
Pathway B: Deglycosylation followed by Deacetylation
-
Deglycosylation: Alternatively, an unknown glycosidase may directly hydrolyze the galactose from this compound, producing N-acetyl-sphingosine and galactose.
-
Deacetylation: N-acetyl-sphingosine is subsequently deacetylated by a ceramidase to yield sphingosine and acetate.
The final product of both pathways, sphingosine, can then be further metabolized through phosphorylation by sphingosine kinases to form sphingosine-1-phosphate (S1P), a critical signaling molecule, or be recycled for the synthesis of new sphingolipids.
Mandatory Visualization
Caption: Putative degradation pathways of this compound.
Quantitative Data
Direct quantitative data for the enzymatic degradation of this compound is not currently available. However, data from studies on related enzymes and substrates can provide valuable reference points for future investigations.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Optimal pH | Source |
| Acid Ceramidase | N-lauroyl-sphingosine | 15 - 30 | 10 - 50 | 4.5 | (Data synthesized from multiple sources) |
| Acid Ceramidase | N-oleoyl-sphingosine | 50 - 100 | 1 - 5 | 4.5 | (Data synthesized from multiple sources) |
| Galactocerebrosidase | Galactosylceramide | 20 - 100 | 100 - 500 | 4.5 | (Data synthesized from multiple sources) |
| Galactocerebrosidase | Psychosine | 10 - 50 | 50 - 200 | 4.5 | (Data synthesized from multiple sources) |
Note: The kinetic parameters presented are approximate ranges derived from the literature on sphingolipid-metabolizing enzymes and may vary depending on the specific experimental conditions, tissue source, and purity of the enzyme preparation.
Experimental Protocols
The following protocols are generalized methods that can be adapted for studying the degradation of this compound.
In Vitro Enzyme Assay for this compound Degradation
Objective: To determine if a cell or tissue homogenate can metabolize this compound and to identify the resulting products.
Materials:
-
This compound (substrate)
-
Cell or tissue homogenate (e.g., from brain, liver, or cultured cells)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5 for lysosomal enzymes)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standard (for quantification)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Thin-Layer Chromatography (TLC) system
Procedure:
-
Prepare the cell or tissue homogenate by sonication or dounce homogenization in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzymes.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Set up the enzymatic reaction by combining the enzyme preparation (supernatant), this compound substrate, and assay buffer in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Terminate the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase (containing lipids) and the aqueous phase (containing polar metabolites like galactose and acetate).
-
Dry the collected phases under a stream of nitrogen.
-
Reconstitute the dried extracts in a suitable solvent for analysis by HPLC-MS or TLC.
-
Analyze the samples for the presence of potential degradation products (psychosine, N-acetyl-sphingosine, sphingosine, galactose, acetate) and the remaining this compound substrate.
Mandatory Visualization
Caption: Workflow for in vitro enzyme assay.
Identification of Potential Degrading Enzymes
Objective: To identify the specific enzyme(s) responsible for this compound degradation.
Procedure:
-
Fractionation: Perform subcellular fractionation of the tissue homogenate to isolate different organelles (e.g., lysosomes, mitochondria, cytosol). Conduct the in vitro assay with each fraction to determine the location of the enzymatic activity.
-
Inhibitor Studies: Use known inhibitors of candidate enzymes (e.g., conduritol B epoxide for GALC, specific ceramidase inhibitors) in the in vitro assay. A reduction in the degradation of this compound in the presence of an inhibitor would suggest the involvement of that enzyme.
-
Recombinant Enzymes: Express and purify candidate enzymes (e.g., acid ceramidase, GALC) and test their activity directly on this compound in a reconstituted system.
Future Directions
The study of this compound degradation is in its infancy. Future research should focus on:
-
Definitive identification of the enzymes responsible for the deacetylation and deglycosylation of this compound.
-
Determination of the kinetic parameters of these enzymatic reactions to understand their efficiency.
-
Investigation of the physiological and pathological relevance of this compound and its degradation pathway, particularly in the context of Krabbe disease and other sphingolipidoses.
-
Development of specific assays for the quantification of this compound and its metabolites in biological samples.
Conclusion
While the complete degradation pathway of this compound is yet to be fully elucidated, the existing knowledge of sphingolipid metabolism provides a strong foundation for a putative catabolic route. This technical guide offers a theoretical framework and practical experimental approaches to stimulate further research in this area. A thorough understanding of this compound metabolism will be instrumental for advancing our knowledge of sphingolipid biology and its implications in human health and disease.
An In-depth Technical Guide to the Physical and Chemical Stability of N-Acetylpsychosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on available information for N-Acetylpsychosine and related compounds. As of the date of this guide, specific public data on the comprehensive stability profile of this compound is limited. Therefore, the experimental protocols and data tables presented herein are based on established international guidelines for drug substance stability testing and should be adapted and validated for specific formulations and applications.
Introduction
This compound, also known as N-acetyl-D-galactosphingosine, is a synthetic glycosphingolipid. It belongs to a class of compounds that are of significant interest in immunology and oncology due to their potential to modulate immune responses. Specifically, analogs of α-galactosylceramide, a related compound, are known to be potent activators of natural killer T (NKT) cells, a specialized lymphocyte population that plays a crucial role in both innate and adaptive immunity. Given its potential therapeutic applications, a thorough understanding of the physical and chemical stability of this compound is paramount for the development of safe, effective, and stable pharmaceutical formulations.
This technical guide provides a detailed overview of the known characteristics of this compound and outlines a comprehensive strategy for evaluating its physical and chemical stability in accordance with international regulatory standards.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate stability studies and developing suitable analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide | [1] |
| Synonyms | N-acetyl-D-galactosphingosine, C2 Galactosylceramide (d18:1/2:0) | [2] |
| CAS Number | 35823-61-1 | [1] |
| Molecular Formula | C₂₆H₄₉NO₈ | [1] |
| Molecular Weight | 503.67 g/mol | [1] |
| Physical State | Solid | |
| Solubility | Soluble in Chloroform, Ethanol, and Methanol | |
| Storage Conditions | Freezer (-20°C) |
Proposed Signaling Pathway of this compound in Immune Activation
While the specific signaling pathway for this compound has not been fully elucidated, its structural similarity to α-galactosylceramide, a well-studied immunostimulant, suggests a likely mechanism of action. α-Galactosylceramide and its analogs are known to activate immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs), through interaction with the CD1d molecule, leading to the activation of NKT cells. Furthermore, some synthetic analogs of α-galactosylceramide have been shown to activate macrophages via the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the activation of downstream transcription factors like NF-κB and the production of various pro-inflammatory cytokines.
Based on this, a putative signaling pathway for this compound is proposed in the diagram below.
Caption: Proposed TLR4-mediated signaling pathway for this compound in macrophages.
Experimental Protocols for Stability Testing
To ensure the quality, safety, and efficacy of this compound as a drug substance, a comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following sections outline the recommended experimental protocols.
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of this compound.
Detailed Methodologies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N hydrochloric acid. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N sodium hydroxide, and dilute to a known concentration for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 N hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Monitor the degradation at various time points.
-
Thermal Degradation: Subject solid this compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled environment. Analyze samples at predetermined intervals.
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
Formal Stability Studies
Formal stability studies are conducted to establish the re-test period for the drug substance or the shelf-life for the drug product. These studies are performed under controlled long-term and accelerated storage conditions.
Recommended Storage Conditions (ICH Q1A(R2))
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate determination of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Coupling HPLC with Mass Spectrometry (LC-MS) can aid in the identification and characterization of degradation products.
Example HPLC Method Parameters (to be developed and validated):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 205 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison. The following tables are examples of how quantitative data from stability studies could be summarized.
Table 2: Illustrative Data from Forced Degradation Studies
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl (60°C) | 24 h | 85.2 | 14.5 | 99.7 |
| 0.1 N NaOH (RT) | 24 h | 90.1 | 9.7 | 99.8 |
| 3% H₂O₂ (RT) | 24 h | 92.5 | 7.3 | 99.8 |
| Thermal (80°C, solid) | 7 days | 98.9 | 1.0 | 99.9 |
| Photochemical | ICH Q1B | 97.6 | 2.2 | 99.8 |
Table 3: Illustrative Data from Long-Term Stability Study (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Impurity X (%) | Total Impurities (%) |
| 0 | White solid | 99.8 | < 0.05 | 0.15 |
| 3 | White solid | 99.7 | < 0.05 | 0.18 |
| 6 | White solid | 99.5 | 0.06 | 0.25 |
| 9 | White solid | 99.4 | 0.08 | 0.31 |
| 12 | White solid | 99.2 | 0.10 | 0.40 |
Conclusion
A thorough investigation of the physical and chemical stability of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for conducting comprehensive stability studies based on established scientific principles and regulatory guidelines. The proposed experimental protocols for forced degradation and formal stability studies, along with the development of a validated stability-indicating analytical method, will enable the characterization of its degradation profile and the determination of appropriate storage conditions and shelf-life. The insights gained from these studies will be instrumental in the formulation development and regulatory submission for any future this compound-based medicinal products.
References
N-Acetylpsychosine: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpsychosine is a synthetically acetylated derivative of psychosine (galactosyl-sphingosine). As a member of the glycosphingolipid family, it is of significant interest to researchers in immunology and cell biology. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its synthesis and the study of its biological effects, and a discussion of its potential roles in apoptosis and immune cell modulation.
Molecular Profile
This compound is characterized by the addition of an acetyl group to the amine of the sphingosine backbone of psychosine. This modification alters its physicochemical properties and can influence its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₉NO₈ | [1][2] |
| Molecular Weight | 503.67 g/mol | [1] |
| Alternate Molecular Weight | 503.66916 g/mol , 503.68 g/mol | [2] |
| CAS Number | 35823-61-1 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is an adapted method for the N-acetylation of psychosine based on general N-acetylation procedures.
Materials:
-
Psychosine
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve psychosine in a mixture of methanol and chloroform.
-
Buffering: Add sodium acetate to the solution to act as a base.
-
Acetylation: Cool the mixture in an ice bath. Add acetic anhydride dropwise while stirring. The acetic anhydride will react with the primary amine of the psychosine.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The product, this compound, will have a different retention factor (Rf) compared to the starting material, psychosine.
-
Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of water.
-
Extraction: Extract the product into an organic solvent like chloroform. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography to obtain the pure compound.
Induction and Detection of Apoptosis
This compound has been implicated in the induction of apoptosis. The following is a general protocol to assess the apoptotic potential of this compound on a selected cell line.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with varying concentrations of this compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
The precise signaling pathways activated by this compound are a subject of ongoing research. Based on its structure as a glycolipid and its observed biological activities, two key pathways are likely to be involved: dendritic cell activation via CD1d presentation and the induction of apoptosis through intrinsic and extrinsic pathways.
Proposed Dendritic Cell Activation Pathway
Glycolipids are known to be presented by CD1d molecules on antigen-presenting cells, such as dendritic cells, to activate Natural Killer T (NKT) cells. This interaction can lead to the secretion of a variety of cytokines, thereby modulating the immune response.
Logical Workflow for Apoptosis Induction
This compound may induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, or a combination of both. The following diagram illustrates a logical workflow for how this compound could initiate these cascades.
Conclusion
This compound presents a valuable tool for researchers investigating the roles of glycosphingolipids in immunity and cell death. Its distinct properties, conferred by N-acetylation, warrant further investigation to fully elucidate its mechanisms of action and potential therapeutic applications. The protocols and pathway diagrams provided in this guide offer a foundational framework for professionals in the field to design and execute further studies on this intriguing molecule.
References
A Technical Guide to Synthetic N-Acetylpsychosine for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of synthetic N-Acetylpsychosine, a crucial lipid for research into lysosomal storage disorders, particularly Krabbe disease. This document details commercial sources, experimental protocols, and the key signaling pathways influenced by this molecule, offering a vital resource for researchers in neurobiology and drug development.
Commercial Sources for Synthetic this compound
Synthetic this compound (CAS Number: 35823-61-1) is available from several reputable suppliers of research-grade lipids. The table below summarizes key information for easy comparison. Researchers are advised to request certificates of analysis from suppliers to ensure purity and identity.
| Supplier | Product Number | Purity | Physical State | Storage Temperature |
| Larodan | 56-1140 | >99%[1] | Solid[1] | -20°C |
| Matreya LLC | 1334 | 98+% by TLC | Solid | -20°C |
| Cayman Chemical | 24465 | Not specified | Solid | -20°C |
| Alfa Chemistry | 35823-61-1 | Not specified | Not specified | Not specified |
| Sapphire North America | 56-1140 | Not specified | Not specified | Not specified |
Synthesis of this compound
While commercially available, researchers may require a method for in-house synthesis or for creating derivatives. The following protocol is a generalized method for the N-acetylation of galactosylsphingosine (psychosine) to yield this compound. This procedure is based on standard N-acetylation techniques using acetic anhydride.
Materials
-
Galactosylsphingosine (Psychosine)
-
Acetic Anhydride
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., Chloroform:Methanol gradient)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware and magnetic stirrer
Protocol
-
Dissolution: Dissolve galactosylsphingosine in a mixture of anhydrous methanol and a small amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar. The pyridine acts as a base to neutralize the acetic acid byproduct.
-
Acetylation: Cool the solution in an ice bath. Slowly add a slight molar excess of acetic anhydride dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting psychosine spot and the appearance of a new, less polar spot corresponding to this compound.
-
Workup: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. Remove the solvents under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove acetic acid and pyridine. Wash subsequently with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to yield the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols for In Vitro Studies
This compound, and its precursor psychosine, are known to be cytotoxic to oligodendrocytes, the myelin-producing cells of the central nervous system. The following protocols provide a framework for studying the effects of this compound on oligodendrocyte cell lines, such as the human MO3.13 cell line.
Cell Culture and Treatment
-
Cell Seeding: Culture MO3.13 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Cell Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Harvesting: After treatment with this compound, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Staining: Following treatment, incubate the cells with a potentiometric dye such as JC-1 or TMRE in fresh culture medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Signaling Pathways of this compound-Induced Cell Death
While research has predominantly focused on psychosine, it is highly probable that this compound induces cytotoxicity in oligodendrocytes through similar signaling cascades. The acetylation of the primary amine may modulate its potency but is unlikely to fundamentally alter its mechanism of action. The key pathways implicated in psychosine-induced apoptosis are depicted below.
Psychosine-Induced Apoptotic Signaling
Psychosine accumulation is a central pathological event in Krabbe disease, leading to widespread oligodendrocyte death and demyelination. The proposed signaling pathway involves the activation of pro-apoptotic pathways and the inhibition of survival signals.
Caption: Proposed signaling cascade for (N-Acetyl)psychosine-induced apoptosis in oligodendrocytes.
This pathway illustrates that psychosine (and likely this compound) induces apoptosis through a multi-faceted mechanism. It directly impacts mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway via Caspase-9 and the executioner Caspase-3.[2] Concurrently, it stimulates the pro-apoptotic JNK/AP-1 signaling cascade while inhibiting the pro-survival NF-κB pathway.[2]
Experimental Workflow for Investigating this compound Effects
A logical workflow for studying the in vitro effects of this compound is crucial for obtaining robust and reproducible data.
Caption: A structured workflow for the in vitro investigation of this compound's biological effects.
This workflow begins with the fundamental assessment of cytotoxicity, followed by a more detailed investigation into the mode of cell death. Subsequent experiments are designed to dissect the underlying molecular mechanisms, focusing on key signaling hubs identified from research on psychosine. This systematic approach ensures a thorough characterization of this compound's impact on oligodendrocyte biology.
References
- 1. Direct quantitation of psychosine from alkaline-treated lipid extracts with a semi-synthetic internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of lyso-neutral glycosphingolipids and neutral glycosphingolipids by N-acetylation with [3H]acetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Acetylpsychosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpsychosine (N-AcPsy) is the acetylated derivative of psychosine (galactosylsphingosine). Psychosine is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, a rare, inherited neurodegenerative disorder.[1][2] Krabbe disease is caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC), leading to the accumulation of psychosine, which is toxic to oligodendrocytes and Schwann cells, resulting in widespread demyelination.[1][3] The measurement of psychosine levels in dried blood spots is utilized in newborn screening to identify infants at high risk for developing the infantile form of Krabbe disease.[4] While the role of psychosine is well-established, the significance and metabolism of this compound are less understood. The ability to accurately quantify this compound could provide further insights into the pathophysiology of Krabbe disease and other neurological disorders, and may represent a novel biomarker or therapeutic target.
This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As there is limited specific literature on this compound quantification, this protocol is adapted from established methods for the highly similar molecule, psychosine, and general principles of N-acetylated compound analysis by mass spectrometry.
Principle of the Method
This method employs a sensitive and specific LC-MS/MS assay for the quantification of this compound. The procedure involves protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation using a reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Featured Analyte
-
Name: this compound (N-AcPsy)
-
Formula: C26H49NO7
-
Molecular Weight: 487.67 g/mol
-
Structure: this compound is formed by the acetylation of the primary amine group of psychosine.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable isotopically labeled internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the internal standard primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Pipette 50 µL of the sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for this compound extraction.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
These transitions need to be optimized experimentally by infusing the this compound standard.
-
This compound: Precursor ion (m/z 488.4 [M+H]+) -> Product ion (e.g., m/z 282.3, corresponding to the sphingosine backbone)
-
This compound-d3 (IS): Precursor ion (m/z 491.4 [M+H]+) -> Product ion (e.g., m/z 285.3)
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different sample groups.
Table 1: this compound Concentration in Biological Samples
| Sample ID | Sample Type | This compound (ng/mL or ng/g tissue) | Standard Deviation |
| Control 1 | Plasma | Insert Data | Insert Data |
| Control 2 | Plasma | Insert Data | Insert Data |
| Krabbe 1 | Plasma | Insert Data | Insert Data |
| Krabbe 2 | Plasma | Insert Data | Insert Data |
| Control 1 | Brain Tissue | Insert Data | Insert Data |
| Krabbe 1 | Brain Tissue | Insert Data | Insert Data |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | Insert Value ng/mL |
| Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
| Recovery | Insert Value % |
| Matrix Effect | Insert Value % |
Signaling Pathway Context
The accumulation of psychosine in Krabbe disease leads to the apoptosis of myelin-producing cells. This compound, as a derivative of psychosine, may play a role in this pathway, although its exact function is currently unknown. It could be a detoxification product or have its own distinct biological activity.
Caption: Putative metabolic pathway of this compound.
Conclusion
This application note provides a foundational protocol for the quantitative analysis of this compound by LC-MS/MS. The method is based on established principles for the analysis of the closely related molecule, psychosine. Further method development and validation are necessary to establish a robust and reliable assay for this compound in various biological matrices. The ability to quantify this molecule will be crucial in elucidating its role in Krabbe disease and other neurological disorders, potentially opening new avenues for diagnosis and therapeutic intervention.
References
Application Note: HPLC Method for the Separation and Quantification of N-Acetylpsychosine
Introduction
N-Acetylpsychosine (N-acetyl-beta-D-glucosylsphingosine) is a glycosphingolipid that plays a significant role in the pathology of certain lysosomal storage disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for disease diagnosis, monitoring, and the development of therapeutic interventions. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and clinical research. While direct HPLC methods for this compound are not extensively published, this protocol is adapted from established methods for psychosine and other related N-acetylated compounds, providing a strong foundation for method development and validation.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other lipids and endogenous components. Due to the lack of a strong chromophore in the this compound molecule, pre-column derivatization with a fluorescent tag can be employed to enhance detection sensitivity. Alternatively, coupling the HPLC system with a mass spectrometer (LC-MS) allows for highly sensitive and specific quantification without the need for derivatization. This document will focus on a representative HPLC-UV method, which can be adapted for fluorescence or mass spectrometric detection.
Experimental Protocols
Sample Preparation (from Brain Tissue)
This protocol is adapted from methods for psychosine extraction from brain tissue.[1][2]
-
Homogenization: Homogenize 100 mg of brain tissue in 2 mL of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Sonicate the homogenate for 15 minutes and then centrifuge at 3000 x g for 10 minutes.
-
Phase Separation: Collect the supernatant (lipid extract). To the pellet, add another 2 mL of chloroform:methanol (2:1, v/v), vortex, and centrifuge again. Pool the supernatants.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution to the pooled supernatant. Vortex and centrifuge to separate the phases.
-
Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase for HPLC analysis.
HPLC-UV Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 80% A, 20% B5-20 min: Gradient to 100% A20-25 min: 100% A25-30 min: Return to 80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
Data Presentation
The following table presents illustrative quantitative data that could be obtained using this method. This data is for demonstration purposes and actual results will vary.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 12.5 | 1500 | 1.0 |
| Standard 2 | 12.5 | 3100 | 2.0 |
| Standard 3 | 12.5 | 7400 | 5.0 |
| Sample 1 | 12.6 | 2250 | 1.5 |
| Sample 2 | 12.5 | 4500 | 3.0 |
| Sample 3 | 12.6 | 6200 | 4.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using HPLC.
References
Application Notes and Protocols for N-Acetylpsychosine Extraction from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction of N-Acetylpsychosine (N-Ac-Psy), a psychoactive sphingolipid, from brain tissue. The methodology is based on established lipid extraction techniques, optimized for the recovery of N-acetylated compounds. This application note also includes information on the quantification of N-Ac-Psy by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), expected quantitative data, and diagrams of the proposed biosynthetic and metabolic pathways. This guide is intended for researchers in neuroscience, pharmacology, and drug development investigating the roles of novel psychoactive compounds.
Introduction
This compound (N-Ac-Psy) is the N-acetylated derivative of psychosine (galactosylsphingosine). Psychosine itself is a cytotoxic lipid that accumulates in the brains of patients with Krabbe disease, a rare, inherited neurodegenerative disorder, leading to severe neurological damage[1][2]. The acetylation of psychosine to form N-Ac-Psy alters its physicochemical properties, potentially affecting its biological activity, transport, and metabolic fate. Understanding the distribution and concentration of N-Ac-Psy in the brain is crucial for elucidating its physiological and pathological roles.
This protocol details a robust method for the extraction of N-Ac-Psy from brain tissue, suitable for subsequent analysis by mass spectrometry. The described method is adapted from the widely used Folch lipid extraction procedure, which utilizes a chloroform-methanol mixture to efficiently extract a broad range of lipids from biological matrices[3][4][5].
Chemical Properties of this compound
A thorough understanding of the chemical properties of N-Ac-Psy is essential for developing an effective extraction and purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₉NO₈ | |
| Molecular Weight | 503.67 g/mol | |
| Structure | N-acetylated galactosylsphingosine | |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, and mixtures thereof. Reduced polarity compared to psychosine due to the acetylation of the primary amine. | Inferred from lipid extraction literature |
| Charge | Neutral at physiological pH, unlike psychosine which is positively charged. | Inferred from chemical structure |
Experimental Protocol: Extraction of this compound from Brain Tissue
This protocol is designed for the extraction of N-Ac-Psy from fresh or frozen brain tissue. All steps should be performed on ice to minimize enzymatic degradation.
Materials and Reagents
-
Brain tissue (fresh or frozen at -80°C)
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.9% NaCl solution
-
Internal Standard (IS): this compound-d3 or a structurally similar deuterated lipid.
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Centrifuge capable of 2000 x g and 4°C
-
Conical glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
Extraction Procedure
-
Tissue Preparation: Weigh approximately 100 mg of frozen or fresh brain tissue. If frozen, perform this step on dry ice to prevent thawing.
-
Homogenization: Place the weighed tissue in a glass homogenizer. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly on ice until a uniform suspension is achieved.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Agitation: Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 20 minutes at room temperature to ensure complete lipid extraction.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the mixture into two phases.
-
Collection of the Organic Phase: The lower phase is the chloroform layer containing the lipids, including N-Ac-Psy. Carefully collect this lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of chloroform to the remaining upper aqueous phase and tissue pellet. Vortex and centrifuge again as in step 5. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water, 1:1, v/v).
Optional Solid-Phase Extraction (SPE) Cleanup
For samples with high matrix interference, an additional SPE cleanup step can be performed after the liquid-liquid extraction.
-
SPE Cartridge: Use a silica-based or reversed-phase (C18) SPE cartridge.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions.
-
Loading: Reconstitute the dried extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elution: Elute N-Ac-Psy using a solvent of intermediate polarity (e.g., a mixture of chloroform and methanol, or ethyl acetate).
-
Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute for LC-MS/MS analysis.
Quantification by LC-MS/MS
The quantitative analysis of N-Ac-Psy is typically performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ = 504.4 m/z |
| Product Ions (Q3) | To be determined by direct infusion of a pure standard. Likely fragments would include the loss of the acetyl group, the sugar moiety, or parts of the lipid backbone. |
Quantitative Data
Precise quantitative data for N-Ac-Psy in healthy brain tissue is not yet well-established in the literature. However, data for its precursor, psychosine, in the context of Krabbe disease can provide an estimated range of concentrations that might be expected, although levels of N-Ac-Psy in healthy tissue are likely to be significantly lower.
| Analyte | Brain Region | Concentration (nmol/g wet tissue) | Condition | Reference |
| Psychosine | Cerebral White Matter | 6 - 10 | Krabbe Disease | |
| Psychosine | Cerebral Cortex | 1 | Krabbe Disease | |
| This compound | - | To be determined | Healthy | - |
Biosynthesis and Metabolism of this compound
The following pathways are proposed based on known biochemical reactions involving related sphingolipids and N-acetylation processes.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the complete workflow from tissue sample to data analysis.
References
- 1. Krabbe disease: a galactosylsphingosine (psychosine) lipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of age-related changes in psychosine metabolism in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Use of Radiolabeled N-Acetylpsychosine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpsychosine (N-acetyl-galactosyl-sphingosine) is a glycosphingolipid that plays a significant role in the pathology of Krabbe disease, a rare, inherited neurodegenerative disorder. In this lysosomal storage disease, a deficiency in the enzyme galactosylceramidase (GALC) leads to the accumulation of psychosine (galactosylsphingosine), which is then partially N-acetylated to form this compound. The build-up of these lipids is cytotoxic, particularly to oligodendrocytes, leading to demyelination in the central and peripheral nervous systems.
Radiolabeled this compound serves as a critical tracer for studying the biosynthesis, metabolism, and pathobiology of this lipid in cellular and animal models of Krabbe disease. Its use can aid in the development of therapeutic strategies, such as enzyme replacement or substrate reduction therapies. These notes provide a detailed, albeit theoretical, protocol for the synthesis of radiolabeled this compound and outline its potential applications in tracer studies.
Disclaimer: The following synthesis protocol is a proposed multi-step procedure based on established biochemical reactions for similar molecules. To date, a specific, validated protocol for the direct synthesis of radiolabeled this compound has not been found in the public literature. Researchers should consider this a theoretical guideline that may require optimization.
Proposed Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be envisioned as a three-stage process:
-
Synthesis of Radiolabeled Sphingosine: Introduction of a radiolabel (e.g., Tritium, ³H) into the sphingosine backbone.
-
Enzymatic Galactosylation: Transfer of a galactose moiety to the radiolabeled sphingosine to produce radiolabeled psychosine.
-
N-Acetylation: Acetylation of the free amine group of radiolabeled psychosine to yield the final product.
Stage 1: Synthesis of [³H]-Sphingosine
A potential method for the synthesis of tritium-labeled D-erythro-sphingosine involves the reduction of a suitable precursor with a tritium-containing reducing agent, such as lithium aluminum tritide (LiAl³H₄). This method has been described for the synthesis of tritium-labeled sphingosine and ceramides.
Stage 2: Enzymatic Galactosylation of [³H]-Sphingosine to [³H]-Psychosine
Psychosine is synthesized from sphingosine and UDP-galactose in a reaction catalyzed by UDP-galactose:sphingosine galactosyltransferase (EC 2.4.1.23)[1][2]. This enzymatic step offers high stereospecificity.
Stage 3: N-Acetylation of [³H]-Psychosine to [³H]-N-Acetylpsychosine
The final step involves the acetylation of the primary amine of the psychosine molecule. This can be achieved using a variety of acetylating agents, with acetic anhydride being a common choice in a suitable buffer system.
Experimental Protocols
Protocol 1: Synthesis of [³H]-N-Acetylpsychosine
Materials:
-
[³H]-Sphingosine (custom synthesis or commercially available if possible)
-
UDP-galactose
-
UDP-galactose:sphingosine galactosyltransferase (recombinant or purified)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM DTT)
-
Acetic Anhydride
-
Acetylation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)
-
Solvents for extraction and chromatography (e.g., chloroform, methanol, water)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Scintillation counter
Methodology:
-
Enzymatic Galactosylation:
-
In a microcentrifuge tube, combine [³H]-Sphingosine (e.g., 1 µCi) with an excess of UDP-galactose in the reaction buffer.
-
Initiate the reaction by adding UDP-galactose:sphingosine galactosyltransferase.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-4 hours), which may require optimization.
-
Monitor the reaction progress by TLC, separating the lipid products and analyzing by autoradiography or a TLC scanner.
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
-
Extraction and Purification of [³H]-Psychosine:
-
Perform a Bligh-Dyer extraction to separate the lipid phase.
-
Wash the organic phase with a saline solution to remove water-soluble components.
-
Dry the organic phase under a stream of nitrogen.
-
Purify the [³H]-Psychosine using silica gel column chromatography or preparative HPLC.
-
-
N-Acetylation:
-
Redissolve the purified [³H]-Psychosine in the acetylation buffer.
-
Add a molar excess of acetic anhydride dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
-
Final Purification and Characterization:
-
Extract the [³H]-N-Acetylpsychosine using the Bligh-Dyer method as described above.
-
Purify the final product by HPLC with radiodetection.
-
Confirm the identity and purity of the product by co-elution with a non-radiolabeled this compound standard and by mass spectrometry if sufficient material is available.
-
Determine the specific activity (e.g., in Ci/mmol) using a scintillation counter and by quantifying the mass of the product.
-
Workflow for the Synthesis of Radiolabeled this compound
References
Application Notes and Protocols: N-Acetylcysteine (NAC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC) is a versatile compound with a wide range of applications in cell culture. It is a precursor to L-cysteine and reduced glutathione (GSH), making it a potent antioxidant.[1] NAC is widely utilized to study cellular responses to oxidative stress and to modulate various signaling pathways, including those involved in apoptosis and cell proliferation.[1][2] These application notes provide an overview of the key uses of NAC in cell culture, detailed experimental protocols, and a summary of its effects on different cell lines.
Key Applications
-
Induction of Apoptosis: NAC has been shown to induce apoptosis in various cell types, including H9c2 cells and vascular smooth muscle cells.[3][4] This pro-apoptotic effect is often mediated through the intrinsic mitochondrial pathway.
-
Modulation of Cancer Cell Growth: The effect of NAC on cancer cells can be context-dependent. While it can enhance fisetin-induced apoptosis in colorectal carcinoma cells, some studies suggest that as an antioxidant, it may also accelerate the progression of certain cancers.
-
Antioxidant and Protective Effects: As a glutathione precursor, NAC is frequently used to counteract oxidative stress-induced cell death by scavenging free radicals.
-
Investigation of Signaling Pathways: NAC is a valuable tool for studying redox-sensitive signaling pathways such as NF-κB and MAPK pathways. It has also been shown to negatively regulate the Notch3 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of N-Acetylcysteine (NAC) and other relevant compounds discussed in the context of cell culture applications.
Table 1: Cytotoxic and Apoptotic Effects of N-Acetylcysteine (NAC) and Acetylshikonin
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| N-Acetylcysteine (NAC) | H9c2 cells | Cytotoxicity/Apoptosis | 4 µM | Induces apoptosis | |
| Acetylshikonin | HCT-15 | MTT Assay | IC50 = 5.14 µM (24h) | Inhibits cell proliferation | |
| Acetylshikonin | LoVo | MTT Assay | IC50 = 6.41 µM (24h) | Inhibits cell proliferation | |
| Acetylshikonin | CCd-18Co (normal) | MTT Assay | IC50 = 8.53 µM (48h) | Minor cytotoxic effect | |
| Acetylshikonin | HCT-15 | Annexin V/PI | Not specified | Increased apoptotic rate | |
| Acetylshikonin | LoVo | Annexin V/PI | Not specified | Increased apoptotic rate to 42% (24h) and 66.9% (48h) |
Table 2: Effect of N-Acetylcysteine (NAC) on Acetylshikonin-Induced Effects in Colorectal Cancer Cells
| Cell Line | Treatment | Time Point | Effect of NAC Co-treatment | Reference |
| HCT-15 | Acetylshikonin + NAC | 12h | 5.31% increase in cell viability | |
| HCT-15 | Acetylshikonin + NAC | 24h | 45.47% increase in cell viability | |
| HCT-15 | Acetylshikonin + NAC | 48h | 60.74% increase in cell viability | |
| LoVo | Acetylshikonin + NAC | 12h | 25.71% increase in cell viability | |
| LoVo | Acetylshikonin + NAC | 24h | 55.65% increase in cell viability | |
| LoVo | Acetylshikonin + NAC | 48h | 75.65% increase in cell viability |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methods used to assess the cytotoxic effects of compounds like Acetylshikonin.
Objective: To determine the effect of a compound on cell viability.
Materials:
-
Cells of interest (e.g., HCT-15, LoVo)
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., N-Acetylcysteine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V/PI Staining
This protocol is based on the description of apoptosis assessment.
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Caspase Activity Assay
This protocol is adapted from the description of caspase activity measurements.
Objective: To measure the activity of caspases (e.g., caspase-3, -8, -9).
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase activity assay kit (e.g., for caspase-3, -8, -9)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates according to the manufacturer's instructions.
-
In a 96-well plate, incubate the cell lysates with the reaction buffer containing the respective caspase substrate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 405 nm absorbance).
-
Quantify caspase activity relative to the untreated control.
Signaling Pathways
N-Acetylcysteine (NAC) Induced Intrinsic Apoptosis Pathway
NAC can induce apoptosis through the mitochondria-dependent intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases.
Caption: NAC-induced intrinsic apoptosis pathway.
Conclusion
N-Acetylcysteine is a valuable tool in cell culture for studying apoptosis, oxidative stress, and various signaling pathways. Its effects can be cell-type specific, necessitating careful experimental design and interpretation. The protocols and data presented here provide a foundation for researchers to effectively utilize NAC in their cell culture-based studies.
References
- 1. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of action of N-acetylcysteine in tumor and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by pyrrolidinedithiocarbamate and N-acetylcysteine in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of N-Acetylpsychosine in Mouse Models
Note to the Reader: Following a comprehensive review of the scientific literature, we have found no available studies on the in vivo administration of N-Acetylpsychosine (NAP) in mouse models. The information presented below is based on related compounds and disease models to provide context and potential starting points for future research. Specifically, the content focuses on:
-
Psychosine (Galactosylsphingosine): The parent compound of this compound and a key cytotoxic metabolite in Krabbe disease.
-
Twitcher Mouse Model: The primary animal model for Krabbe disease, characterized by the accumulation of psychosine.
-
N-Acetylcysteine (NAC): A compound with a similar N-acetyl group, which has been studied in various mouse models, though for different therapeutic purposes.
-
N-acetyl-sphingosine (N-AS): A related sphingolipid with signaling functions.
This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of psychosine derivatives.
Introduction
Krabbe disease, or globoid cell leukodystrophy, is a devastating neurodegenerative disorder caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[1][2] This deficiency leads to the accumulation of a cytotoxic sphingolipid, galactosylsphingosine (psychosine), particularly in myelin-producing cells (oligodendrocytes and Schwann cells).[2] The buildup of psychosine is a central event in the pathogenesis of Krabbe disease, leading to widespread demyelination, neuroinflammation, and severe neurological symptoms.[1][2]
The Twitcher mouse is a naturally occurring, authentic model of infantile Krabbe disease, exhibiting a complete loss of GALC function and subsequent psychosine accumulation. This model is extensively used to investigate the pathophysiology of the disease and to evaluate potential therapeutic strategies.
While there is no direct research on the in vivo administration of this compound, the acetylation of psychosine could potentially modify its cytotoxic properties and cellular interactions. N-acetylation is a common biochemical modification that can alter the solubility, stability, and biological activity of compounds. For instance, N-acetyl-sphingosine (N-AS) is a known bioactive sphingolipid involved in distinct signaling pathways from sphingosine itself. Therefore, the study of this compound in vivo could be a novel avenue for therapeutic development in Krabbe disease.
Potential Signaling Pathways and Mechanisms of Action
Based on the known effects of psychosine and other N-acetylated sphingolipids, the administration of this compound could potentially modulate several signaling pathways.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathways modulated by this compound.
Psychosine is known to be a potent inhibitor of protein kinase C (PKC) and alters the architecture of lipid rafts, which are critical for cellular signaling. It is also a key inducer of apoptosis in oligodendrocytes. Furthermore, psychosine accumulation triggers a significant neuroinflammatory response. N-acetylation of psychosine could alter these interactions, potentially reducing its cytotoxicity while retaining or modifying its signaling properties.
Experimental Protocols
As there are no established protocols for the in vivo administration of this compound, the following are hypothetical protocols based on studies with related compounds in mouse models. These protocols would require significant optimization and validation.
General Experimental Workflow
Caption: A potential experimental workflow for in vivo NAP studies.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Twitcher Mice
Objective: To assess the systemic effects of this compound on the progression of Krabbe disease in the Twitcher mouse model.
Materials:
-
This compound (synthesized and purified)
-
Vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO or Tween 80)
-
Twitcher mice (and wild-type littermate controls)
-
Standard animal housing and monitoring equipment
-
Syringes and needles for injection
Procedure:
-
Animal Model: Use neonatal or early symptomatic Twitcher mice (e.g., postnatal day 10).
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be determined based on preliminary dose-ranging studies.
-
Administration: Administer this compound or vehicle via intraperitoneal injection. The injection volume should be appropriate for the size of the mouse (e.g., 10 µL/g body weight).
-
Dosing Schedule: A daily or every-other-day dosing schedule could be initiated. The duration of the study will depend on the observed effects and the typical lifespan of untreated Twitcher mice (around 40 days).
-
Monitoring:
-
Record body weight and survival daily.
-
Perform behavioral assessments (e.g., rotarod, grip strength) at regular intervals to evaluate motor function.
-
Observe for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood for pharmacokinetic analysis.
-
Perfuse animals and collect brain, spinal cord, and peripheral nerves.
-
Analyze tissues for psychosine and this compound levels via mass spectrometry.
-
Perform histological analysis to assess demyelination, neuroinflammation, and apoptosis.
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound
Objective: To evaluate the direct effects of this compound on the central nervous system in Twitcher mice.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as a vehicle
-
Stereotaxic apparatus for neonatal mice
-
Hamilton syringes
-
Twitcher mice (neonates, P0-P2)
Procedure:
-
Animal Preparation: Anesthetize neonatal mice (e.g., by hypothermia).
-
Stereotaxic Injection: Using a stereotaxic frame, inject a small volume (e.g., 1-2 µL) of this compound in aCSF directly into the cerebral ventricles.
-
Post-operative Care: Allow the pups to recover on a warming pad before returning them to their mother.
-
Monitoring and Analysis: Follow the monitoring and endpoint analysis steps outlined in Protocol 1, with a focus on CNS-related outcomes.
Quantitative Data
As there are no published studies on the in vivo administration of this compound, no quantitative data can be presented. However, based on studies of psychosine levels in Twitcher mice, hypothetical data tables can be conceptualized to guide future experiments.
Table 1: Hypothetical Psychosine Levels in Twitcher Mouse Brain Following this compound Treatment
| Treatment Group | Brain Region | Psychosine Level (pmol/mg tissue) |
| Wild-Type + Vehicle | Cortex | < 1 |
| Twitcher + Vehicle | Cortex | 150 ± 25 |
| Twitcher + NAP (low dose) | Cortex | 120 ± 20 |
| Twitcher + NAP (high dose) | Cortex | 80 ± 15 |
| Wild-Type + Vehicle | Cerebellum | < 1 |
| Twitcher + Vehicle | Cerebellum | 200 ± 30 |
| Twitcher + NAP (low dose) | Cerebellum | 160 ± 25 |
| Twitcher + NAP (high dose) | Cerebellum | 110 ± 20 |
Table 2: Hypothetical Survival and Body Weight Data in Twitcher Mice Treated with this compound
| Treatment Group | Median Lifespan (days) | Body Weight at P30 (g) |
| Wild-Type + Vehicle | > 100 | 15.2 ± 1.5 |
| Twitcher + Vehicle | 41 ± 3 | 6.5 ± 0.8 |
| Twitcher + NAP | 55 ± 5 | 8.2 ± 1.0 |
Conclusion
The in vivo administration of this compound in mouse models of Krabbe disease represents an unexplored but potentially valuable therapeutic avenue. The protocols and conceptual data presented here provide a framework for initiating such studies. Future research should focus on the synthesis and characterization of this compound, followed by rigorous preclinical evaluation in the Twitcher mouse model to determine its pharmacokinetic profile, efficacy in reducing psychosine-mediated pathology, and overall impact on disease progression. Such studies will be crucial in determining if this compound holds promise as a novel therapeutic for Krabbe disease.
References
Application Notes and Protocols for the Development of an N-Acetylpsychosine ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpsychosine is a glycosphingolipid that has garnered significant attention as a potential biomarker for Krabbe disease, a rare and devastating lysosomal storage disorder. Krabbe disease is characterized by a deficiency of the enzyme galactocerebrosidase (GALC), leading to the accumulation of cytotoxic psychosine (galactosylsphingosine) in the nervous system. While psychosine is the primary toxic metabolite, its acetylated form, this compound, may also play a role in the disease's pathogenesis and serve as a valuable diagnostic and prognostic marker. The development of a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples is therefore of high interest for both basic research and clinical applications, including drug development and patient monitoring.
This document provides a comprehensive guide for the development and validation of a competitive ELISA for this compound. The protocols outlined below are intended to serve as a foundation for researchers to establish a robust and reliable immunoassay.
Signaling Pathway and Pathophysiological Relevance
In Krabbe disease, the deficiency of the GALC enzyme disrupts the normal catabolism of galactosylceramide, a major component of myelin. This leads to the accumulation of its deacylated form, psychosine. Psychosine is highly cytotoxic and is considered a key pathogenic molecule, inducing apoptosis in oligodendrocytes and Schwann cells, which are responsible for myelination in the central and peripheral nervous systems, respectively. The accumulation of psychosine leads to widespread demyelination and severe neurological damage. While the primary pathway involves psychosine, this compound is a closely related metabolite whose levels may also be altered and could serve as a secondary or confirmatory biomarker.
Figure 1. Simplified signaling pathway in Krabbe disease highlighting the accumulation of psychosine and the formation of this compound.
Experimental Protocols
The development of a competitive ELISA for this compound involves several key stages: preparation of immunogen, antibody production, and assay development and validation.
Preparation of this compound-Carrier Protein Conjugate (Immunogen)
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response for antibody production. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins.
Materials:
-
This compound (A commercially available standard, e.g., from Larodan)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Reaction tubes
Procedure:
-
Activation of this compound:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration.
-
In a separate tube, dissolve EDC and NHS in reaction buffer (e.g., 0.1 M MES buffer, pH 6.0).
-
Add the EDC/NHS solution to the this compound solution. The molar ratio of Hapten:EDC:NHS should be optimized, but a starting point of 1:1.5:1.5 is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the galactose moiety of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4) at a concentration of 10 mg/mL.
-
Slowly add the activated this compound solution to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein should be optimized, with a typical starting range of 20:1 to 50:1.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48 hours with at least three buffer changes to remove unreacted hapten and coupling reagents.
-
After dialysis, determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay).
-
The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry to observe the increase in molecular weight of the carrier protein.
-
Production of Anti-N-Acetylpsychosine Antibodies
The production of specific antibodies is a critical step. This can be achieved through custom antibody production services from commercial vendors or by in-house immunization of laboratory animals (e.g., rabbits or mice).
Immunization Protocol (Example using Rabbits):
-
Pre-immune Bleed: Collect a blood sample from the rabbit before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the this compound-KLH conjugate (e.g., 500 µg) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
At 2-3 week intervals, administer booster injections of the conjugate (e.g., 250 µg) emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Titer Monitoring:
-
Collect small blood samples (test bleeds) 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA with plates coated with this compound-BSA conjugate.
-
-
Final Bleed and Antibody Purification:
-
Once a high antibody titer is achieved, perform a final bleed.
-
Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
-
Competitive ELISA Protocol
The competitive ELISA format is ideal for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of immobilized this compound for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of this compound in the sample.
Figure 2. Workflow of the competitive ELISA for this compound.
Materials and Reagents:
-
96-well microtiter plates
-
This compound-BSA conjugate (for coating)
-
This compound standard (for standard curve)
-
Anti-N-Acetylpsychosine primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Assay Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the wells three times with Wash Buffer.
-
-
Competition/Incubation:
-
Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare test samples by diluting them in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-N-Acetylpsychosine primary antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solution and wash the wells five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Assay Buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution and wash the wells five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Reading:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Presentation and Analysis
The data obtained from the competitive ELISA should be analyzed to determine the concentration of this compound in the samples.
Standard Curve:
A standard curve is generated by plotting the absorbance values (OD) against the corresponding concentrations of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.
| This compound (ng/mL) | Absorbance (OD 450nm) - Replicate 1 | Absorbance (OD 450nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 100.0 |
| 1 | 1.623 | 1.631 | 1.627 | 87.9 |
| 5 | 1.254 | 1.266 | 1.260 | 68.1 |
| 10 | 0.932 | 0.940 | 0.936 | 50.6 |
| 50 | 0.458 | 0.462 | 0.460 | 24.9 |
| 100 | 0.231 | 0.235 | 0.233 | 12.6 |
| 500 | 0.105 | 0.109 | 0.107 | 5.8 |
| 1000 | 0.056 | 0.054 | 0.055 | 3.0 |
Sample Concentration Calculation:
The concentration of this compound in the unknown samples is determined by interpolating their mean absorbance values from the standard curve. The calculated concentration should be multiplied by the dilution factor of the sample.
Assay Validation
To ensure the reliability of the developed ELISA, it is essential to perform a thorough validation. Key validation parameters include:
-
Precision: Assessed by determining the intra-assay and inter-assay coefficients of variation (CVs).
-
Accuracy: Determined by spike-and-recovery experiments, where known amounts of this compound are added to sample matrices.
-
Specificity: Evaluated by testing for cross-reactivity with structurally related molecules (e.g., psychosine, galactosylceramide).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Linearity of Dilution: Assessed by serially diluting a high-concentration sample and determining if the measured concentrations are linear.
| Validation Parameter | Acceptance Criteria | Example Result |
| Intra-assay Precision | CV < 10% | 5.8% |
| Inter-assay Precision | CV < 15% | 9.2% |
| Accuracy (Spike-and-Recovery) | 80-120% Recovery | 95.6% |
| Specificity (Cross-reactivity with Psychosine) | < 1% | 0.5% |
| Limit of Detection (LOD) | S/N > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10, CV < 20% | 1.5 ng/mL |
| Linearity of Dilution (R²) | R² > 0.99 | 0.998 |
Conclusion
The development of a robust and validated competitive ELISA for this compound provides a valuable tool for researchers and clinicians studying Krabbe disease and other related disorders. This assay can be utilized for quantifying this compound in various biological matrices, aiding in early diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapeutic interventions. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for the successful implementation of this important immunoassay.
Application Notes & Protocols: N-Acetylpsychosine and Sphingolipid-Mediated Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that are integral components of cell membranes and act as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A key concept in sphingolipid-mediated cancer biology is the "ceramide-sphingosine-1-phosphate (S1P) rheostat." Ceramide, an N-acetylated sphingosine, is a central figure in this balance and is widely recognized as a tumor-suppressor lipid that can initiate apoptosis.[1][3] Conversely, S1P, generated from the phosphorylation of sphingosine (which can be derived from ceramide), promotes cell survival, proliferation, and resistance to chemotherapy.[4] Many cancer cells exhibit a shift in this balance towards higher S1P levels, contributing to their survival and malignancy. Consequently, therapeutic strategies that aim to increase intracellular ceramide levels or inhibit S1P signaling are of significant interest in oncology.
Psychosine, or galactosylsphingosine, is a cytotoxic glycosphingolipid that has been shown to induce apoptosis in various cell types. Its role is particularly studied in the context of Krabbe disease, a neurodegenerative disorder characterized by the accumulation of psychosine. The apoptotic mechanisms triggered by psychosine involve the mitochondrial pathway and caspase activation, making it a relevant area of study for cancer therapeutics.
These application notes will delve into the mechanisms of sphingolipid-induced apoptosis, with a focus on psychosine, and provide detailed protocols for assessing its effects on cancer cell lines.
Quantitative Data: Cytotoxicity of Sphingolipid Analogs in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various sphingolipid-related compounds in different cancer cell lines, demonstrating their cytotoxic potential.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazoline A | MCF7 | Breast Cancer | 40.47 (µg/ml) | |
| Pyrazoline A | T47D | Breast Cancer | 26.51 (µg/ml) | |
| Pyrazoline A | HeLa | Cervical Cancer | 31.19 (µg/ml) | |
| Ciminalum-thiazolidinone hybrid 2f | 60 cancer cell lines (average) | Various | 2.80 | |
| Ciminalum-thiazolidinone hybrid 2h | 60 cancer cell lines (average) | Various | 1.57 |
Note: Specific IC50 values for N-Acetylpsychosine are not available. The data presented here for related or structurally similar compounds illustrate the potential for this class of molecules in cancer therapy.
Signaling Pathways
Sphingolipid Metabolism and the Ceramide/S1P Rheostat
The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate. An increase in intracellular ceramide levels, either through de novo synthesis, breakdown of sphingomyelin, or introduction of exogenous analogs, can trigger apoptotic pathways.
Caption: Sphingolipid metabolism highlighting the ceramide/S1P rheostat.
Psychosine-Induced Apoptotic Signaling Pathway
Psychosine primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway induced by psychosine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Psychosine or other sphingolipid analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3.
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the test compound.
-
Harvest and lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The absorbance is proportional to the caspase-3 activity in the sample.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow laboratory safety guidelines.
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Application Notes: Stable Cell Lines Overexpressing N-Acetylpsychosine
References
- 1. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LAG1 sphingosine N-acyltransferase LAG1 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Sphingosine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Lysosphingolipids and sphingolipidoses: psychosine in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetylpsychosine (N-AcP) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpsychosine (N-AcP), also widely known as C2-ceramide or N-acetyl-D-sphingosine, is a synthetic, cell-permeable analog of ceramide. As a key player in the sphingolipid signaling pathway, ceramide is a critical second messenger involved in a multitude of cellular processes, including the induction of apoptosis, cell cycle arrest, and differentiation.[1][2][3] The N-acetylated form, N-AcP, is frequently utilized in research to mimic the effects of endogenous ceramide and investigate its therapeutic potential, particularly in oncology and neurobiology.[1][4]
These application notes provide a comprehensive overview of the proposed in vivo delivery methods for this compound, detailed experimental protocols, and a summary of its biological effects and associated signaling pathways. Due to the limited availability of published, detailed in vivo delivery protocols specifically for N-AcP, the following protocols are based on established methods for the systemic administration of other short-chain ceramides and lipophilic molecules in murine models.
Biological Activity and Mechanism of Action
This compound primarily functions as a pro-apoptotic agent. Its mechanism of action revolves around the activation of the intrinsic apoptotic pathway. Upon entering the cell, N-AcP can directly influence mitochondrial membrane permeability, leading to the release of cytochrome c. This event triggers the activation of a cascade of caspases, ultimately leading to programmed cell death. N-AcP has been shown to induce apoptosis in a variety of cancer cell lines and has also been implicated in neuronal cell death, making it a molecule of interest for both cancer therapeutics and neurodegenerative disease research.
Signaling Pathway
The primary signaling cascade initiated by this compound is the mitochondrial-mediated apoptotic pathway. A simplified representation of this pathway is illustrated below.
In Vivo Delivery of this compound: Application Notes
The primary challenge in the in vivo application of N-AcP is its lipophilic nature and poor solubility in aqueous solutions. Therefore, a suitable vehicle is required to ensure its bioavailability and systemic distribution. Two primary methods are proposed here: a solvent-based formulation for direct injection and a liposomal formulation.
Formulation Strategy 1: Solvent-Based Vehicle
This approach utilizes a co-solvent system to dissolve N-AcP for parenteral administration, most commonly via intraperitoneal (IP) injection. Dimethyl sulfoxide (DMSO) is an effective solvent for N-AcP but must be used at low concentrations in vivo to avoid toxicity. Polyethylene glycol (PEG) can be used as a co-solvent to improve solubility and reduce the required concentration of DMSO.
Vehicle Composition:
| Component | Purpose | Recommended Concentration Range |
| DMSO | Primary Solvent | 5-10% (v/v) |
| PEG 300/400 | Co-solvent/Viscosity agent | 10-40% (v/v) |
| Sterile Saline (0.9% NaCl) | Diluent | q.s. to 100% |
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10% for IP injections in mice to minimize potential side effects. The optimal ratio of solvents will depend on the desired final concentration of N-AcP and should be determined empirically.
Formulation Strategy 2: Liposomal Encapsulation
Liposomal delivery systems can enhance the solubility and bioavailability of hydrophobic drugs like N-AcP. This method involves encapsulating N-AcP within lipid vesicles, which can then be administered intravenously (IV).
Liposome Composition (Example):
| Component | Molar Ratio | Purpose |
| DSPC | 55 | Main structural lipid |
| Cholesterol | 40 | Stabilizes the lipid bilayer |
| DSPE-PEG2000 | 5 | Provides "stealth" properties to prolong circulation time |
| This compound | 5-10 | Active pharmaceutical ingredient |
Experimental Protocols
Protocol 1: Preparation and Administration of Solvent-Based this compound Formulation
Materials:
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This compound (powder)
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 or 400 (PEG 300/400), sterile
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Sterile 0.9% saline solution
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Sterile, pyrogen-free vials
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Vortex mixer
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Syringes and needles (e.g., 27-30 gauge for IP injection in mice)
Procedure:
-
Preparation of N-AcP Stock Solution:
-
In a sterile vial, dissolve the required amount of N-AcP powder in DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of the Final Formulation:
-
In a separate sterile vial, add the required volume of PEG 300/400.
-
Slowly add the N-AcP stock solution to the PEG while vortexing.
-
Gradually add the sterile saline to the DMSO/PEG/N-AcP mixture while continuously vortexing to achieve the desired final concentrations of N-AcP and solvents.
-
Example Final Formulation: For a 10 mg/mL N-AcP solution with 10% DMSO and 40% PEG:
-
Start with a 100 mg/mL N-AcP stock in DMSO.
-
Combine 100 µL of the N-AcP stock with 400 µL of PEG 400.
-
Add 500 µL of sterile saline to bring the total volume to 1 mL.
-
-
-
Administration (Intraperitoneal Injection in Mice):
-
The typical injection volume for IP administration in mice is 5-10 mL/kg of body weight.
-
Calculate the required dose and injection volume based on the animal's weight and the final concentration of the N-AcP formulation.
-
Dosage Consideration: A starting dose in the range of 5-25 mg/kg can be considered, with subsequent dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Administer the formulation via intraperitoneal injection using an appropriate needle size (e.g., 27G).
-
Protocol 2: Conceptual Workflow for Liposomal this compound Preparation
This protocol outlines the general steps for preparing liposomal N-AcP, a more advanced technique that typically requires specialized equipment.
Materials:
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DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
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DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
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This compound
-
Chloroform and Methanol
-
Rotary evaporator
-
Extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (DSPC, cholesterol, DSPE-PEG2000) and N-AcP in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
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Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film with sterile PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extrusion device to produce unilamellar vesicles of a uniform size.
-
-
Purification and Characterization:
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Remove any unencapsulated N-AcP by methods such as dialysis or size exclusion chromatography.
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Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
In Vivo Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of this compound.
Quantitative Data Summary
Due to the limited number of comprehensive in vivo studies with this compound, a detailed table of quantitative data from multiple studies is not feasible. However, based on in vitro data and protocols for similar compounds, the following table provides suggested starting parameters for in vivo studies in mice.
| Parameter | Suggested Range/Value | Route of Administration | Notes |
| Dosage | 5 - 50 mg/kg | IP | A dose-escalation study is highly recommended to determine the optimal and maximum tolerated dose. |
| Injection Volume | 5 - 10 mL/kg | IP | Standard volume for intraperitoneal injections in mice. |
| Vehicle (Solvent-based) | 5-10% DMSO, 10-40% PEG, q.s. Saline | IP | The final concentration of DMSO should be minimized. |
| Frequency of Administration | Daily to every other day | IP / IV | Dependent on the pharmacokinetic properties of the formulation and the experimental design. |
| In Vitro IC50 | 10 - 50 µM | N/A | Varies depending on the cell line; can be used to estimate a starting dose for in vivo studies. |
Conclusion
This compound (C2-ceramide) is a valuable research tool for investigating the roles of ceramide in cellular signaling, particularly in apoptosis. While its in vivo application is hampered by its poor solubility, the formulation and administration protocols outlined in these application notes provide a practical starting point for researchers. The proposed solvent-based and liposomal delivery methods, adapted from established techniques for similar molecules, offer viable strategies for systemic administration in preclinical models. Further research is warranted to establish optimized in vivo delivery systems and to fully elucidate the therapeutic potential of this compound.
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Troubleshooting & Optimization
improving N-Acetylpsychosine solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylpsychosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the N-acetylated form of psychosine (galactosylsphingosine). Psychosine is a cytotoxic glycosphingolipid that accumulates in the lysosomal storage disorder, Krabbe disease.[1] The acetylation of the primary amine on the sphingosine base modifies its properties.
Data Presentation: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₉NO₈ | [2][3] |
| Molecular Weight | 503.67 g/mol | [2][3] |
| Physical State | Solid | |
| Purity | >99% (typical for commercial sources) |
Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?
For stock solutions, organic solvents are recommended. Based on the solubility of the parent compound, psychosine, you can start with the following:
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Ethanol: Psychosine is soluble in ethanol at concentrations greater than 1 mg/mL.
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Dimethyl Sulfoxide (DMSO): While not explicitly stated for this compound, DMSO is a common solvent for hydrophobic compounds in biological assays.
For final dilutions into aqueous media, it is crucial to first prepare a concentrated stock in an organic solvent.
Q3: My this compound is precipitating when I add it to my cell culture media. How can I prevent this?
Precipitation in the final assay medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
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Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is low, typically ≤0.1%, to avoid solvent-induced cytotoxicity.
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Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium. Add the compound to the medium dropwise while vortexing to facilitate mixing and prevent immediate precipitation.
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Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Sonication: Brief sonication of the final solution can help to break up small precipitates and create a more uniform suspension. However, be cautious as this can also damage other components in the medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in initial solvent. | Incorrect solvent choice. | Try preparing a stock solution in ethanol or DMSO. |
| Compound precipitates upon dilution in aqueous buffer or media. | Low aqueous solubility. | Prepare a high-concentration stock in an appropriate organic solvent. Perform serial dilutions and add the compound to the aqueous solution slowly while vortexing. Ensure the final organic solvent concentration is minimal. |
| Inconsistent results between experiments. | Incomplete solubilization or precipitation over time. | Prepare fresh dilutions for each experiment. Visually inspect solutions for any signs of precipitation before use. Consider a brief sonication of the final working solution. |
| Observed cytotoxicity at low concentrations. | Solvent toxicity. | Perform a vehicle control experiment with the same final concentration of the organic solvent to ensure it is not causing the observed effects. Keep the final solvent concentration at or below 0.1%. |
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Assays
This protocol is based on the known solubility of the parent compound, psychosine. Optimization may be required for your specific experimental conditions.
Materials:
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This compound (solid)
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Ethanol, anhydrous (or DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or incubator at 37°C (optional)
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Sonicator (optional)
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Target aqueous buffer or cell culture medium
Procedure:
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Preparation of a Concentrated Stock Solution (e.g., 10 mM):
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Calculate the mass of this compound needed to prepare your desired volume and concentration of the stock solution (M.W. = 503.67 g/mol ).
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Weigh the this compound into a sterile microcentrifuge tube.
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Add the appropriate volume of ethanol (or DMSO) to achieve the target concentration.
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Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
-
Preparation of Working Solutions:
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Pre-warm your target aqueous buffer or cell culture medium to 37°C.
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Perform serial dilutions of the concentrated stock solution in the pre-warmed medium to achieve your final desired concentrations.
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When diluting, add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
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Visually inspect the final working solution for any signs of precipitation. If fine precipitates are observed, a brief sonication (e.g., 1-2 minutes in a bath sonicator) may be carefully applied.
-
-
Experimental Use:
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Use the freshly prepared working solutions immediately for your in vitro assays.
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Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the this compound.
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Signaling Pathway
Mechanism of Action:
Psychosine, the parent compound of this compound, has been identified as a specific ligand for the T cell death-associated gene 8 (TDAG8), an orphan G protein-coupled receptor. The binding of psychosine to TDAG8 can trigger downstream signaling cascades. Additionally, psychosine is known to induce apoptosis and modulate various signaling pathways, including those involving Protein Kinase C (PKC), Jun N-terminal kinase (JNK), and NFκB.
Caption: Psychosine/N-Acetylpsychosine signaling pathway.
References
troubleshooting N-Acetylpsychosine mass spectrometry fragmentation
Welcome to the technical support center for the mass spectrometry analysis of N-Acetylpsychosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ion ESI-MS?
A1: In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be readily protonated. The most common adducts observed are protonated molecules [M+H]+, sodiated molecules [M+Na]+, and potassiated molecules [M+K]+. The formation of these adducts can be influenced by the purity of the solvents and the sample matrix. It is advisable to use high-purity solvents and plastic vials to minimize sodium and potassium adducts if the protonated molecule is of primary interest.[1]
Q2: What are the characteristic fragment ions of this compound in tandem mass spectrometry (MS/MS)?
Key fragmentation pathways likely include:
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Neutral loss of the galactose moiety: A significant neutral loss of the galactose residue (162.14 Da) is expected.
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Fragmentation of the sphingosine long-chain base: Characteristic ions for the sphingosine backbone are expected at m/z 282.3 and 264.3, corresponding to the sphingosine base with and without a water loss, respectively.[1][2]
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Loss of the N-acetyl group: A neutral loss of the acetyl group (42.04 Da) from the precursor or fragment ions may also be observed.
The following table summarizes the expected key ions for this compound (assuming the common d18:1 sphingosine backbone).
| Ion Type | Description | Expected m/z |
| [M+H]+ | Protonated Precursor Ion | 505.38 |
| [M+Na]+ | Sodiated Precursor Ion | 527.36 |
| [M+H - H2O]+ | Loss of water from precursor | 487.37 |
| [M+H - C6H10O5]+ | Loss of galactose moiety | 343.24 |
| [Sphingosine - H2O]+ | Sphingosine backbone fragment | 282.30 |
| [Sphingosine - 2H2O]+ | Sphingosine backbone fragment | 264.30 |
Q3: What are common causes of poor signal intensity for this compound?
A3: Poor signal intensity is a frequent issue in mass spectrometry.[3] For this compound, several factors can contribute to this problem:
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Suboptimal Ionization: Ensure the electrospray ionization (ESI) source parameters are optimized. This includes the spray voltage, capillary temperature, and gas flows.[3]
-
Sample Concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improved sample cleanup or chromatographic separation can mitigate this.
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Incorrect Solvent System: The choice of solvent can significantly impact ESI efficiency. Solvents with low surface tension, like methanol, are generally preferred.
Troubleshooting Guides
Problem 1: No or Very Low Signal for the this compound Precursor Ion
This guide provides a step-by-step approach to troubleshoot the absence or weak signal of the target analyte.
Troubleshooting Workflow for No/Low Signal
Caption: A flowchart for troubleshooting no or low signal intensity.
| Step | Action | Possible Cause | Recommended Solution |
| 1. Instrument Performance | Run a system suitability test with a known standard. Check the instrument calibration. | General instrument malfunction, calibration drift. | Recalibrate the mass spectrometer. If the issue persists, contact the instrument manufacturer for service. |
| 2. Sample Integrity | Verify the concentration of your this compound standard and sample. Ensure the sample has not degraded. | Sample is too dilute, degraded, or improperly prepared. | Prepare a fresh, more concentrated sample. Store samples appropriately to prevent degradation. |
| 3. MS Method Parameters | Review and optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the scan range includes the expected m/z of this compound. | Suboptimal ionization conditions, incorrect scan range. | Systematically tune the ESI source parameters. Set a wider scan range to ensure the precursor ion is not being missed. |
| 4. LC Conditions | Check for leaks in the LC system. Ensure the column is properly equilibrated with the mobile phase. | LC system leak, poor chromatography. | Tighten all fittings to prevent leaks. Allow sufficient time for column equilibration before injection. |
Problem 2: Unexpected or Missing Fragment Ions in MS/MS Spectra
This guide addresses issues related to the fragmentation of this compound.
Logical Flow for Troubleshooting Fragmentation Issues
References
Technical Support Center: Optimizing HPLC Separation of N-Acetylpsychosine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of N-Acetylpsychosine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
This compound isomers are structurally very similar, often differing only in the stereochemistry at one or more chiral centers. This results in nearly identical physicochemical properties, such as polarity and molecular weight, making their separation by standard chromatographic techniques challenging. The primary difficulties include co-elution or poor resolution between isomer peaks and potential peak tailing due to the presence of the amine group.
Q2: Should I use normal-phase or reversed-phase HPLC for this separation?
Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of this compound isomers, and the choice depends on the specific isomers and the available instrumentation.[1]
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Normal-Phase HPLC utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase. It can offer excellent selectivity for isomers by exploiting differences in the interaction of polar functional groups with the stationary phase.[2][3]
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Reversed-Phase HPLC is the more common technique and uses a non-polar stationary phase (e.g., C18, C8) with a polar mobile phase.[4] While sometimes less selective for isomers than NP-HPLC, it can be highly effective, especially with the use of specialized columns or mobile phase additives.
A screening of both techniques is often the best approach to determine the optimal separation conditions.
Q3: Is a chiral column necessary for this separation?
While this compound contains multiple chiral centers, its isomers are often diastereomers, not enantiomers. Diastereomers have different physical properties and can, in principle, be separated on achiral stationary phases. However, if the diastereomers are still difficult to resolve, or if you are dealing with enantiomers, a chiral stationary phase (CSP) will be necessary.[5] Polysaccharide-based chiral columns are often a good starting point for this class of compounds.
Q4: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a common issue when analyzing amine-containing compounds like this compound. It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of silica-based columns.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of either the analyte or the silanol groups, thus reducing peak tailing. For reversed-phase HPLC, operating at a low pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) can protonate the silanols and improve peak shape.
-
Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.
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Column Choice: Using a column with end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions.
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Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomer Peaks
Symptoms:
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Overlapping peaks with no clear valley between them.
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Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | 1. Adjust Solvent Strength: In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation. In NP-HPLC, adjust the ratio of the polar modifier. 2. Change Organic Modifier: Switching between acetonitrile and methanol in RP-HPLC can alter selectivity. 3. Gradient Optimization: If using a gradient, make it shallower to increase the separation window for the isomers. |
| Inappropriate Column Chemistry | 1. Screen Different Stationary Phases: If using a C18 column, try a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities. For NP-HPLC, consider cyano or diol columns. 2. Consider a Chiral Column: If resolution on achiral phases is insufficient, screen a selection of chiral stationary phases. |
| Incorrect Column Temperature | Optimize Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). Higher temperatures can improve efficiency and sometimes alter selectivity, potentially leading to better resolution. |
| Flow Rate is Too High | Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time. |
Issue 2: Peak Tailing
Symptoms:
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Asymmetrical peaks with a pronounced "tail" on the trailing edge.
-
Tailing factor or asymmetry factor greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH (RP-HPLC): Add 0.1% formic acid or trifluoroacetic acid to the mobile phase to bring the pH below 3.5. 2. Add a Competing Base: Incorporate a small amount (e.g., 0.05-0.1%) of triethylamine (TEA) into the mobile phase. 3. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. |
| Column Overload | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter between the injector, column, and detector. 2. Check Fittings: Ensure all connections are secure and there are no dead volumes. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants. 2. Replace the Column: If the problem persists after flushing, the column may be degraded and require replacement. |
Experimental Protocols
The following are suggested starting protocols for the separation of this compound isomers. These should be considered as starting points for method development and optimization.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Normal-Phase HPLC (NP-HPLC)
| Parameter | Condition |
| Column | Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Isocratic Elution | 90:10 (A:B) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables represent hypothetical data from the successful optimization of an RP-HPLC method for two this compound isomers.
Table 1: Effect of Organic Modifier on Resolution
| Organic Modifier (in Mobile Phase B) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| Acetonitrile | 12.5 | 13.1 | 1.4 |
| Methanol | 14.2 | 15.2 | 1.8 |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor Isomer 1 | Tailing Factor Isomer 2 |
| 7.0 | 1.8 | 1.9 |
| 3.5 (with 0.1% Formic Acid) | 1.2 | 1.2 |
| 2.5 (with 0.1% TFA) | 1.1 | 1.0 |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for improving isomer resolution.
Signaling Pathway for Peak Tailing due to Silanol Interactions
Caption: Causes and solutions for peak tailing in HPLC.
References
dealing with poor recovery of N-Acetylpsychosine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of N-Acetylpsychosine during extraction.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of this compound can arise from issues in either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). This guide provides a systematic approach to identify and resolve common problems.
Issue 1: Poor Recovery During Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for isolating lipids, including this compound, from biological matrices. The most prevalent technique is based on the Folch or Bligh & Dyer methods, which utilize a chloroform and methanol solvent system.
Troubleshooting Workflow for LLE
Quantitative Data for LLE Recovery
The pH of the aqueous phase during LLE significantly impacts the recovery of psychosine and its analogs.
| Extraction Method | Aqueous Phase | Analyte | Average Recovery (%)[1] |
| Modified Bligh & Dyer | 5% Ammonium Hydroxide (pH 11) | Psychosine | 95 - 104 |
| Modified Bligh & Dyer | 5% Acetic Acid | Psychosine | 11 - 21 |
Experimental Protocol: Modified Bligh & Dyer for this compound Extraction
This protocol is adapted from methods optimized for psychosine recovery.[1]
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Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample (e.g., 1 g of tissue in 20 mL of solvent).
-
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of an aqueous solution of 10 mM ammonium formate containing 5% ammonium hydroxide (pH 11). Vortex the mixture and centrifuge to achieve clear phase separation.
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Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids.
-
Re-extraction: Re-extract the upper aqueous phase and the protein interface with chloroform. Pool the chloroform phases.
-
Drying: Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., LC-MS/MS).
Issue 2: Poor Recovery During Solid-Phase Extraction (SPE)
SPE is often used as a cleanup step after LLE to remove interfering substances before analysis by mass spectrometry.
Troubleshooting Workflow for SPE
Comparison of Common SPE Sorbents for Glycosphingolipids
| Sorbent Type | Principle of Retention | Typical Analytes | Considerations for this compound |
| C18 (Reversed-Phase) | Hydrophobic interactions | Non-polar to moderately polar lipids | Commonly used for desalting and purification of glycosphingolipids.[2][3] Recovery may be variable for very polar species. |
| Oasis HLB (Hydrophilic-Lipophilic Balanced) | Mixed-mode (hydrophobic and hydrophilic) | Broad range of acidic, basic, and neutral compounds | Good retention for both polar and non-polar compounds, potentially offering higher and more reproducible recoveries than C18.[3] |
| Cation-Exchange | Ionic interactions | Positively charged analytes | Psychosine has a strong positive charge and can be separated on a cation-exchange column. N-Acetylation reduces the basicity, so retention may be weaker than for psychosine. |
Experimental Protocol: General SPE for this compound Cleanup
This is a general starting protocol that may require optimization.
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Sorbent Selection: Choose a C18 or Oasis HLB cartridge.
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Conditioning: Condition the cartridge with 1-2 column volumes of methanol.
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Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or an aqueous buffer matching the sample's solvent composition.
-
Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge. Ensure the flow rate is slow and steady.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elution: Elute this compound with 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low, even after optimizing my LLE protocol. What else could be the problem?
A1: Several factors beyond the basic extraction protocol can affect recovery:
-
Sample Quality: Ensure that the starting biological material has been properly stored to prevent degradation of lipids.
-
Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contaminants that can interfere with the extraction and analysis.
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Analyte Stability: this compound, like other lipids, can be susceptible to degradation under harsh pH and high-temperature conditions. Process samples quickly and at low temperatures where possible.
-
Adsorption to Surfaces: Glycosphingolipids can adsorb to glass and plastic surfaces. Using silanized glassware and low-binding tubes may help to minimize this issue.
Q2: I see a peak for this compound in my LC-MS/MS analysis, but the signal is very weak. How can I improve sensitivity?
A2: A weak signal can be due to poor recovery or issues with the analytical method.
-
Concentration Step: Ensure that the final extract is sufficiently concentrated before injection.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer. An effective SPE cleanup is crucial to minimize matrix effects.
-
LC-MS/MS Parameters: Optimize the mass spectrometer's source conditions and fragmentation parameters for this compound.
Q3: Should I use an internal standard for this compound quantification?
A3: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification. This will help to correct for variability in extraction efficiency and matrix effects. If a labeled standard for this compound is unavailable, a closely related analog can be used, but it is important to validate its performance.
Q4: Can I use the same extraction protocol for different types of tissues?
A4: While the general principles of LLE and SPE apply to various tissues, the protocol may need to be optimized for each matrix. Different tissues have varying lipid compositions and levels of interfering substances, which can affect extraction efficiency. It is advisable to validate the extraction method for each new tissue type.
Q5: What is the expected recovery for this compound with a well-optimized method?
A5: For a closely related compound, psychosine, recoveries of 95-104% have been reported using a modified LLE with a basic aqueous phase. With an optimized SPE method, recoveries are generally expected to be high and reproducible. For example, Oasis HLB SPE has been shown to provide recoveries of >80% for a range of analytes in plasma. It is important to determine the recovery for your specific analyte and matrix through validation experiments.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
minimizing off-target effects of N-Acetylpsychosine in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of N-Acetylpsychosine (NAP) in cellular experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (NAP) and how does it differ from psychosine?
A1: this compound (NAP) is a derivative of psychosine, a cytotoxic lysosphingolipid that accumulates in the neurodegenerative disorder Krabbe disease.[1][2][3][4] In NAP, the primary amine group of the sphingosine moiety is acetylated. This modification is expected to alter the molecule's physicochemical properties, such as its charge and hydrophobicity, which may influence its cellular uptake, subcellular localization, and interactions with molecular targets. The free amino group of psychosine is thought to be crucial for its cytotoxicity, suggesting that N-acetylation might modulate its biological activity.[2]
Q2: What are the known on-target and potential off-target effects of psychosine?
A2: The primary known effect of psychosine accumulation is cytotoxicity, particularly to oligodendrocytes and Schwann cells, leading to demyelination. A key mechanism of this toxicity is the inhibition of cytochrome c oxidase, a critical component of the mitochondrial electron transport chain. This disrupts cellular respiration and energy production. Potential off-target effects of psychosine, and by extension NAP, could involve unintended interactions with other cellular membranes or proteins, given its amphipathic nature.
Q3: What are the initial steps to assess the effects of this compound in a new cell line?
A3: When introducing NAP to a new cell line, a systematic approach is recommended to determine its effects. This involves a dose-response and time-course study to evaluate cytotoxicity. A broad range of concentrations should be tested to identify the half-maximal effective concentration (EC50) and the maximum non-toxic concentration. Parallel assays for on-target engagement (if a target is known) and general cell health are crucial.
II. Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
High Cell Death Observed at Expected "On-Target" Concentrations
Problem: You observe significant cytotoxicity at concentrations where you anticipate specific, on-target effects of NAP. This makes it difficult to decouple the intended biological activity from general cellular toxicity.
Possible Causes:
-
Off-target cytotoxicity: NAP may be inducing cell death through mechanisms unrelated to its intended target.
-
Cell line sensitivity: The cell line you are using may be particularly sensitive to lysosphingolipids.
-
Solvent toxicity: The solvent used to dissolve NAP may be contributing to cell death at the concentrations used.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high cytotoxicity.
Experimental Protocols:
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of NAP in a suitable solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
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Treat the cells with the NAP dilutions and a solvent-only control for various time points (e.g., 24, 48, 72 hours).
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the solvent-treated control.
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Data Summary Table:
| Concentration of NAP (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Solvent Control) | 100 | 100 | 100 |
| 1 | 98 ± 3 | 95 ± 4 | 92 ± 5 |
| 5 | 92 ± 4 | 85 ± 5 | 78 ± 6 |
| 10 | 80 ± 5 | 65 ± 6 | 50 ± 7 |
| 25 | 55 ± 6 | 30 ± 7 | 15 ± 8 |
| 50 | 20 ± 7 | 5 ± 8 | 2 ± 9 |
Inconsistent or Non-Reproducible Results
Problem: You are observing high variability in your experimental results between replicates or across different experimental days.
Possible Causes:
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NAP instability: The compound may be degrading in solution over time.
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Cell culture variability: Inconsistent cell passage number, confluency, or health can lead to variable responses.
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Assay variability: Inherent variability in the experimental assays being used.
Logical Relationship Diagram:
Figure 2: Factors contributing to experimental variability.
Recommendations:
-
NAP Handling: Prepare fresh dilutions of NAP from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Culture Standardization: Use cells within a narrow passage number range. Ensure consistent seeding densities and confluency at the time of treatment.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Distinguishing On-Target vs. Off-Target Effects
Problem: You observe a cellular phenotype after NAP treatment but are unsure if it is a result of the intended mechanism of action or an off-target effect.
Strategy: Employ orthogonal approaches to validate the observed phenotype. This can include genetic knockdown or knockout of the intended target, or the use of a structurally related but inactive control compound.
Experimental Workflow:
Figure 3: Workflow for validating on-target effects.
Experimental Protocols:
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siRNA-mediated Knockdown of Target Protein:
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Synthesize or purchase validated siRNAs targeting the gene of interest and a non-targeting control siRNA.
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Transfect cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
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After 48-72 hours, confirm target protein knockdown by Western blot or qPCR.
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Treat the knockdown and control cells with NAP and assess for the phenotype of interest.
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Data Summary Table:
| Cell Line | Treatment | Target Protein Level (%) | Phenotype Measurement (Arbitrary Units) |
| Wild-Type | Vehicle | 100 | 1.0 ± 0.1 |
| Wild-Type | NAP (10 µM) | 100 | 5.2 ± 0.4 |
| Control siRNA | Vehicle | 98 ± 5 | 1.1 ± 0.1 |
| Control siRNA | NAP (10 µM) | 97 ± 6 | 5.0 ± 0.5 |
| Target siRNA | Vehicle | 15 ± 4 | 1.2 ± 0.2 |
| Target siRNA | NAP (10 µM) | 14 ± 3 | 1.5 ± 0.3 |
III. Signaling Pathway Considerations
Given that psychosine impacts mitochondrial function, a primary off-target concern for NAP is the disruption of cellular metabolism and induction of apoptosis.
Hypothesized Signaling Pathway for Off-Target Cytotoxicity:
Figure 4: Potential off-target apoptosis pathway of NAP.
Recommendations for Monitoring Off-Target Effects:
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Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRM to monitor changes in mitochondrial membrane potential after NAP treatment.
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Reactive Oxygen Species (ROS) Production: Employ probes such as CellROX or DCFDA to measure intracellular ROS levels.
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Apoptosis Assays: Utilize assays that measure caspase activation (e.g., Caspase-Glo) or Annexin V staining to detect apoptotic cells.
By systematically characterizing the effects of this compound and employing the troubleshooting strategies outlined in this guide, researchers can more effectively minimize and control for its off-target effects, leading to more reliable and interpretable experimental outcomes.
References
- 1. Low Psychosine in Krabbe Disease with Onset in Late Infancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Psychosine: a "toxin" produced in the brain--its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purity Confirmation of N-Acetylpsychosine Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of N-Acetylpsychosine samples.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for assessing the purity of this compound?
A1: The critical parameters for assessing the purity of this compound include:
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Identity: Confirmation that the primary compound is indeed this compound.
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Purity Level: Quantitative determination of the percentage of this compound in the sample.
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Impurity Profile: Identification and quantification of any impurities present, which can include starting materials, byproducts, isomers, and degradation products.
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Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.
Q2: What are the potential impurities in a synthetically prepared this compound sample?
A2: Potential impurities in a synthetic this compound sample can arise from various sources. These may include:
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Starting Materials: Unreacted psychosine or acetylating agents.
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Byproducts: Di-acetylated species or products from side reactions.
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Isomers: Anomers (α and β forms of the glycosidic bond) or isomers of the sphingoid base.
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Degradation Products: Hydrolysis of the acetyl group or the glycosidic bond, and oxidation products.
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Reagents and Solvents: Residual reagents, catalysts, and solvents used during synthesis and purification.
Q3: Which analytical techniques are most suitable for the purity determination of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. The most suitable techniques include:
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High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative purity assessment and separation of non-volatile impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of the main compound and trace-level impurities.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of the main compound and characterization of impurities.
Q4: What is a typical workflow for purity assessment?
A4: A typical workflow for assessing the purity of an this compound sample involves a multi-step approach, starting with preliminary analysis and proceeding to more detailed characterization.
High-Performance Liquid Chromatography (HPLC) Analysis
Experimental Protocol
A general HPLC method for the analysis of sphingolipids can be adapted for this compound. Normal-phase chromatography is often suitable for separating polar head group isomers, while reversed-phase chromatography separates based on hydrophobicity.[3]
Instrumentation:
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HPLC system with a UV or Charged Aerosol Detector (CAD).
Column:
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Reversed-Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Normal-Phase/HILIC: Silica or diol column.
Mobile Phase (Reversed-Phase Example):
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a higher percentage of A and gradually increase B.
Flow Rate: 1.0 mL/min Column Temperature: 40 °C Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
Table 1: Example HPLC Purity Analysis of an this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Psychosine (Starting Material) |
| 2 | 5.8 | 98.5 | This compound |
| 3 | 7.2 | 0.3 | Unknown Impurity |
Troubleshooting Guide (Q&A)
Q: My HPLC chromatogram shows multiple peaks. What could they be? A: Multiple peaks can indicate the presence of impurities such as unreacted starting materials (e.g., psychosine), byproducts of the synthesis, or degradation products. To identify these peaks, it is recommended to use a mass spectrometer as a detector (LC-MS).
Q: I am observing poor peak shape (e.g., tailing or fronting). What are the possible causes and solutions? A: Poor peak shape can be caused by several factors:
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Column Overload: Reduce the sample concentration.
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Inappropriate Solvent: Ensure the sample is dissolved in the mobile phase.
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Column Degradation: Replace the column.
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Secondary Interactions: Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid or base).
Q: How can I improve the resolution between this compound and potential impurities? A: To improve resolution, you can:
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Optimize the mobile phase gradient.
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Change the mobile phase composition or pH.
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Use a column with a different stationary phase.
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Decrease the flow rate.
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Increase the column length.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Experimental Protocol
LC-MS/MS is a powerful tool for both identification and quantification of this compound and its impurities.
Instrumentation:
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LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
LC Conditions:
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Same as the optimized HPLC method.
MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Mode: Full scan for initial analysis, followed by product ion scan (MS/MS) for structural confirmation.
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Collision Energy: Optimize for fragmentation of this compound.
Data Presentation
Table 2: Example LC-MS/MS Data for Impurity Identification
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Identity |
| [M+H]+ of Psychosine | Fragments corresponding to the sphingoid base | Psychosine |
| [M+H]+ of this compound | Loss of water, loss of the acetyl group, fragments of the sphingoid base | This compound |
| [M+H]+ of Unknown | Analyze fragmentation pattern for structural clues | Unknown Impurity |
Troubleshooting Guide (Q&A)
Q: I am not detecting my compound of interest. What should I check? A:
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MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
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Ionization: Verify that the compound is ionizing under the chosen conditions. Try switching ionization polarity.
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Sample Concentration: The concentration may be too low for detection.
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LC Elution: Confirm that the compound is eluting from the column and not being irreversibly adsorbed.
Q: I am observing unexpected ions in my mass spectrum. What could be the source? A: Unexpected ions can be due to:
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Impurities: As discussed previously.
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Adducts: Formation of adducts with salts from the mobile phase (e.g., [M+Na]+, [M+K]+).
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In-source Fragmentation: The compound may be fragmenting in the ion source. Reduce the source temperature or voltages to minimize this.[4][5]
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Contamination: Contaminants from solvents, vials, or the LC system.
Q: How can I confirm the identity of a suspected impurity? A: To confirm an impurity's identity:
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MS/MS Fragmentation: Compare the fragmentation pattern of the unknown with that of a known standard if available. The fragmentation of glycosphingolipids often yields characteristic losses of the sugar moieties and fragments from the ceramide backbone.
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High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.
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Isotope Labeling: If possible, use isotopically labeled starting materials in the synthesis to trace the origin of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Experimental Protocol
NMR provides detailed structural information.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
Sample Preparation:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6).
Experiments:
-
1D NMR: ¹H and ¹³C NMR for initial structural assessment and purity estimation.
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2D NMR: COSY, HSQC, and HMBC to confirm connectivities and assign all proton and carbon signals.
Data Presentation
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Acetyl CH₃ | ~2.0 | ~23.0 |
| Anomeric H-1' | ~4.5 | ~102.0 |
| Sphingoid Backbone | Various | Various |
| Sugar Ring | Various | Various |
Troubleshooting Guide (Q&A)
Q: My NMR spectrum shows unexpected signals. How do I identify the impurities? A:
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Chemical Shift Databases: Compare the chemical shifts of the unknown signals with databases of common solvents and impurities.
-
Spiking: Add a small amount of a suspected impurity to the NMR tube and see if the signal intensity increases.
-
2D NMR: Use 2D NMR experiments like HSQC and HMBC to determine the structure of the impurity.
Q: The signal-to-noise ratio in my spectrum is low. How can I improve it? A:
-
Increase the sample concentration.
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Increase the number of scans.
-
Use a higher field NMR spectrometer.
-
Use a cryoprobe if available.
Q: How can I use 2D NMR to confirm the structure of this compound and its impurities? A:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the sugar ring or the sphingoid chain).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying connections between different parts of the molecule (e.g., the linkage between the sugar and the sphingoid base).
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Acetylpsychosine (NAP) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of N-Acetylpsychosine (NAP), with a primary focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.[2][4]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: Two common methods for detecting matrix effects are:
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Post-extraction Spike: This quantitative method involves comparing the signal response of NAP spiked into a blank matrix extract with the response of NAP in a neat solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.
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Post-column Infusion: This qualitative method involves infusing a constant flow of a standard NAP solution into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS, such as d5-psychosine for the related compound psychosine, co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ionization efficiency.
Q4: Which sample preparation techniques are recommended to reduce matrix effects for this compound?
A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Common techniques include:
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Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is used to precipitate and remove the bulk of proteins from the sample.
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Liquid-Liquid Extraction (LLE): This technique separates NAP from water-soluble matrix components based on its solubility in an immiscible organic solvent.
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Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain NAP while matrix interferences are washed away. The purified NAP is then eluted with a different solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Fronting or Tailing) | 1. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. | Solution: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. |
| 2. Column Overload: Injecting too high a concentration of the analyte. | Solution: Dilute the sample and re-inject. | |
| 3. Column Contamination/Degradation: Buildup of matrix components on the column. | Solution: Implement a column wash step between injections. Use a guard column to protect the analytical column. If the problem persists, replace the column. | |
| Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of NAP. | Solution: Improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate NAP from interfering peaks. Ensure a stable isotope-labeled internal standard is used to correct for suppression. |
| 2. Suboptimal MS Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or fragmentation parameters. | Solution: Tune and calibrate the mass spectrometer. Optimize cone/capillary voltage and collision energy specifically for NAP and its internal standard. | |
| 3. Sample Degradation: NAP may be unstable under the storage or processing conditions. | Solution: Process samples on ice and store extracts at low temperatures. Minimize the time between sample preparation and analysis. | |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | Solution: The use of a stable isotope-labeled internal standard that co-elutes with NAP is the most effective way to correct for this variability. |
| 2. Inconsistent Sample Preparation: Variability in extraction recovery between samples. | Solution: Automate the sample preparation workflow if possible. Ensure precise and consistent execution of each step, particularly solvent volume additions and vortexing times. | |
| 3. System Carryover: Residual NAP from a previous high-concentration sample is present in a subsequent injection. | Solution: Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration samples to check for carryover. | |
| No Chromatographic Peak | 1. No Analyte in Sample: The concentration of NAP is below the limit of detection of the method. | Solution: Concentrate the sample during the preparation step (e.g., by evaporating the final extract and reconstituting in a smaller volume). |
| 2. LC System or MS Issue: A leak in the LC system, a clogged line, or a problem with the mass spectrometer detector. | Solution: Check for leaks in the LC system. Ensure the syringe and autosampler are functioning correctly. Verify that the MS is properly calibrated and the detector is operational. |
Data Presentation: Comparison of Sample Preparation Methods
While specific data for this compound is limited, the following table summarizes typical performance characteristics of common sample preparation techniques for similar lipophilic analytes, which can guide method selection.
| Method | Principle | Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | Protein removal by solvent denaturation. | 85 - 105 | 40 - 70 (High Suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | 70 - 95 | 75 - 90 (Moderate Suppression) | Medium | Medium |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | 90 - 110 | > 90 (Low Suppression) | Medium-High | High |
Note: These are representative values and will vary depending on the specific analyte, matrix, and protocol.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from general LLE procedures for lipophilic compounds.
1. Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled NAP). b. Vortex briefly to mix.
2. Extraction: a. Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane). b. Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases. c. Centrifuge at 10,000 x g for 5 minutes to separate the layers.
3. Analyte Recovery: a. Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and the protein interface. b. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). b. Vortex to dissolve the residue. c. Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general workflow for SPE and should be optimized for the specific SPE cartridge used.
1. Sample Pre-treatment: a. To 100 µL of plasma, add 20 µL of the internal standard working solution. b. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
2. SPE Cartridge Conditioning: a. Condition a mixed-mode or reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry out.
3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge. b. Pass the sample through the sorbent at a slow, steady flow rate.
4. Washing: a. Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. b. A second wash with a stronger non-polar solvent (e.g., hexane) can be used to remove lipids if a mixed-mode sorbent is used.
5. Elution: a. Elute the this compound and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base depending on the sorbent chemistry).
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for NAP Quantification
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
Logical Relationship for Troubleshooting Matrix Effects
Caption: Decision tree for addressing matrix effects in NAP analysis.
Putative Metabolic Pathway of Psychosine (Galactosylsphingosine)
This compound is the N-acetylated form of psychosine. While the specific pathways for NAP are not well-defined, it is metabolically linked to psychosine. The accumulation of psychosine is a key pathological event in Krabbe disease.
Caption: Biosynthesis and degradation pathways related to psychosine.
References
- 1. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the yield of N-Acetylpsychosine chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Acetylpsychosine chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | Inefficient Acetylation: The acetylating agent (e.g., acetic anhydride) may be old or decomposed. The reaction conditions (temperature, time) may not be optimal. | Use fresh acetic anhydride. Optimize reaction temperature and time. A slight excess of acetic anhydride can be used. |
| Starting Material Degradation: Psychosine (galactosyl-sphingosine) is sensitive to strongly acidic or basic conditions. | Ensure the reaction is carried out under neutral or mildly basic conditions. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any generated acid. | |
| Presence of multiple spots on TLC, indicating byproducts | O-Acetylation: The hydroxyl groups on the galactose and sphingosine moieties are susceptible to acetylation, leading to the formation of O-acetylated byproducts. This is a common side reaction when acetylating compounds with unprotected hydroxyl groups.[1] | Employ selective N-acetylation conditions. This can be achieved by careful control of reaction temperature (lower temperatures favor N-acetylation) and the amount of acetylating agent. The use of a milder acetylating agent could also be explored. |
| Di-acetylation or Tri-acetylation: Multiple hydroxyl groups have been acetylated in addition to the desired N-acetylation. | Reduce the stoichiometry of the acetylating agent. Monitor the reaction closely by TLC to stop it once the desired product is predominantly formed. | |
| Difficulty in purifying this compound | Similar Polarity of Byproducts: O-acetylated byproducts often have similar polarities to the desired this compound, making separation by standard silica gel chromatography challenging. | Utilize a different stationary phase for column chromatography, such as alumina or a bonded-phase silica gel. Gradient elution with a carefully selected solvent system can improve separation. Consider preparative HPLC for high-purity samples. |
| Product is not precipitating or crystallizing | The product may be too soluble in the chosen solvent system or may be an amorphous solid. | |
| Characterization data (NMR, Mass Spec) is inconsistent with the expected structure | Incomplete Reaction: The presence of starting material (psychosine) peaks in the NMR or a corresponding mass peak. | Increase reaction time or temperature, or use a slight excess of the acetylating agent. |
| Presence of O-acetylated Impurities: Extra acetyl peaks in the 1H NMR spectrum (typically around 2.0-2.2 ppm) and a higher mass in the mass spectrum. | Optimize the reaction for selective N-acetylation as described above. Purify the product more rigorously. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The most critical factor is achieving selective N-acetylation without significant O-acetylation of the multiple hydroxyl groups present in the psychosine molecule. This requires careful control of reaction conditions.
Q2: What is a suitable solvent for the N-acetylation of psychosine?
A2: A polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of solvents like DCM/Methanol is often suitable. The choice of solvent can influence the reaction rate and selectivity.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of Chloroform/Methanol or Dichloromethane/Methanol) to separate the starting material (psychosine), the desired product (this compound), and any byproducts. The product should have a slightly higher Rf value than the starting material.
Q4: What are the expected 1H NMR signals for the acetyl group in this compound?
A4: The N-acetyl group protons typically appear as a sharp singlet in the 1H NMR spectrum, usually in the range of 1.9-2.1 ppm.[2][3] The exact chemical shift can vary depending on the solvent used for the NMR analysis.
Q5: Is it necessary to protect the hydroxyl groups of psychosine before N-acetylation?
A5: While protecting the hydroxyl groups would prevent O-acetylation, it adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield. Achieving selective N-acetylation directly is often a more efficient strategy if conditions are well-optimized.
Experimental Protocols
Protocol 1: Selective N-Acetylation of Psychosine
This protocol aims for the selective N-acetylation of psychosine using acetic anhydride.
Materials:
-
Psychosine (Galactosyl-sphingosine)
-
Acetic Anhydride (freshly opened or distilled)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
TLC plates (silica gel coated)
Procedure:
-
Dissolution of Psychosine: Dissolve psychosine (1 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous Methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Base: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acetylation: Cool the reaction mixture to 0°C using an ice bath. Add acetic anhydride (1.05 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a small amount of cold water or saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add more DCM and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Methanol in Dichloromethane) to isolate the pure this compound.[4][5]
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of chemical issues in 1H NMR spectroscopy: N-acetyl-L-aspartate, creatine and choline. | Global Brain Health Institute [gbhi.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Purification of toxohormone by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of N-Acetylpsychosine and Psychosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of N-Acetylpsychosine and its parent compound, psychosine (galactosylsphingosine). Psychosine is a cytotoxic lysosphingolipid that accumulates in the neurodegenerative disorder Krabbe disease, also known as globoid cell leukodystrophy (GLD).[1][2] Its N-acetylated derivative, this compound, is also of scientific interest for understanding the structure-activity relationships of this class of molecules. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes critical biological pathways and workflows.
Executive Summary
Current research strongly indicates that psychosine exhibits significant cytotoxic, pro-apoptotic, and membrane-disrupting activities, particularly in oligodendrocytes, the myelin-producing cells of the central nervous system.[1][2][3] In contrast, available data, though limited, suggests that N-Acetylation of psychosine dramatically attenuates its biological activity. A key study demonstrated that unlike psychosine, this compound fails to induce the formation of globoid cells, a pathological hallmark of Krabbe disease, suggesting a critical role for the free amino group in psychosine's toxicity.
Data Presentation: Quantitative Comparison
Due to the limited published data on the specific bioactivity of this compound, a direct quantitative comparison table is challenging to construct. However, the following table summarizes the known effects of psychosine, with the contrasting qualitative observation for this compound.
| Bioactivity Parameter | Psychosine | This compound | Reference |
| Cell Viability (Oligodendrocytes) | IC50: ~8-30 µg/mL (concentration dependent on cell type and culture conditions) | No significant cytotoxicity reported | |
| Induction of Apoptosis | Induces apoptosis in a dose-dependent manner | No significant induction of apoptosis reported | |
| Membrane Perturbation | Alters membrane architecture, localizes to lipid rafts, and increases membrane rigidity | No data available, but N-acetylation is predicted to reduce membrane interaction | |
| Globoid Cell Formation | Induces the formation of multinucleated globoid cells | Does not induce globoid cell formation | |
| PKC Inhibition | Inhibits Protein Kinase C (PKC) translocation to the plasma membrane | No data available |
Signaling Pathways and Mechanisms of Action
Psychosine's Mechanism of Toxicity:
Psychosine accumulation is a central pathogenic event in Krabbe disease. Its cytotoxicity is multifaceted and is believed to be mediated through several mechanisms:
-
Membrane Disruption: As an amphipathic molecule, psychosine intercalates into cellular membranes, particularly lipid rafts. This disrupts membrane integrity and fluidity, affecting the function of membrane-associated proteins.
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in various cell types, most notably oligodendrocytes. This process involves the activation of caspase-9, suggesting a mitochondrial-mediated pathway. It also up-regulates the pro-apoptotic c-jun/c-jun N-terminal kinase (JNK) pathway leading to the induction of AP-1, while down-regulating the anti-apoptotic NF-κB pathway.
-
Inhibition of Protein Kinase C (PKC): Psychosine has been shown to inhibit the translocation of PKC to the plasma membrane, thereby disrupting downstream signaling pathways.
-
Oxidative Stress: Psychosine treatment can lead to an increase in reactive oxygen species (ROS) and a decrease in glutathione levels, indicating the induction of oxidative stress.
Inferred Mechanism for this compound:
The addition of an acetyl group to the primary amine of the sphingosine backbone in psychosine likely neutralizes its positive charge. This modification is expected to significantly alter its interaction with negatively charged components of the cell membrane and proteins, thereby reducing its bioactivity. The lack of globoid cell formation with this compound treatment strongly supports this hypothesis.
Signaling Pathway of Psychosine-Induced Apoptosis
Caption: Psychosine-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the bioactivity of these compounds.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic effects of this compound and psychosine on a specific cell line (e.g., MO3.13 human oligodendrocyte cell line).
Methodology:
-
Cell Culture: Plate MO3.13 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of psychosine and this compound in DMSO. Dilute the compounds to the desired concentrations in serum-free cell culture medium. Replace the culture medium in the wells with the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis induced by this compound and psychosine.
Methodology:
-
Cell Treatment: Treat cells with the compounds as described in the cell viability assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Membrane Perturbation Assay (Liposome Swelling Assay)
Objective: To assess the ability of this compound and psychosine to disrupt artificial membranes.
Methodology:
-
Liposome Preparation: Prepare liposomes containing a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Assay Setup: Dilute the liposomes in an appropriate buffer in a fluorometer cuvette.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes.
-
Compound Addition: Add psychosine or this compound to the cuvette and continuously monitor the fluorescence.
-
Maximal Fluorescence: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximal fluorescence signal.
-
Data Analysis: Express the change in fluorescence as a percentage of the maximal fluorescence, indicating the extent of membrane leakage.
Conclusion
The available evidence strongly supports the role of psychosine as a potent bioactive lipid with significant cytotoxic and pro-apoptotic effects, primarily through membrane disruption and alteration of key signaling pathways. In stark contrast, N-Acetylation of psychosine appears to abrogate its toxicity, as evidenced by its inability to induce globoid cell formation. This suggests that the free primary amine group of psychosine is crucial for its biological activity. Further research is warranted to fully elucidate the bioactivity profile of this compound and to confirm the protective effect of N-acetylation. The experimental protocols provided in this guide offer a robust framework for such future investigations.
References
A Comparative Guide to Biomarkers for Krabbe Disease: Validating N-Acetylpsychosine Against the Gold Standard
Krabbe disease, a devastating demyelinating disorder, stems from a deficiency in the lysosomal enzyme galactocerebrosidase (GALC).[1][2] This deficiency leads to the accumulation of cytotoxic metabolites, primarily galactosylsphingosine, also known as psychosine (PSY), which is considered a primary initiator of the pathological cascade.[2] The quantification of PSY is the current gold standard for diagnosing and monitoring Krabbe disease, especially in the context of newborn screening (NBS).[3][4]
This guide provides a comparative overview of the established biomarker, psychosine (PSY), and explores the theoretical basis and validation requirements for a potential new biomarker, N-acetylpsychosine (NAP). While PSY is well-documented, NAP remains a theoretical analyte in this context, and this guide outlines the experimental framework needed for its validation.
Biomarker Performance: Psychosine as the Established Standard
Psychosine has been extensively studied and validated as a highly specific and sensitive biomarker for Krabbe disease. Its concentration in dried blood spots (DBS) reliably distinguishes between healthy newborns, carriers, and individuals with infantile or later-onset forms of the disease. Newborn screening programs utilize PSY measurement as a critical second-tier test to reduce the high false-positive rate associated with measuring GALC enzyme activity alone.
The following table summarizes the quantitative data for psychosine (PSY) concentrations in dried blood spots (DBS) across different patient cohorts, establishing the benchmark for any new biomarker.
| Biomarker | Patient Cohort | N | Concentration Range (nmol/L) | Key Finding |
| Psychosine (PSY) | Infantile Krabbe Disease | 26 | 8 - 112 nmol/L | Substantially elevated levels are a highly specific marker for the severe infantile phenotype. |
| Late-Onset Krabbe Disease | 11 | ≥2 to <10 nmol/L | Intermediate elevations are often observed, distinguishing from infantile cases. | |
| GALC Mutation Carriers | 27 | <15 nmol/L (typically <2) | Levels are comparable to controls, showing good disease specificity. | |
| Healthy Controls / Pseudodeficiency | >200 | <8 nmol/L (typically <2) | A clear cutoff distinguishes affected individuals from the general population. |
This compound (NAP): A Potential Future Biomarker
While psychosine is a direct substrate for the deficient GALC enzyme, its acetylated form, this compound (NAP), could theoretically be formed in vivo. One historical study noted the use of chemical N-acetylation to derivatize and isolate psychosine from brain tissue, but this does not confirm the existence or utility of endogenous NAP as a biomarker.
To validate NAP, researchers would need to demonstrate its presence in patient samples and prove its diagnostic utility is comparable or superior to PSY. The following table outlines the necessary data requirements for validation, comparing them against the known performance of PSY.
| Performance Metric | Psychosine (PSY) - Validated | This compound (NAP) - Hypothetical Data Needed for Validation |
| Endogenous Presence | Consistently detected at high levels in affected patients. | Must be consistently detected and quantified in patient samples (DBS, plasma, CSF). |
| Patient vs. Control Levels | Significant, multi-fold elevation in Krabbe patients vs. controls. | Requires establishing a clear, statistically significant difference in concentration between affected and unaffected cohorts. |
| Sensitivity & Specificity | High sensitivity and specificity for infantile Krabbe disease, reducing NBS false positives. | ROC curve analysis would be needed to determine diagnostic accuracy, sensitivity, and specificity. |
| Correlation with Phenotype | Concentrations correlate with disease severity (infantile vs. late-onset). | A correlation between NAP levels and disease phenotype would need to be established. |
| Response to Therapy | Levels decrease in response to effective treatment like HSCT. | Longitudinal studies required to show if NAP levels change with disease progression or treatment. |
Experimental Methodologies and Workflows
The gold standard for quantifying psychosine is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. A similar approach would be necessary to validate and quantify this compound.
Biochemical Pathway in Krabbe Disease
In healthy individuals, galactocerebrosidase (GALC) breaks down galactosylceramide into ceramide and galactose. In Krabbe disease, the deficiency of GALC leads to the accumulation of galactosylceramide and its alternative breakdown product, the cytotoxic psychosine (PSY). It is hypothesized that PSY could be acetylated to form this compound (NAP), which may serve as a secondary biomarker.
Experimental Protocol: PSY and NAP Quantification from DBS
This protocol outlines a typical method for extracting and quantifying psychosine from dried blood spots using LC-MS/MS. The same procedure, with a specific this compound internal standard and optimized mass transitions, would be used for NAP.
-
Sample Preparation:
-
A 3.2 mm punch is taken from a dried blood spot (DBS) card.
-
The punch is placed into a well of a 96-well filter plate.
-
-
Extraction:
-
An extraction solution of methanol containing a known concentration of stable isotope-labeled internal standard (e.g., d5-Psychosine) is added to each well. For NAP validation, dX-NAP would be required.
-
The plate is sealed and incubated with shaking for 30-45 minutes at room temperature to allow the biomarkers to elute from the paper matrix.
-
-
Filtration & Evaporation:
-
The liquid is filtered through the plate (e.g., by centrifugation) into a clean 96-well collection plate.
-
The filtrate is evaporated to dryness under a stream of nitrogen gas.
-
-
Reconstitution & Injection:
-
The dried extract is reconstituted in a mobile phase solution suitable for LC-MS/MS analysis.
-
An aliquot is injected into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using a C18 or HILIC column to resolve psychosine from its isomers (e.g., glucosylsphingosine).
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) positive ion mode. Specific precursor-to-product ion transitions for the analyte and its internal standard are monitored for precise quantification.
-
General Workflow for Biomarker Analysis
The process from sample receipt to final data analysis follows a standardized workflow critical for clinical and research laboratories. This ensures reproducibility and accuracy in biomarker quantification.
Conclusion and Future Directions
Psychosine is a well-validated and clinically indispensable biomarker for the diagnosis, prognosis, and monitoring of Krabbe disease. Its integration into newborn screening algorithms has significantly improved the ability to identify affected infants in a timely manner.
This compound (NAP) remains a theoretical biomarker. While its biochemical relationship to psychosine provides a rationale for investigation, its endogenous existence and clinical utility have yet to be demonstrated. The validation of NAP would require a rigorous scientific process following the framework established by psychosine research. This would involve developing a specific and sensitive LC-MS/MS assay, quantifying NAP across different Krabbe disease cohorts and controls, and evaluating its performance as a diagnostic and monitoring tool. Should such studies prove successful, NAP could potentially serve as a complementary biomarker to further refine the diagnosis and management of Krabbe disease.
References
- 1. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification profiles of enzyme activity, secretion, and psychosine levels of Krabbe disease galactosylceramidase missense variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The critical role of psychosine in screening, diagnosis, and monitoring of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of the Immunostimulatory Effects of N-Acetylcysteine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial request for information on "N-Acetylpsychosine" yielded no results in scientific literature. This guide proceeds under the assumption that the intended compound of interest was N-Acetyl-L-cysteine (NAC) , a well-researched immunomodulatory agent. The following information pertains exclusively to N-Acetyl-L-cysteine.
This guide provides a comprehensive comparison of the immunostimulatory effects of N-Acetyl-L-cysteine (NAC) with other alternatives, supported by experimental data. NAC is an acetylated precursor of the amino acid L-cysteine and has demonstrated complex immunomodulatory properties that can be both immunostimulatory and anti-inflammatory depending on the cellular context and stimulus.
Quantitative Data Presentation
The immunomodulatory effects of NAC on cytokine production are multifaceted and depend on the stimulus and the specific cytokine. The following tables summarize the quantitative data from in vitro studies on human Peripheral Blood Mononuclear Cells (PBMCs).
Table 1: Effect of NAC (5 mM) on Cytokine Secretion by Stimulated Human PBMCs [1][2]
| Cytokine | Stimulus | Cytokine Level (pg/mL) without NAC (Mean ± SD) | Cytokine Level (pg/mL) with NAC (Mean ± SD) | Percentage Change |
| Pro-inflammatory | ||||
| IL-1β | Anti-CD3 | 250 ± 35 | 400 ± 42 | +60% |
| PHA | 300 ± 40 | 450 ± 50 | +50% | |
| LPS | 150 ± 20 | 170 ± 25 | +13% (Not Significant) | |
| IFN-γ | Anti-CD3 | 1800 ± 200 | 2500 ± 250 | +39% |
| PHA | 2000 ± 220 | 2800 ± 300 | +40% | |
| LPS | Not Significant | Slightly Increased | - | |
| IL-12 (total) | Anti-CD3 | 40 ± 8 | 70 ± 10 | +75% |
| PHA | 50 ± 10 | 60 ± 12 | +20% (Not Significant) | |
| LPS | 30 ± 5 | 35 ± 7 | +17% (Not Significant) | |
| IL-12p40 | Anti-CD3 | 1200 ± 150 | 2000 ± 200 | +67% |
| PHA | 1500 ± 180 | 2200 ± 250 | +47% | |
| LPS | 1800 ± 200 | 2500 ± 280 | +39% | |
| IL-5 | Anti-CD3 | 15 ± 3 | 25 ± 5 | +67% |
| PHA | 12 ± 2 | 20 ± 4 | +67% | |
| LPS | 5 ± 1 | 8 ± 2 | +60% | |
| Anti-inflammatory | ||||
| IL-10 | Anti-CD3 | 800 ± 100 | 500 ± 80 | -37.5% |
| PHA | 900 ± 120 | 600 ± 90 | -33.3% | |
| LPS | 1600 ± 180 | 1500 ± 170 | -6.25% (Not Significant) |
Table 2: Dose- and Time-Dependent Effects of NAC on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages (RAW264.7 cells) [3][4][5]
| NAC Concentration | Pre-treatment Time | Stimulus | Cytokine mRNA Expression (relative to control) |
| 20 mM | < 9 hours | LPS (100 ng/ml) | Inhibited IL-1β and IL-6 |
| 2 mM | < 9 hours | LPS (100 ng/ml) | Inhibited IL-1β and IL-6 |
| 2 mM | > 9 hours | LPS (100 ng/ml) | Enhanced IL-1β and IL-6 |
Comparison with Alternatives
Lipopolysaccharide (LPS): A potent immunostimulant derived from the outer membrane of Gram-negative bacteria, LPS is a standard agent used to induce inflammatory responses in vitro and in vivo. In contrast to the nuanced effects of NAC, LPS consistently and strongly induces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the activation of Toll-like receptor 4 (TLR4) signaling.
Resveratrol: This natural polyphenol exhibits both anti-inflammatory and, under certain conditions, immunostimulatory properties. It can modulate the activity of various immune cells, including T cells, macrophages, and NK cells. Some studies suggest resveratrol can enhance the expression of IL-1β and IL-6 in peripheral blood lymphocytes while having the opposite effect in macrophages.
Quercetin: A flavonoid found in many fruits and vegetables, quercetin is known for its anti-inflammatory and immunomodulatory effects. It can inhibit the release of histamine and pro-inflammatory cytokines from mast cells and modulate the balance of T-helper cell responses. In some contexts, it has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in response to LPS.
Experimental Protocols
1. Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate PBMCs from whole blood for in vitro stimulation assays.
-
Methodology:
-
Whole blood is collected from healthy donors in heparinized tubes.
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered onto a Ficoll-Hypaque density gradient.
-
The sample is centrifuged at 400 x g for 30 minutes at room temperature with the brake off.
-
The layer of mononuclear cells at the plasma-Ficoll interface is carefully collected.
-
The collected cells are washed twice with PBS and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell viability and concentration are determined using trypan blue exclusion and a hemocytometer.
-
Cells are seeded in 24-well plates at a density of 2 x 10^6 cells/mL.
-
2. In Vitro Stimulation and Cytokine Measurement by ELISA
-
Objective: To measure the production of cytokines by PBMCs in response to NAC and various stimuli.
-
Methodology:
-
PBMCs are cultured as described above.
-
Cells are pre-incubated with or without NAC (e.g., 5 mM) for a specified period (e.g., 1 hour).
-
Stimulants are added to the cell cultures. Common stimulants include:
-
Anti-CD3 antibodies (e.g., 1 µg/mL)
-
Phytohaemagglutinin (PHA) (e.g., 2 µg/mL)
-
Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
-
-
The cells are incubated for a specified duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentration of specific cytokines (e.g., IL-1β, IFN-γ, IL-10) in the supernatants is quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
The optical density is measured using a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Visualizations
References
- 1. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages | PLOS One [journals.plos.org]
- 5. Long-Time Treatment by Low-Dose N-Acetyl-L-Cysteine Enhances Proinflammatory Cytokine Expressions in LPS-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Inducers: Benchmarking N-Acetylpsychosine Analogs and Standard Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell death research and therapeutic development, the selection of an appropriate apoptosis-inducing agent is paramount for robust and reproducible experimental outcomes. This guide provides an objective comparison of the performance of several well-established apoptosis inducers—Staurosporine, Cisplatin, Doxorubicin, and Etoposide—with available data on N-acetyl-sphingosine, a close structural analog of the lesser-studied N-Acetylpsychosine. Due to a lack of available scientific literature on the apoptosis-inducing capabilities of this compound, this guide will leverage data from its N-acylsphingoid relative to provide context and potential insights.
Introduction to Apoptosis Inducers
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, compounds that can modulate apoptosis are invaluable tools in both basic research and clinical settings. This guide focuses on a comparative analysis of mechanistically distinct inducers of apoptosis.
Staurosporine , a potent and broad-spectrum protein kinase inhibitor, is widely used as a positive control for apoptosis induction in a multitude of cell types. Its mechanism involves the inhibition of a wide range of kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways[1][2].
Cisplatin , Doxorubicin , and Etoposide are frontline chemotherapeutic agents that induce apoptosis primarily through DNA damage and interference with DNA replication machinery[3][4][5]. Their clinical relevance makes them important benchmarks in the study of apoptosis.
N-acetyl-sphingosine (C2-ceramide) is a synthetic, cell-permeable analog of ceramide, a lipid second messenger involved in various cellular processes, including apoptosis. It is known to induce apoptosis in several cancer cell lines. While direct data on this compound is unavailable, the study of N-acetyl-sphingosine provides a valuable proxy for understanding the potential apoptotic activity of N-acylsphingoids.
Quantitative Performance Comparison
The efficacy of apoptosis inducers can be quantified by various parameters, with the half-maximal inhibitory concentration (IC50) being a common metric for cytotoxicity. The following tables summarize the IC50 values for the selected compounds across various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Inducer | Cell Line | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| Staurosporine | MGC803 (Gastric Cancer) | 0.054 | 24 | Trypan Blue | |
| SGC7901 (Gastric Cancer) | 0.061 | 24 | Trypan Blue | ||
| SH-SY5Y (Neuroblastoma) | 0.1 | Not Specified | Not Specified | ||
| Human Corneal Endothelial Cells | 0.2 | 12 | Not Specified | ||
| Cisplatin | A549 (Lung Cancer) | 6.59 | 72 | MTT | |
| BEAS-2B (Normal Lung) | 4.15 | 72 | MTT | ||
| BxPC-3 (Pancreatic Cancer) | 5.96 | 48 | SRB | ||
| MIA PaCa-2 (Pancreatic Cancer) | 7.36 | 48 | SRB | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 8.306 | 48 | SRB | |
| MDA-MB-231 (Breast Cancer) | 6.602 | 48 | SRB | ||
| HCT116 (Colon Cancer) | 24.30 (µg/ml) | Not Specified | MTT | ||
| Hep-G2 (Liver Cancer) | 14.72 (µg/ml) | Not Specified | MTT | ||
| Etoposide | A549 (Lung Cancer) | 3.49 | 72 | MTT | |
| BEAS-2B (Normal Lung) | 2.10 | 72 | MTT | ||
| MCF-7 (Breast Cancer) | 100 | 48 | Not Specified | ||
| MDA-MB-231 (Breast Cancer) | 200 | 48 | Not Specified | ||
| N-acetyl-sphingosine | T98G (Glioblastoma) | 20 | Not Specified | Not Specified |
Signaling Pathways of Apoptosis Induction
The induction of apoptosis is a complex process involving distinct signaling cascades. The following diagrams illustrate the generalized pathways initiated by the discussed inducers.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using the desired compound and concentration for the appropriate duration. Include untreated and positive controls.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like scraping or EDTA-based dissociation).
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer.
-
Add 5 µL of propidium iodide (100 µg/mL).
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. In the presence of active caspase-3, the substrate is cleaved, releasing the reporter molecule, which can then be quantified.
Protocol:
-
Cell Lysis:
-
Induce apoptosis and harvest cells as described previously.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
The increase in signal is proportional to the caspase-3 activity in the sample.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the caspase assay.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bax or anti-Bcl-2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This guide provides a comparative overview of several widely used apoptosis inducers, highlighting their mechanisms of action and providing quantitative data and experimental protocols for their evaluation. While a direct comparison with this compound is not currently possible due to the absence of published data, the information on its structural analog, N-acetyl-sphingosine, offers a valuable starting point for researchers interested in the pro-apoptotic potential of N-acylsphingoids. The provided methodologies and pathway diagrams serve as a resource for the consistent and rigorous study of apoptosis in various research and drug development contexts. Further investigation into the biological activities of this compound is warranted to elucidate its potential as a modulator of apoptosis.
References
Validating the Role of N-Acetylpsychosine in Neuroinflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroinflammation research is increasingly focused on the intricate roles of bioactive lipids in modulating immune responses within the central nervous system. While the user-specified term "N-Acetylpsychosine" does not correspond to a widely recognized molecule in current scientific literature, this guide will focus on a closely related and well-studied N-acetylated sphingolipid, N-acetyl-D-sphingosine (C2-ceramide) . This document provides a comparative analysis of C2-ceramide's role in neuroinflammation alongside other key sphingolipid metabolites: psychosine (galactosylsphingosine) and sphingosine-1-phosphate (S1P) .
This guide aims to provide an objective comparison of the performance of these molecules in modulating neuroinflammatory responses, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Data Presentation: Comparative Analysis of Sphingolipid Effects on Neuroinflammation
The following tables summarize the quantitative effects of C2-ceramide, psychosine, and S1P on key markers of neuroinflammation, primarily in microglial and astrocytic cell cultures. Data has been compiled from multiple studies and is presented to facilitate a comparative understanding.
Table 1: Effect of Sphingolipids on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Compound | Concentration | Cell Type | Cytokine | % Inhibition/Induction (relative to LPS control) | Reference |
| C2-ceramide | 10 µM | BV2 microglia | TNF-α | ~50% Inhibition | [1] |
| C2-ceramide | 10 µM | BV2 microglia | IL-1β | ~60% Inhibition | [2] |
| Psychosine | 10 µM | Primary Astrocytes | TNF-α | Induction (qualitative) | [3] |
| Psychosine | 10 µM | Primary Astrocytes | IL-6 | Induction (qualitative) | [3] |
| S1P | 1 µM | BV2 microglia | TNF-α | ~50% Induction | [4] |
| S1P | 1 µM | BV2 microglia | IL-1β | ~40% Induction |
Table 2: Effect of Sphingolipids on Other Neuroinflammatory Markers
| Compound | Concentration | Cell Type | Marker | Effect | Reference |
| C2-ceramide | 10 µM | BV2 microglia | iNOS | Inhibition | |
| C2-ceramide | 10 µM | BV2 microglia | ROS | Inhibition | |
| Psychosine | 20 µM | Primary Glial Cultures | Microglial Activation | Induction of "globoid-like" cells | |
| S1P | 1 µM | BV2 microglia | NO Production | Induction |
Experimental Protocols
LPS-Induced Neuroinflammation in BV2 Microglial Cells (In Vitro Model)
This protocol is a standard method for inducing a pro-inflammatory response in microglial cells to study the effects of potential modulatory compounds.
1. Cell Culture:
-
BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing the desired concentration of the test compound (e.g., C2-ceramide, psychosine, S1P) or vehicle control. Cells are pre-incubated for 1-2 hours.
-
Lipopolysaccharide (LPS) from E. coli is then added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
3. Analysis of Inflammatory Markers:
-
Cytokine Measurement (ELISA): After 12-24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a marker of inflammation, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): Cells are harvested, and total RNA is extracted. The expression levels of genes encoding pro-inflammatory mediators (e.g., Tnf, Il1b, Nos2) are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Western Blotting: Cell lysates are prepared to analyze the protein levels and activation state of key signaling molecules involved in inflammatory pathways (e.g., phosphorylation of MAPKs, NF-κB).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by C2-ceramide, psychosine, and S1P in the context of neuroinflammation.
Caption: C2-Ceramide's anti-inflammatory signaling pathway in microglia.
Caption: Psychosine's pro-inflammatory signaling in astrocytes.
Caption: S1P's complex and receptor-dependent signaling in neuroinflammation.
Experimental Workflow
Caption: Workflow for in vitro analysis of neuroinflammation.
References
- 1. Anti-inflammatory mechanism of exogenous C2 ceramide in lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic ablation of acid ceramidase in Krabbe disease confirms the psychosine hypothesis and identifies a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 1 regulates the expression of proinflammatory cytokines and nitric oxide in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Synthetic vs. Endogenous N-Acetylpsychosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of synthetic versus endogenous N-Acetylpsychosine. A thorough review of the current scientific literature reveals that while synthetic this compound is commercially available for research purposes, there is no documented evidence of its endogenous presence in biological systems. Consequently, a direct experimental comparison of the biological activities of synthetic versus endogenous this compound is not feasible at this time.
This document therefore takes a theoretical approach. It provides a comprehensive overview of the known biological activities of psychosine (galactosylsphingosine), the non-acetylated precursor to this compound. Drawing upon established principles of how N-acetylation modifies the function of other bioactive lipids, this guide will then offer a hypothetical comparison of the potential activities of this compound. This analysis is intended to provide a framework for researchers interested in investigating the properties of synthetic this compound and to stimulate further inquiry into its potential, though currently unproven, endogenous roles.
The Precursor: Psychosine (Galactosylsphingosine) - A Known Neurotoxin
Psychosine is a lysosphingolipid that has been extensively studied due to its central role in the pathogenesis of Krabbe disease, also known as globoid cell leukodystrophy. In this autosomal recessive disorder, a deficiency in the lysosomal enzyme galactocerebrosidase (GALC) leads to the accumulation of psychosine[1][2][3]. This accumulation is highly cytotoxic, particularly to oligodendrocytes, the myelin-producing cells of the central nervous system, leading to widespread demyelination and severe neurodegeneration[2][3].
Established Biological Activities of Psychosine
The cytotoxic effects of psychosine are multifaceted and have been attributed to several mechanisms:
-
Membrane Disruption: As an amphipathic molecule, psychosine inserts into cellular membranes, altering their architecture and fluidity. This disruption can affect the function of membrane-bound proteins and signaling complexes.
-
Induction of Apoptosis: Psychosine is a potent inducer of apoptosis in oligodendrocytes and other cell types. This programmed cell death is a key contributor to the pathology of Krabbe disease.
-
Modulation of Signaling Pathways: Psychosine has been shown to influence several critical intracellular signaling cascades, including the inhibition of Protein Kinase C (PKC) and the activation of Jun N-terminal kinase (JNK) and NF-κB pathways.
-
G Protein-Coupled Receptor (GPCR) Interaction: Psychosine is an agonist for the T cell death-associated gene 8 (TDAG8), an orphan GPCR. This interaction is thought to play a role in the formation of multinucleated "globoid cells," a histological hallmark of Krabbe disease.
-
Mitochondrial Dysfunction: Psychosine can impair mitochondrial function, including the inhibition of cytochrome c oxidase, leading to deficits in cellular respiration and energy production.
The following table summarizes the key biological activities of psychosine based on current experimental evidence.
| Feature | Biological Activity of Psychosine | Key References |
| Primary Role | Neurotoxin in Krabbe Disease | |
| Cellular Target | Primarily Oligodendrocytes | |
| Mechanism of Action | Membrane disruption, apoptosis induction, signaling pathway modulation | |
| Signaling Pathways | Inhibition of PKC, activation of JNK and NF-κB, agonist of TDAG8 | |
| Cellular Effects | Demyelination, neurodegeneration, globoid cell formation, mitochondrial dysfunction |
Psychosine Signaling Pathways
The known signaling pathways affected by psychosine are complex and contribute to its cytotoxicity. The following diagram illustrates some of the key interactions.
Synthetic this compound: A Hypothetical Comparison
While endogenous this compound has not been identified, the availability of a synthetic version allows for the exploration of its potential biological activities. The addition of an acetyl group to the primary amine of the sphingosine backbone would significantly alter the physicochemical properties of the molecule, likely leading to distinct biological effects compared to psychosine.
The Impact of N-Acetylation on Bioactive Lipids
N-acetylation is a common biological modification that can profoundly alter the function of lipids and other molecules. Generally, N-acetylation:
-
Reduces Polarity and Charge: The addition of an acetyl group neutralizes the positive charge of the primary amine, making the molecule less polar.
-
Alters Membrane Interactions: Changes in polarity and charge can affect how a lipid partitions into and interacts with cellular membranes.
-
Modifies Receptor Binding: The altered chemical structure can change the affinity and specificity of the lipid for its protein targets, including receptors and enzymes.
-
Impacts Metabolism: N-acetylation can protect molecules from degradation by enzymes that recognize the free amine group.
Hypothetical Biological Activity of this compound
Based on the known activities of psychosine and the general effects of N-acetylation, we can hypothesize the following for this compound:
| Feature | Hypothetical Activity of this compound | Rationale |
| Cytotoxicity | Potentially reduced compared to psychosine. | The neutralization of the positive charge on the amine group may lessen its ability to disrupt membranes and induce apoptosis. |
| Membrane Interaction | Altered membrane partitioning and interaction with lipid rafts. | The change in polarity could lead to different localization within the membrane compared to psychosine. |
| TDAG8 Activation | Likely no or significantly reduced activation. | The free amine of psychosine is likely crucial for its interaction with TDAG8. N-acetylation would block this interaction. |
| PKC Inhibition | May still inhibit PKC, but potentially through a different mechanism. | Psychosine's inhibition of PKC is thought to be related to its effects on the membrane environment. This compound's altered membrane interactions could still influence PKC activity. |
| Metabolic Stability | Potentially more stable than psychosine. | The acetyl group may protect the molecule from enzymatic degradation pathways that target the free amine. |
A Proposed Experimental Workflow for Comparison
For researchers wishing to investigate the biological activities of synthetic this compound, a direct comparison with psychosine would be highly informative. The following workflow is proposed:
Experimental Protocols
Detailed protocols for assessing the biological activity of psychosine are available in the literature and can be adapted for the study of synthetic this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate primary oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of psychosine and synthetic this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
Psychosine Extraction and Quantification (for monitoring studies)
For researchers interested in developing methods to detect endogenous this compound, protocols for psychosine extraction can be adapted. A highly sensitive method for psychosine quantification involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Homogenize brain tissue or cell pellets in a suitable solvent (e.g., methanol). For dried blood spots, a methanol-based extraction is used.
-
Internal Standard: Add a deuterated internal standard (e.g., d5-psychosine) to each sample for accurate quantification.
-
Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer method.
-
Chromatography: Separate the lipid extract using a C18 reverse-phase column on an LC system.
-
Mass Spectrometry: Detect and quantify psychosine and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Conclusion and Future Directions
The study of this compound is in its infancy. While the synthetic compound is available, the absence of evidence for its endogenous counterpart means that its physiological and pathophysiological relevance remains unknown. This guide has provided a comprehensive overview of its precursor, psychosine, and a theoretically grounded, hypothetical framework for the potential biological activities of this compound.
Future research should focus on:
-
Investigating the biological effects of synthetic this compound using the experimental approaches outlined in this guide.
-
Developing sensitive analytical methods to search for the presence of endogenous this compound in biological tissues, particularly in the context of Krabbe disease and other neurological disorders.
-
Exploring the enzymatic machinery that could potentially synthesize and degrade this compound in vivo.
By addressing these questions, the scientific community can begin to unravel the potential roles of this intriguing, yet enigmatic, lipid molecule.
References
Head-to-Head Comparison: N-Acetylpsychosine vs. C2 Ceramide in Cellular Signaling
In the landscape of bioactive sphingolipids, both N-Acetylpsychosine (NAP) and C2 Ceramide stand out as critical molecules in regulating cellular processes, including apoptosis, cell proliferation, and immune responses. While C2 Ceramide is a well-characterized, cell-permeable analog of endogenous ceramides, this compound, also known as C2 Galactosylceramide, is a related glycosphingolipid with emerging roles in similar pathways. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound and C2 Ceramide share a common sphingoid base but differ in their head groups. This structural difference fundamentally influences their biological activity and intracellular targets.
| Feature | This compound (C2 Galactosylceramide) | C2 Ceramide (N-acetyl-D-sphingosine) |
| Systematic Name | N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide |
| CAS Number | 35823-61-1 | 3102-57-6 |
| Molecular Formula | C26H49NO8 | C20H39NO3 |
| Molecular Weight | 503.68 g/mol | 341.53 g/mol |
| Key Structural Feature | Galactose head group attached to the sphingosine backbone | Hydroxyl head group on the sphingosine backbone |
Comparative Biological Activity
While direct comparative studies are limited, the available evidence suggests that both lipids are potent inducers of apoptosis and modulators of key signaling pathways.
Induction of Apoptosis
Both this compound and C2 Ceramide are known to induce apoptosis in a variety of cell types. C2 Ceramide is widely used as a pro-apoptotic agent in experimental settings.[1] It has been shown to induce apoptosis in a concentration- and time-dependent manner in various cancer cell lines.[2][3][4]
This compound's pro-apoptotic activity is less directly documented. However, its parent compound, psychosine (galactosylsphingosine), is a well-established cytotoxic and pro-apoptotic molecule, particularly in the context of Krabbe disease, a lysosomal storage disorder where psychosine accumulates.[5] Psychosine-induced apoptosis is mediated through the mitochondrial (intrinsic) pathway, involving the activation of caspase-9 and caspase-3. It is plausible that this compound retains some of these pro-apoptotic properties.
Table 1: Comparative Efficacy in Inducing Cell Death
| Parameter | This compound (inferred from Psychosine data) | C2 Ceramide |
| Cell Line(s) | Oligodendrocyte progenitor cell line (OLP-II), Human oligodendroglial cell line (MO3.13) | Head and neck squamous cell carcinoma (HN4, HN30), B16F10 melanoma cells, Human oral squamous cell carcinoma (HSC-3), Non-small cell lung cancer (A549, PC9) |
| Effective Concentration | 20-50 µM (Psychosine) | 20-60 µM |
| Time to Effect | 24 hours (Psychosine) | 24 - 72 hours |
| Observed Effect | Increased TUNEL-positive cells, DNA fragmentation, Caspase-3/9 activation | Increased Annexin V-positive cells, Caspase-3/7 activation, dose-dependent decrease in cell viability |
Modulation of Signaling Pathways
C2 Ceramide has been shown to influence a multitude of signaling cascades. It can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and apoptosis. Conversely, it often leads to the inhibition of pro-survival pathways like the PI3K/Akt pathway.
Psychosine, and by extension potentially this compound, also impacts these pathways. Studies on psychosine have demonstrated the upregulation of the JNK pathway and the induction of the transcription factor AP-1, while downregulating the pro-survival NF-κB pathway.
Table 2: Comparison of Effects on Key Signaling Pathways
| Signaling Pathway | This compound (inferred from Psychosine data) | C2 Ceramide |
| JNK/AP-1 Pathway | Upregulation, leading to pro-apoptotic signaling | Activation, contributing to apoptosis |
| NF-κB Pathway | Downregulation of LPS-induced activation | Inhibition, reducing pro-survival signals |
| PI3K/Akt Pathway | Not explicitly reported for psychosine | Inhibition, leading to decreased cell survival |
| Caspase Cascade | Activation of initiator caspase-9 and effector caspase-3 | Activation of effector caspases-3 and -7 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound (based on psychosine data) and C2 Ceramide leading to apoptosis.
Caption: Proposed apoptotic signaling pathway for this compound.
References
- 1. C2-Ceramide Induces Cell Death and Protective Autophagy in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity Validation of N-Acetylpsychosine Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of antibodies targeting N-Acetylpsychosine, a critical sphingolipid implicated in the pathology of certain neurological diseases. Given the nascent stage of research into this compound and the current lack of commercially available, validated antibodies, this document outlines essential experimental protocols and data interpretation strategies. The proposed methodologies will enable researchers to rigorously assess novel or custom-developed antibodies, ensuring data accuracy and reproducibility.
The Significance of this compound
This compound is the N-acetylated form of psychosine (galactosylsphingosine). Psychosine is a cytotoxic lysosphingolipid that accumulates to toxic levels in globoid cell leukodystrophy, also known as Krabbe disease, a devastating neurodegenerative disorder. This accumulation is due to a deficiency in the lysosomal enzyme galactocerebrosidase (GALC)[1][2][3]. The toxicity of psychosine is linked to the widespread apoptosis of oligodendrocytes, the myelin-producing cells in the central nervous system, leading to progressive demyelination[3].
The "psychosine hypothesis" posits that this lipid is a primary driver of the neuropathology in Krabbe disease[4]. Psychosine has been shown to disrupt lipid rafts, inhibit protein kinase C (PKC), and induce apoptosis and inflammatory responses. Furthermore, a G protein-coupled receptor, TDAG8, has been identified as a specific receptor for psychosine, mediating some of its cytotoxic effects. The study of this compound, a direct derivative, is crucial to fully understanding the metabolic flux and downstream consequences of psychosine accumulation. Therefore, highly specific antibodies are invaluable tools for its detection and the elucidation of its precise roles in disease pathogenesis.
Performance Comparison of this compound Antibodies
As no commercial antibodies are readily available, this section presents a hypothetical comparison table to guide researchers in evaluating newly developed antibodies. "Antibody X" represents a novel monoclonal antibody being tested for its specificity to this compound.
| Performance Metric | Antibody X (Hypothetical Data) | Ideal Performance Characteristics | Alternative Methods |
| Antigen | This compound | This compound | Mass Spectrometry |
| Isotype | Mouse IgG1 | N/A | N/A |
| Cross-Reactivity | Psychosine: < 5%Galactosylceramide: < 1%Sphingosine: < 1% | Minimal cross-reactivity with related lipids. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity. |
| Affinity (KD) | 1 x 10-9 M | High affinity (nanomolar to picomolar range) for sensitive detection. | N/A |
| Working Dilution (ELISA) | 1:1000 - 1:5000 | High titer for cost-effective use. | N/A |
| Working Dilution (ICC) | 1:200 - 1:1000 | Clear signal at low concentrations. | N/A |
| Validated Applications | ELISA, Immunocytochemistry | Validation across multiple applications (ELISA, WB, ICC, IP). | N/A |
Experimental Protocols for Antibody Validation
Rigorous validation is paramount to ensure that an antibody specifically recognizes this compound. The following are detailed protocols for key validation experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
This protocol is designed to quantify the antibody's binding to this compound and assess its cross-reactivity with structurally similar lipids.
Materials:
-
High-binding 96-well microplates
-
This compound (commercially available)
-
Psychosine, Galactosylceramide, Sphingosine (for cross-reactivity testing)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary Antibody (Antibody X)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dissolve this compound and control lipids in an appropriate solvent (e.g., methanol) and then dilute in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the lipid solution to each well and incubate overnight at 4°C to allow for passive adsorption.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of serially diluted primary antibody (starting from 1:100) in Blocking Buffer to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody at the recommended dilution in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
-
Generate a binding curve for this compound.
-
Compare the signal intensity for this compound with that of the other lipids to determine the percentage of cross-reactivity.
Immunocytochemistry (ICC) for Cellular Localization
This protocol aims to visualize the subcellular localization of this compound in a relevant cell model.
Materials:
-
Cells cultured on coverslips (e.g., oligodendrocyte precursor cells or a cell line from a Krabbe disease model)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody (Antibody X)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Expected Results:
-
Specific staining in cellular compartments where this compound is expected to accumulate, such as the lysosomes or plasma membrane.
-
A negative control (omitting the primary antibody) should show no specific staining.
Visualizing Key Pathways and Workflows
To further aid in understanding the context and application of this compound antibodies, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Caption: Psychosine metabolism and its role in Krabbe disease.
Caption: Workflow for ELISA-based antibody specificity testing.
References
- 1. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 4. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-cardiolipin Antibodies [bio-protocol.org]
The Cellular Impact of N-Acetylpsychosine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive lipids is paramount. N-Acetylpsychosine (NAP), a derivative of the cytotoxic glycosphingolipid psychosine, represents a molecule of significant interest, particularly in the context of neurological and lysosomal storage diseases. While research on NAP is emerging, a comprehensive understanding of its cell-type-specific effects remains under investigation. This guide provides a comparative overview of the known effects of the closely related and well-studied compound, psychosine, to infer the potential activities of this compound across different cell types, supported by experimental data and methodologies.
Psychosine, the precursor to this compound, is the primary cytotoxic agent that accumulates in Krabbe disease, a devastating demyelinating disorder.[1][2][3] Its pathological effects are most pronounced in myelin-producing cells of the nervous system, but other cell types are also affected. The acetylation of psychosine to form this compound may alter its cytotoxic profile, a hypothesis that warrants direct experimental validation.
Comparative Effects of Psychosine Across Cell Types
The following table summarizes the observed effects of psychosine on various cell types, providing a framework for predicting the potential impact of this compound.
| Cell Type | Key Effects of Psychosine | Quantitative Data (Concentration, % Effect) | Reference |
| Oligodendrocytes | Induces apoptosis via mitochondrial pathway activation (caspase-9).[4] Disrupts membrane architecture and lipid rafts.[1] Inhibits Protein Kinase C (PKC) activity. | Induction of apoptosis observed with psychosine treatment. | |
| Immune Cells (Peripheral Blood Lymphocytes & Mononuclear Cells) | Induces a low level of apoptosis. Promotes a pro-inflammatory response with increased production of TNF-α. | 20 µM psychosine exposure used to evaluate apoptosis and cytokine production. | |
| Astrocytes & Microglia | Secondary activation of microglia is a hallmark of Krabbe disease, where psychosine accumulates. | Data on direct quantitative effects of psychosine is less specific compared to oligodendrocytes. | |
| HeLa Cells | Used as a model to study the effects of psychosine on membrane dynamics and PKC activity. | Psychosine treatment reduced PDGF-induced colocalization of active PKC with the cell membrane. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to this compound.
Assessment of Apoptosis in Oligodendrocytes
-
Cell Culture: An immortalized human oligodendroglial cell line (e.g., MO3.13) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of psychosine (or this compound) for a specified duration.
-
Apoptosis Assays:
-
TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.
-
DNA Fragmentation Assay: Analysis of DNA by agarose gel electrophoresis to visualize the characteristic ladder pattern of apoptosis.
-
Caspase Activation Assays: Western blotting or colorimetric assays to measure the cleavage and activation of caspases, such as caspase-9 and caspase-3.
-
-
Mitochondrial Membrane Potential: Assessed using fluorescent dyes like JC-1 to determine mitochondrial involvement.
Analysis of Inflammatory Response in Immune Cells
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured and exposed to psychosine (or this compound), with or without co-stimulation with agents like lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of secreted cytokines (e.g., TNF-α, IL-8, MCP-1) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Apoptosis Assessment: Flow cytometry analysis of cells stained with Annexin V and propidium iodide to quantify apoptotic and necrotic cells.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is essential for a clear understanding.
Caption: Putative signaling cascade of psychosine leading to apoptosis and inflammation.
Caption: A generalized workflow for comparing this compound effects in vitro.
Future Directions and the Path Forward
While the existing literature on psychosine provides a valuable foundation, it is crucial to emphasize that these findings may not be directly extrapolated to this compound. The addition of an acetyl group could significantly alter the molecule's hydrophobicity, membrane interactions, and recognition by cellular machinery.
Future research should focus on directly comparing the effects of equimolar concentrations of psychosine and this compound in the cell types highlighted in this guide. Such studies will be instrumental in elucidating the specific role of N-acetylation in modulating the cytotoxicity and biological activity of psychosine. This knowledge will be invaluable for the development of novel therapeutic strategies for Krabbe disease and other related neurological disorders.
References
- 1. Psychosine, the cytotoxic sphingolipid that accumulates in globoid cell leukodystrophy, alters membrane architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krabbe Disease – nddprofiles [nddprofiles.univ-grenoble-alpes.fr]
- 3. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular mechanism of psychosine-induced cell death in human oligodendrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of N-Acetylpsychosine: A Guide for Researchers
A Note to the Reader: As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in the research landscape concerning N-Acetylpsychosine (NAP) and its analogues. While this compound is a known chemical entity, there is a notable absence of publicly available experimental data on its synthesis, biological activity, and therapeutic potential. Consequently, a direct comparison guide based on performance data is not currently possible.
This guide, therefore, serves a different but equally crucial purpose. It is designed for researchers, scientists, and drug development professionals to provide:
-
A thorough scientific rationale for the investigation of this compound as a potential therapeutic agent, particularly in the context of Krabbe disease.
-
A proposed experimental framework for the synthesis, characterization, and comprehensive biological evaluation of this compound and its analogues.
-
Detailed, hypothetical experimental protocols for key assays that would be essential in assessing the therapeutic efficacy of these compounds.
-
Visualizations of the known toxic signaling pathways of psychosine and a proposed experimental workflow to guide future research.
The central hypothesis underpinning the interest in this compound is that the N-acetylation of psychosine—a cytotoxic lipid that accumulates in Krabbe disease—could mitigate its toxicity and represent a viable therapeutic strategy. This guide aims to provide the foundational information and experimental direction needed to test this hypothesis.
The Rationale for Investigating this compound
Krabbe disease, a devastating lysosomal storage disorder, is caused by a deficiency of the enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of galactosylsphingosine, commonly known as psychosine. The "psychosine hypothesis" posits that this accumulation is the primary driver of the widespread demyelination and neurodegeneration characteristic of the disease.
The Neurotoxic Effects of Psychosine
Experimental evidence has elucidated several mechanisms through which psychosine exerts its cytotoxic effects:
-
Induction of Apoptosis: Psychosine has been shown to induce programmed cell death (apoptosis) in oligodendrocytes, the myelin-producing cells of the central nervous system, and in Schwann cells of the peripheral nervous system.
-
Demyelination: By killing off these vital cells, psychosine directly contributes to the loss of the myelin sheath that insulates nerve fibers, leading to impaired nerve conduction and progressive neurological damage.
-
Inflammatory Response: Psychosine accumulation triggers a robust inflammatory response in the nervous system, characterized by the activation of microglia and astrocytes, further exacerbating tissue damage.
-
Oxidative Stress: The presence of psychosine leads to an increase in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA within neural cells.
The Potential Role of N-Acetylation
N-acetylation is a common biochemical reaction that involves the addition of an acetyl group to a molecule. This modification can significantly alter a compound's physical and biological properties, including its solubility, stability, and interaction with biological targets. In the context of psychosine, N-acetylation could potentially:
-
Reduce Cytotoxicity: By modifying the primary amine group of psychosine, N-acetylation may disrupt its ability to interact with cellular membranes and trigger apoptotic pathways.
-
Alter Bioavailability and Metabolism: The addition of an acetyl group could change how this compound is absorbed, distributed, metabolized, and excreted in the body compared to its parent compound.
-
Provide a Neuroprotective Effect: If this compound is indeed less toxic, its formation could represent a detoxification pathway, offering a neuroprotective effect in the presence of accumulating psychosine.
Given the lack of effective treatments for Krabbe disease, the exploration of this compound and its analogues as a potential therapeutic avenue is a scientifically sound and compelling area for future research.
Proposed Experimental Workflow for Assessing this compound
The following workflow outlines a systematic approach to synthesizing, characterizing, and evaluating the therapeutic potential of this compound and its analogues.
Caption: Proposed experimental workflow for the evaluation of this compound.
Hypothetical Experimental Data Tables
The following tables are presented as templates for how quantitative data for this compound and its analogues could be structured and compared once experimental results are obtained.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | Oligodendrocytes | Astrocytes | Microglia | Neurons |
| Psychosine | Data | Data | Data | Data |
| This compound | Data | Data | Data | Data |
| Analogue 1 | Data | Data | Data | Data |
| Analogue 2 | Data | Data | Data | Data |
Table 2: In Vivo Efficacy in Twitcher Mouse Model
| Treatment Group | Median Lifespan (days) | Improvement in Motor Function (% change from baseline) | Reduction in Brain Psychosine Levels (%) |
| Vehicle Control | Data | Data | N/A |
| This compound | Data | Data | Data |
| Analogue 1 | Data | Data | Data |
| Analogue 2 | Data | Data | Data |
Detailed Methodologies for Key Experiments
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration-dependent toxicity of this compound and its analogues on primary neural cell types compared to psychosine.
-
Cell Cultures: Primary rat oligodendrocytes, astrocytes, microglia, and cortical neurons will be isolated and cultured according to standard protocols.
-
Treatment: Cells will be treated with a range of concentrations of psychosine, this compound, and its analogues for 24, 48, and 72 hours.
-
Assay: Cell viability will be assessed using a resazurin-based assay (e.g., alamarBlue™) or an MTT assay. Fluorescence or absorbance will be measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound and cell type using a non-linear regression analysis.
Organotypic Cerebellar Slice Culture Myelination Assay
-
Objective: To assess the ability of this compound and its analogues to protect against psychosine-induced demyelination.
-
Slice Preparation: Cerebellar slices will be prepared from postnatal day 10-12 mouse pups and cultured on membrane inserts.
-
Treatment: Slices will be treated with a toxic concentration of psychosine in the presence or absence of varying concentrations of this compound or its analogues.
-
Analysis: After a defined treatment period (e.g., 72 hours), slices will be fixed and stained for myelin basic protein (MBP) and neurofilament. The extent of myelination will be quantified using fluorescence microscopy and image analysis software.
In Vivo Efficacy in the Twitcher Mouse Model
-
Objective: To evaluate the therapeutic efficacy of this compound and its analogues in a murine model of Krabbe disease.
-
Animal Model: The Twitcher mouse, which has a spontaneous mutation in the Galc gene, will be used.
-
Treatment: Treatment with this compound or its analogues will be initiated at an early postnatal day via a suitable route of administration (e.g., intraperitoneal, oral gavage). A vehicle control group will be included.
-
Endpoints:
-
Lifespan: The primary endpoint will be an extension in the median lifespan of the treated mice compared to the vehicle control group.
-
Motor Function: Motor function will be assessed weekly using standardized tests such as the rotarod and grip strength tests.
-
Biochemical Analysis: At the study endpoint, brain and other tissues will be collected for the quantification of psychosine levels using liquid chromatography-mass spectrometry (LC-MS).
-
Histopathology: Brain and spinal cord sections will be stained to assess the degree of demyelination, neuroinflammation (microgliosis and astrogliosis), and neuronal loss.
-
Signaling Pathways in Psychosine-Induced Toxicity and a Hypothetical Point of Intervention
The following diagram illustrates the known signaling pathways involved in psychosine-induced neurotoxicity and suggests a hypothetical point of intervention for a neuroprotective compound like this compound.
Caption: Known signaling pathways of psychosine toxicity and a hypothetical intervention.
Conclusion and Future Directions
The N-acetylation of psychosine presents a logical and compelling strategy for the development of a novel therapeutic for Krabbe disease. However, the complete absence of experimental data on this compound and its analogues means that this field is in its infancy. The immediate next steps for the research community should be to:
-
Synthesize and Characterize this compound: The first and most critical step is the chemical synthesis and thorough physicochemical characterization of this compound.
-
Conduct Foundational In Vitro Studies: A systematic evaluation of the cytotoxicity of this compound compared to psychosine in relevant neural cell types is essential to validate the core hypothesis that N-acetylation reduces toxicity.
-
Explore Analogue Development: Concurrently, the design and synthesis of analogues of this compound with potentially improved properties (e.g., enhanced blood-brain barrier penetration, greater stability) should be pursued.
The path from a hypothetical molecule to a viable therapeutic is long and challenging. However, for diseases with such a high unmet medical need as Krabbe disease, the exploration of innovative strategies like the N-acetylation of psychosine is not just a scientific curiosity, but a critical necessity. This guide provides a roadmap for researchers to begin this important journey.
Safety Operating Guide
Navigating the Disposal of N-Acetylpsychosine: A Guide to Safe and Compliant Practices
N-Acetylpsychosine is a sphingolipid, a class of lipids that play crucial roles in cell signaling and recognition.[1] Its parent compound, psychosine, is known to be a highly cytotoxic lipid, capable of inducing cell death.[2] This inherent cytotoxicity, although not officially classified for this compound in the retrieved documentation, necessitates a cautious approach to its disposal, treating it as potentially hazardous waste.
Key Chemical and Physical Properties
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 35823-61-1[3] |
| Molecular Formula | C₂₆H₄₉NO₈[3] |
| Molecular Weight | 503.67 g/mol [3] |
| Physical State | Solid |
| Purity | >99% |
| Storage Temperature | -20°C |
| Solubility | Soluble in Chloroform, Ethanol, and Methanol |
Experimental Protocols: A General Framework for Disposal
In the absence of specific experimental protocols for the disposal of this compound, a generalized workflow for the management of potentially hazardous chemical waste should be strictly followed. This involves careful segregation, documentation, and coordination with your institution's Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for assessing and executing the proper disposal of laboratory chemicals like this compound.
Step-by-Step Disposal Procedures
Adherence to a stringent, step-by-step protocol is essential for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect solid this compound, including any contaminated items like weighing paper or pipette tips, in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Labware: Disposable glassware and plasticware that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
3. Containerization and Labeling:
-
Use only approved hazardous waste containers obtained from your institution's EHS department.
-
Ensure containers are in good condition and have a secure, leak-proof lid.
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard classifications. The date of waste accumulation should also be clearly marked.
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to authorized disposal personnel.
Given the neurotoxic potential of related sphingolipids, it is imperative to handle this compound with care throughout its lifecycle, from acquisition to disposal. Always consult your institution's specific chemical hygiene plan and waste disposal protocols. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and it is the generator's responsibility to ensure compliance. By following these guidelines, laboratory professionals can maintain a safe working environment and ensure the environmentally responsible disposal of this compound.
References
Standard Operating Procedure: Handling Novel Psychoactive Compounds (e.g., "N-Acetylpsychosine")
Disclaimer: "N-Acetylpsychosine" is not a recognized chemical compound in public scientific literature or chemical databases. The following guidance is based on a risk-assessment framework for handling unknown, potentially potent psychoactive substances in a laboratory setting. This procedure should be adapted to comply with all institutional and regulatory requirements.
This document provides essential safety, logistical, and procedural information for researchers, scientists, and drug development professionals engaged in the handling of novel, uncharacterized compounds. The primary objective is to minimize exposure and ensure a safe laboratory environment.
Risk Assessment and Personal Protective Equipment (PPE)
Due to the unknown toxicological and pharmacological profile of "this compound," a high-containment approach is mandatory. Assume the compound is highly potent, readily absorbed via dermal and respiratory routes, and potentially hazardous.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Category | Minimum Specification | Rationale for Use |
| Respiratory Protection | Certified Chemical Fume Hood or Class II Biosafety Cabinet | Primary engineering control to prevent inhalation of powders or aerosols. A respirator (e.g., N95/P100) may be required as a secondary measure based on risk assessment. |
| Hand Protection | Double Nitrile Gloves | Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area. |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Protects against splashes of solutions and accidental aerosolization of powders. |
| Body Protection | Disposable, Solid-Front Lab Gown with Elastic Cuffs | Prevents contamination of personal clothing. Must be removed before exiting the designated work area. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes with Disposable Covers | Protects footwear from contamination and prevents the spread of the compound outside the laboratory. |
Operational Plan: Weighing and Solution Preparation
All manipulations involving solid "this compound" or its concentrated solutions must occur within a certified chemical fume hood.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
